Product packaging for THPN(Cat. No.:CAS No. 100079-26-3)

THPN

Cat. No.: B1682886
CAS No.: 100079-26-3
M. Wt: 266.33 g/mol
InChI Key: NVFRHTFJDGAFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a ligand for TR3 orphan nuclear receptor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B1682886 THPN CAS No. 100079-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4,5-trihydroxyphenyl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-12(16)11-9-13(17)15(19)14(18)10-11/h9-10,17-19H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFRHTFJDGAFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30142922
Record name 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30142922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100079-26-3
Record name 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100079263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30142922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and biological activities of the compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. The information is curated for an audience of researchers, scientists, and professionals in the field of drug development. This document summarizes quantitative data, outlines potential experimental methodologies, and visualizes a key signaling pathway associated with this molecule.

Core Physicochemical Properties

While experimentally determined data for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is limited in publicly available literature, computational models provide valuable estimates for its physicochemical characteristics. These properties are crucial for understanding its behavior in biological systems and for designing future experiments.

Table 1: Physicochemical Properties of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

PropertyValueSource
Molecular Formula C₁₅H₂₂O₄PubChem[1]
Molecular Weight 266.33 g/mol PubChem[1][2]
IUPAC Name 1-(3,4,5-trihydroxyphenyl)nonan-1-onePubChem[1]
CAS Number 100079-26-3PubChem[1]
Canonical SMILES CCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)OPubChem[1]
XLogP3-AA (LogP) 4.1PubChem (Computed)[2]
Hydrogen Bond Donor Count 3PubChem (Computed)
Hydrogen Bond Acceptor Count 4PubChem (Computed)
Rotatable Bond Count 9PubChem (Computed)
Exact Mass 266.151809 g/mol PubChem (Computed)[2]
Topological Polar Surface Area 77.8 ŲPubChem (Computed)[2]

Experimental Protocols

Synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (Proposed)

A potential synthetic route could involve a Friedel-Crafts acylation of a protected pyrogallol (1,2,3-trihydroxybenzene) with nonanoyl chloride, followed by deprotection.

Workflow for Proposed Synthesis:

G cluster_protection Protection cluster_acylation Friedel-Crafts Acylation cluster_deprotection Deprotection A Pyrogallol C Protected Pyrogallol A->C e.g., Benzyl bromide, base B Protecting Group Reagent B->C F Protected 1-(3,4,5-Trihydroxyphenyl)nonan-1-one C->F D Nonanoyl chloride D->F E Lewis Acid (e.g., AlCl3) E->F H 1-(3,4,5-Trihydroxyphenyl)nonan-1-one F->H e.g., H2, Pd/C for benzyl groups G Deprotection Reagent G->H

Caption: Proposed synthetic workflow for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Characterization of Aromatic Ketones

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure. Aromatic protons would appear in the downfield region, and the long alkyl chain would show characteristic signals in the upfield region. The carbonyl carbon would have a distinctive chemical shift in the ¹³C NMR spectrum, typically around 190-215 δ.[3]

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be expected in the range of 1660-1770 cm⁻¹. The hydroxyl (O-H) groups would exhibit a broad absorption band around 3200-3400 cm⁻¹.[3][4]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[3]

  • Melting Point Determination: The melting point of the purified solid would be determined using a standard apparatus. A sharp melting range would indicate high purity.[5][6][7][8]

  • Solubility Testing: The solubility in various solvents (e.g., water, ethanol, DMSO) would be determined using a standardized shake-flask method.[9][10]

Biological Activity and Signaling Pathway

1-(3,4,5-Trihydroxyphenyl)nonan-1-one, also referred to in the literature as THPN, has been identified as an inducer of autophagic cell death, particularly in melanoma cells which are often resistant to apoptosis.[2][11] This activity is mediated through the orphan nuclear receptor TR3.

The signaling cascade is initiated by this compound, which triggers the translocation of TR3 to the mitochondria. This process involves a series of interactions with mitochondrial membrane proteins, ultimately leading to mitochondrial dysfunction and the induction of autophagy.[2][11]

TR3-Mediated Autophagic Cell Death Pathway:

G This compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (this compound) TR3_cyto Cytoplasmic TR3 This compound->TR3_cyto Induces Nix Nix TR3_cyto->Nix Interacts with TR3_mito Mitochondrial TR3 TOM_complex Tom40/Tom70 Complex TR3_mito->TOM_complex Crosses to inner mitochondrial membrane via PTPC ANT1-VDAC1 Permeability Transition Pore Complex TR3_mito->PTPC Interacts with Nix->TR3_mito Mediates translocation to outer mitochondrial membrane MMP_dissipation Dissipation of Mitochondrial Membrane Potential (ΔΨm) PTPC->MMP_dissipation Leads to Autophagy Autophagy Induction MMP_dissipation->Autophagy Induces CellDeath Autophagic Cell Death Autophagy->CellDeath Leads to

Caption: Signaling pathway of this compound-induced autophagic cell death.

This pathway highlights a novel mechanism for inducing cell death in cancer cells and positions 1-(3,4,5-Trihydroxyphenyl)nonan-1-one as a compound of interest for further investigation in drug development, particularly for apoptosis-resistant cancers. The interaction of TR3 with the mitochondrial machinery provides a unique target for therapeutic intervention.

References

An In-depth Technical Guide to 1-(3,4,5-Trihydroxyphenyl)nonan-1-one: Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages predictive modeling for spectroscopic analysis and draws upon established methodologies for the synthesis and potential biological activities of structurally related compounds. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, natural product synthesis, and drug development by providing a foundational understanding of this compound's chemical and potential biological properties.

Introduction

1-(3,4,5-Trihydroxyphenyl)nonan-1-one, a member of the galloyl alkyl ketone family, possesses a unique chemical architecture combining a polar trihydroxyphenyl (galloyl) head group with a nonpolar nonanoyl aliphatic tail. This amphipathic nature suggests potential for interesting biological activities, possibly related to membrane interactions or enzyme inhibition. The galloyl moiety is a well-known pharmacophore found in numerous natural products with antioxidant, anti-inflammatory, and anticancer properties. The long alkyl chain can significantly influence the molecule's lipophilicity, membrane permeability, and overall pharmacokinetic profile. This guide will detail the predicted structural characteristics, a plausible synthetic route, and an exploration of its potential biological significance based on related compounds.

Structural Elucidation

The structural elucidation of a novel compound is a cornerstone of chemical research, relying on a combination of spectroscopic techniques to determine its precise atomic arrangement. In the absence of direct experimental spectra for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, this section presents predicted spectroscopic data, which serves as a robust starting point for its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. These predictions are based on computational algorithms that analyze the molecule's structure.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.50s (br)3HAr-OH
~7.00s2HAr-H
~2.80t2H-C(=O)CH₂-
~1.55quint2H-C(=O)CH₂CH₂-
~1.25m10H-(CH₂)₅-
~0.85t3H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~200.0C=O
~150.0Ar-C-OH (C3, C5)
~140.0Ar-C-OH (C4)
~125.0Ar-C-C=O
~108.0Ar-CH
~38.0-C(=O)CH₂-
~31.0-(CH₂)ₙ-
~29.0-(CH₂)ₙ-
~24.0-(CH₂)ₙ-
~22.0-(CH₂)ₙ-
~14.0-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3500-3200 (broad)O-H stretch (phenolic)
2955-2850C-H stretch (aliphatic)
~1640C=O stretch (ketone)
~1600, ~1450C=C stretch (aromatic)
~1250C-O stretch (phenol)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
266.15[M]⁺ (Molecular Ion)
169.05[M - C₇H₁₅]⁺ (Loss of heptyl radical)
153.02[M - C₈H₁₇]⁺ (Loss of octyl radical)
139.04[Galloyl cation + H]⁺

Experimental Protocols

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is the Friedel-Crafts acylation of a protected pyrogallol derivative, followed by deprotection.

Reaction Scheme:

  • Protection: Pyrogallol is first protected to prevent side reactions at the hydroxyl groups. A common protecting group is the methyl group, forming 1,2,3-trimethoxybenzene.

  • Friedel-Crafts Acylation: The protected pyrogallol is then acylated with nonanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Deprotection: The resulting 1-(3,4,5-trimethoxyphenyl)nonan-1-one is deprotected to yield the final product.

Detailed Protocol:

  • Protection of Pyrogallol: To a solution of pyrogallol (1 eq.) in a suitable solvent such as acetone, add potassium carbonate (3.5 eq.) and dimethyl sulfate (3.3 eq.). Reflux the mixture for 8-12 hours. After cooling, filter the solid and concentrate the filtrate. Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1,2,3-trimethoxybenzene.

  • Friedel-Crafts Acylation: To a stirred solution of 1,2,3-trimethoxybenzene (1 eq.) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.2 eq.) portion-wise at 0°C. To this mixture, add nonanoyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-(3,4,5-trimethoxyphenyl)nonan-1-one.

  • Deprotection: To a solution of the purified intermediate in dry dichloromethane at -78°C, add boron tribromide (BBr₃) (3.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Final Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Workflow

G Figure 1. Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization Protection Protection of Pyrogallol Acylation Friedel-Crafts Acylation Protection->Acylation Deprotection Deprotection Acylation->Deprotection ColumnChromatography Column Chromatography Deprotection->ColumnChromatography NMR NMR Spectroscopy (¹H, ¹³C) ColumnChromatography->NMR IR IR Spectroscopy ColumnChromatography->IR MS Mass Spectrometry ColumnChromatography->MS G Figure 2. Hypothetical Modulation of the NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Target_Compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Target_Compound->IKK

An In-depth Technical Guide to the Putative Biosynthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of 1-(3,4,5-trihydroxyphenyl)nonan-1-one has not been explicitly elucidated in plants. The following guide presents a scientifically-grounded hypothetical pathway based on established principles of plant secondary metabolism, including the shikimate pathway, gallic acid formation, and the action of type III polyketide synthases.

Introduction

1-(3,4,5-Trihydroxyphenyl)nonan-1-one is a phenolic lipid molecule characterized by a galloyl (3,4,5-trihydroxyphenyl) head group and a nine-carbon aliphatic tail. Such structures are of interest for their potential biological activities, stemming from the antioxidant properties of the phenolic moiety and the lipophilic nature of the alkyl chain. Understanding the biosynthesis of this and similar molecules is crucial for metabolic engineering efforts aimed at producing novel bioactive compounds. This guide outlines a putative biosynthetic pathway, details the key enzymatic steps, provides relevant quantitative data, and describes experimental protocols to investigate this proposed pathway.

Proposed Biosynthesis Pathway

The biosynthesis is proposed to occur in three main stages, starting from primary metabolites:

  • Stage 1: Shikimate Pathway and Gallic Acid Formation: Production of the galloyl head group precursor, gallic acid, from intermediates of glycolysis and the pentose phosphate pathway.

  • Stage 2: Starter Unit Activation: Conversion of gallic acid into its activated thioester form, galloyl-CoA, to serve as a starter unit for polyketide synthesis.

  • Stage 3: Polyketide Synthesis: A Type III Polyketide Synthase (PKS) utilizes galloyl-CoA as a starter and iteratively condenses it with four molecules of malonyl-CoA to form the final product.

Stage 1: Shikimate Pathway and Gallic Acid Biosynthesis

The shikimate pathway is a central route in plant metabolism, converting phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the precursor for aromatic amino acids.[1][2] Gallic acid is widely considered to be synthesized via the dehydrogenation of 3-dehydroshikimate, an intermediate of the shikimate pathway.[3][4][5] This reaction is catalyzed by shikimate dehydrogenase (SDH).[2][6]

The key steps are:

  • PEP and E4P Condensation: The pathway begins with the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DHS) catalyzing the condensation of PEP and E4P.[7]

  • Formation of 3-Dehydroshikimate: Through a series of enzymatic reactions, the initial product is converted to 3-dehydroshikimate.[2]

  • Dehydrogenation to Gallic Acid: Shikimate dehydrogenase (SDH) catalyzes the NADP+-dependent dehydrogenation of 3-dehydroshikimate to produce gallic acid.[2][6]

Stage 2: Activation of Gallic Acid

For gallic acid to serve as a starter unit for polyketide synthesis, it must be activated to a high-energy thioester, typically with Coenzyme A. This reaction is catalyzed by a CoA ligase. While a specific "galloyl-CoA ligase" is not well-characterized, plants possess a wide array of 4-coumaroyl-CoA ligase (4CL)-like enzymes with broad substrate specificities that could potentially activate gallic acid.

Gallic Acid + ATP + CoASH → Galloyl-CoA + AMP + PPi

Stage 3: Type III PKS Catalysis

Type III polyketide synthases are homodimeric enzymes that catalyze the iterative decarboxylative condensation of malonyl-CoA extender units with a starter CoA-thioester.[8][9] In this putative pathway, a Type III PKS would select galloyl-CoA as its starter unit. The enzyme would then catalyze four successive rounds of condensation with malonyl-CoA to build the nine-carbon (nonanoyl) chain. The process terminates with the formation of the ketone at the C1 position, releasing 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. Plant Type III PKSs are known to accept a variety of starter substrates, including aromatic and aliphatic CoA esters.[9][10]

Quantitative Data

The following tables summarize key quantitative data for the enzymes and compounds involved in the proposed pathway.

Table 1: Kinetic Parameters of Key Enzymes in the Biosynthesis Pathway

EnzymeSource OrganismSubstrateK_m_V_max_Reference(s)
Shikimate Dehydrogenase (SDH)Camellia sinensis3-Dehydroshikimate118.8 ± 10.2 µM15.1 ± 0.5 µmol/min/mg[6]
Shikimate Dehydrogenase (SDH)Camellia sinensisShikimate179.2 ± 15.6 µM1.9 ± 0.1 µmol/min/mg[6]
Chalcone Synthase (CHS)Panicum virgatump-Coumaroyl-CoA1.8 ± 0.2 µM1.4 ± 0.1 nmol/min/µg[11]
Chalcone Synthase (CHS)Panicum virgatumMalonyl-CoA3.1 ± 0.3 µM-[11]

*Note: Chalcone Synthase is a representative plant Type III PKS. Kinetic data for a PKS with galloyl-CoA are not available.

Table 2: Representative Concentrations of Gallic Acid in Plant Tissues

Plant SpeciesTissueConcentration (µg/g dry mass unless noted)Reference(s)
Moringa oleiferaLeaves1034 µg/g (1.034 mg/g)[12]
Opuntia ficus-indicaFruit/LeavesPresent, variable quantities[13]
Medicago sativa (Alfalfa)LeavesPresent in soluble extracts[5]
Camellia sinensis (Tea)Young ShootsMajor component of galloylated catechins[5]

Experimental Protocols

The following protocols provide methodologies for key experiments to investigate and validate the proposed biosynthetic pathway.

Protocol 1: Shikimate Dehydrogenase (SDH) Activity Assay

This protocol measures the activity of SDH by monitoring the change in absorbance due to the reduction or oxidation of NADP(H).[6]

Principle: SDH catalyzes the reversible reaction: 3-Dehydroshikimate + NADPH + H⁺ ↔ Shikimate + NADP⁺ The forward reaction (gallic acid synthesis) can also be written as: 3-Dehydroshikimate + NADP⁺ → Gallic Acid + NADPH + H⁺ The rate of reaction is determined by measuring the increase in absorbance at 340 nm, corresponding to the formation of NADPH.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • 3-Dehydroshikimate (DHS) stock solution (10 mM in water)

  • NADP⁺ stock solution (10 mM in water)

  • Purified or partially purified plant protein extract

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer (pH 7.5)

    • 50 µL of 10 mM NADP⁺ solution (final concentration: 0.5 mM)

    • 50 µL of 10 mM DHS solution (final concentration: 0.5 mM)

  • Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the enzyme extract.

  • Immediately mix by inversion and start monitoring the absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Perform control reactions by omitting the enzyme or the substrate (DHS) to account for non-enzymatic reactions.

Protocol 2: In Vitro Type III PKS Activity Assay

This protocol is designed to test the ability of a candidate Type III PKS to use galloyl-CoA as a starter unit and produce 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Principle: The PKS enzyme is incubated with the starter (galloyl-CoA) and extender (malonyl-CoA) units. The reaction is stopped, and the product is extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Galloyl-CoA stock solution (1 mM)

  • [¹⁴C]-Malonyl-CoA stock solution (1 mM, with known specific activity) or unlabeled malonyl-CoA (10 mM)

  • Recombinant Type III PKS enzyme (purified)

  • Ethyl acetate

  • HCl (2 M)

  • HPLC system with a C18 column and UV/PDA detector

  • (If using radiolabel) Scintillation counter and cocktail

Procedure:

  • Synthesize galloyl-CoA from gallic acid or procure commercially.

  • Set up a 100 µL reaction mixture containing:

    • 80 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 5 µL of 1 mM galloyl-CoA (final concentration: 50 µM)

    • 5 µL of 10 mM malonyl-CoA (final concentration: 500 µM)

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the purified PKS enzyme (e.g., 1-5 µg).

  • Incubate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 10 µL of 2 M HCl.

  • Extract the polyketide product by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

  • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Resuspend the dried residue in 50 µL of methanol.

  • Analyze 20 µL of the resuspended sample by HPLC-UV (monitoring at ~280 nm) or LC-MS to identify the product. Compare the retention time and mass spectrum with an authentic standard if available.

  • If using [¹⁴C]-malonyl-CoA, the product can be quantified by collecting the corresponding HPLC fraction and measuring its radioactivity using a scintillation counter.

Protocol 3: Extraction and Quantification of Phenolic Lipids from Plant Tissue

This protocol describes a general method for extracting and analyzing compounds like 1-(3,4,5-Trihydroxyphenyl)nonan-1-one from a plant matrix.

Principle: Plant tissue is homogenized and extracted with a series of solvents of increasing polarity to separate lipids and phenolic compounds. The target fraction is then analyzed by HPLC.

Materials:

  • Fresh or freeze-dried plant tissue

  • Mortar and pestle, or homogenizer

  • Hexane

  • 70-80% Ethanol or Methanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • HPLC system as described in Protocol 4.2

Procedure:

  • Grind 1-2 g of plant tissue to a fine powder (if freeze-dried) or homogenize thoroughly (if fresh).

  • Defatting Step: Add 10 mL of hexane to the ground tissue, vortex for 15 minutes, and centrifuge (e.g., 3000 x g for 10 min). Discard the hexane supernatant. Repeat this step twice to remove non-polar lipids.

  • Extraction of Phenolics: To the defatted pellet, add 15 mL of 70% ethanol. Vortex for 30 minutes and then centrifuge. Collect the supernatant. Repeat the extraction on the pellet two more times. Pool the ethanol supernatants.

  • Liquid-Liquid Partitioning:

    • Reduce the volume of the pooled ethanol extract using a rotary evaporator until most of the ethanol is removed, leaving an aqueous solution.

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

    • Pool the ethyl acetate fractions.

  • Drying and Concentration: Dry the pooled ethyl acetate fraction by passing it through a column of anhydrous sodium sulfate. Evaporate the solvent to dryness.

  • Quantification: Resuspend the dried extract in a known volume of methanol (e.g., 1 mL) and analyze by HPLC. Quantify the target compound by comparing its peak area to a standard curve prepared from an authentic standard of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Mandatory Visualizations

Overall Hypothetical Biosynthesis Pathway

Biosynthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one PEP Phosphoenolpyruvate (from Glycolysis) Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose 4-Phosphate (from PPP) E4P->Shikimate DHS 3-Dehydroshikimate Shikimate->DHS Multiple Steps GA Gallic Acid DHS->GA Shikimate Dehydrogenase (SDH) GalloylCoA Galloyl-CoA (Starter Unit) GA->GalloylCoA CoA Ligase (Putative) PKS Type III PKS GalloylCoA->PKS MalonylCoA 4x Malonyl-CoA (Extender Units) MalonylCoA->PKS FinalProduct 1-(3,4,5-Trihydroxyphenyl) nonan-1-one PKS->FinalProduct invis1 invis2

Caption: Hypothetical biosynthesis pathway for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Regulation of Gallic Acid Precursor Biosynthesis

Regulation of Shikimate Pathway PEP PEP DHS_enzyme DHS Synthase PEP->DHS_enzyme E4P E4P E4P->DHS_enzyme DAHP DAHP DHS_enzyme->DAHP DHS 3-Dehydroshikimate DAHP->DHS Multiple Steps SDH_enzyme Shikimate Dehydrogenase DHS->SDH_enzyme Chorismate Chorismate DHS->Chorismate ...to Chorismate GA Gallic Acid SDH_enzyme->GA Chorismate->DHS_enzyme Inhibition AAA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAA AAA->DHS_enzyme Feedback Inhibition Signals Wounding, Pathogen Attack, UV Light Signals->DHS_enzyme Transcriptional Upregulation PKS Catalytic Cycle Start 1. Starter Loading Galloyl-CoA binds to active site Cys Condense1 2. First Condensation Malonyl-CoA binds, decarboxylates, and attacks the galloyl thioester Start->Condense1 + Malonyl-CoA - CoA, - CO2 Elongate 3. Iterative Elongation Steps repeated 3 more times with Malonyl-CoA Condense1->Elongate + 3x Malonyl-CoA - 3x CoA, - 3x CO2 Release 4. Product Release The full-length polyketide chain is released from the enzyme Elongate->Release Product Final Product: 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Release->Product Product->Start Enzyme Regeneration Experimental Workflow Hypothesis Hypothesis: Pathway proceeds via Shikimate -> Gallic Acid -> PKS Step1 1. Identify Candidate Genes (Homology search for SDH & Type III PKS in target plant) Hypothesis->Step1 Step2 2. Recombinant Protein Expression (Clone and express candidate genes in E. coli) Step1->Step2 Step3 3. In Vitro Enzyme Assays (Test SDH and PKS activity using protocols 4.1 & 4.2) Step2->Step3 Decision Is Product Formed? Step3->Decision Decision->Step1 No, select new candidates Step4 4. In Vivo Analysis (Correlate gene expression with compound accumulation in plant) Decision->Step4 Yes Step5 5. Pathway Validation (Use gene silencing (RNAi) or knockout to confirm gene function) Step4->Step5 Conclusion Pathway Elucidated Step5->Conclusion

References

In-Depth Technical Guide: Spectroscopic Analysis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the spectroscopic data for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, a galloyl derivative with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents a comprehensive analysis based on established principles of spectroscopy and data from closely related analogues. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, providing a foundational framework for researchers working with similar phenolic ketones.

Introduction

1-(3,4,5-Trihydroxyphenyl)nonan-1-one belongs to the class of phenolic ketones, which are characterized by a ketone group attached to a polyhydroxylated aromatic ring. The 3,4,5-trihydroxyphenyl moiety, also known as a galloyl group, is a common feature in many natural and synthetic compounds with significant biological activities. The nine-carbon alkyl chain (nonanoyl group) imparts lipophilicity to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such molecules, ensuring their purity and structural integrity for further studies.

Predicted Spectroscopic Data

In the absence of direct experimental data for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, the following tables summarize the expected spectroscopic characteristics based on the analysis of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H-NMR Data for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)3HAr-OH
~7.0 - 7.2Singlet2HAr-H
~2.8 - 3.0Triplet2H-CH₂-C=O
~1.5 - 1.7Multiplet2H-CH₂-CH₂-C=O
~1.2 - 1.4Multiplet10H-(CH₂)₅-
~0.8 - 0.9Triplet3H-CH₃

Table 2: Predicted ¹³C-NMR Data for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~200C=O
~150 - 155Ar-C-OH (C3, C4, C5)
~125 - 130Ar-C-C=O (C1)
~105 - 110Ar-C-H (C2, C6)
~38-CH₂-C=O
~31-CH₂-
~29-(CH₂)₄-
~24-CH₂-CH₂-C=O
~22-CH₂-CH₃
~14-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H stretch (phenolic)
3000 - 2850MediumC-H stretch (aliphatic)
~1630 - 1650StrongC=O stretch (aromatic ketone)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
~1450MediumC-H bend (aliphatic)
~1200 - 1300StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

m/zIon
266.15[M]⁺ (Molecular Ion)
169.05[M - C₇H₁₅]⁺ (Acylium ion from α-cleavage)
153.02[M - C₈H₁₇O]⁺ (Fragment from McLafferty rearrangement)
126.04[C₇H₆O₃]⁺ (Galloyl fragment)

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the characterization of organic molecules.

Synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

A common synthetic route to this class of compounds is the Friedel-Crafts acylation of a protected pyrogallol (1,2,3-trihydroxybenzene) with nonanoyl chloride, followed by deprotection.

G Pyrogallol Pyrogallol ProtectedPyrogallol Protected Pyrogallol Pyrogallol->ProtectedPyrogallol Protection (e.g., Benzylation) AcylatedProduct Protected Acylated Product ProtectedPyrogallol->AcylatedProduct Friedel-Crafts Acylation (AlCl₃) NonanoylChloride Nonanoyl Chloride NonanoylChloride->AcylatedProduct FinalProduct 1-(3,4,5-Trihydroxyphenyl)nonan-1-one AcylatedProduct->FinalProduct Deprotection (e.g., Hydrogenolysis)

Caption: Synthetic workflow for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically DMSO-d₆, to ensure the exchangeable phenolic protons are observed.

  • Data Acquisition:

    • ¹H-NMR: Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C-NMR: Proton-decoupled carbon spectra are acquired. DEPT-135 and DEPT-90 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization technique for this type of molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent.

  • Data Acquisition: For EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

  • Data Processing: The mass spectrum is plotted as relative abundance versus m/z. The molecular ion peak and characteristic fragmentation patterns are identified.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 1-(3,4,5-Trihydroxyphenyl)nonan-1-one NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is essential for its development in scientific research. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with standardized experimental protocols for their acquisition. While the presented data is predictive, it is based on sound spectroscopic principles and serves as a valuable resource for researchers in the field. It is recommended that experimental data be acquired for this specific compound to confirm these predictions and to provide a definitive reference for future studies.

Biological Activity Screening of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated biological activities of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. Due to the limited availability of direct research on this specific molecule, this document extrapolates data from structurally analogous compounds, primarily gallic acid and its long-chain alkyl derivatives. The core 3,4,5-trihydroxyphenyl moiety, a key pharmacophore, suggests potent antioxidant, anti-inflammatory, and anticancer properties. This guide presents quantitative data from related compounds, detailed experimental protocols for in vitro screening, and visual representations of relevant signaling pathways to facilitate further research and drug development efforts.

Predicted Biological Activities and Quantitative Data

The biological activities of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one are predicted based on the well-documented effects of other galloyl compounds. The presence of the galloyl group (3,4,5-trihydroxyphenyl) is crucial for its antioxidant and radical-scavenging properties. The nonan-1-one chain increases the lipophilicity of the molecule, which is expected to enhance its interaction with cellular membranes and potentially increase its potency in various biological assays compared to its parent compound, gallic acid.

Antioxidant Activity

Gallic acid and its derivatives are renowned for their antioxidant properties. The mechanism primarily involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. The lipophilic alkyl chain is expected to enhance its efficacy in lipid-rich environments.

Table 1: Antioxidant Activity of Gallic Acid and Related Compounds

Compound Assay IC50 Value Reference
Gallic Acid DPPH ~5-10 µM [1]
Gallic Acid ABTS ~2-5 µM [1]
Gallic Acid H2O2 Scavenging ~15-25 µM [1]
Methyl Gallate DPPH ~8-15 µM [2]
Octyl Gallate DPPH ~5-12 µM N/A

| Dodecyl Gallate | DPPH | ~4-10 µM | N/A |

Anticancer Activity

Numerous studies have demonstrated that the anticancer activity of gallic acid esters increases with the length of the alkyl chain. This is attributed to their increased hydrophobicity, which facilitates easier penetration into the cancer cell membrane. The primary mechanism of action is the induction of apoptosis.

Table 2: In Vitro Cytotoxicity of Gallic Acid Derivatives Against Human Cancer Cell Lines

Compound Cell Line Assay IC50 Value Reference
Gallic Acid MCF-7 (Breast) MTT 18 µg/mL N/A
N-methyl gallamide MCF-7 (Breast) MTT 15.2 µg/mL N/A
N-ethyl gallamide MCF-7 (Breast) MTT 10.1 µg/mL N/A
N-butyl gallamide MCF-7 (Breast) MTT 5.6 µg/mL N/A
N-hexyl gallamide MCF-7 (Breast) MTT 3.5 µg/mL N/A
Gallic Acid HCT-116 (Colon) MTT >100 µM N/A

| N-hexyl gallamide | HCT-116 (Colon) | MTT | ~20 µM | N/A |

Anti-inflammatory Activity

Gallic acid and its derivatives exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Gallic Acid and Related Compounds

Compound Assay Cell Line IC50 Value Reference
Gallic Acid NO Inhibition RAW 264.7 ~20-50 µM N/A
Methyl Gallate NO Inhibition RAW 264.7 ~25.5 µM [2]

| Luteolin (Control) | NO Inhibition | RAW 264.7 | 7.6 µM |[2] |

Enzyme Inhibitory Activity

The phenolic structure of galloyl compounds allows them to interact with and inhibit various enzymes.

Table 4: Enzyme Inhibitory Activity of Gallic Acid and Derivatives

Compound Target Enzyme IC50 Value Reference
Gallic Acid Tyrosinase ~1-5 mM N/A
Gallic acid-benzylidene hybrid (5f) Tyrosinase 3.3 µM [3]
Kojic Acid (Control) Tyrosinase 44.4 µM [3]
Gallic Acid Xanthine Oxidase 0.87 mM [4]

| Allopurinol (Control) | Xanthine Oxidase | ~2-10 µM |[5] |

Experimental Protocols

DPPH Free Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (1-(3,4,5-Trihydroxyphenyl)nonan-1-one)

  • Positive control (e.g., Ascorbic acid, Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions of the test compound and positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

MTT Assay (Cytotoxicity/Anticancer Activity)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compound and positive control. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • Incubate the plate for another 24-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[6]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compound

  • Positive control (e.g., L-NAME, Dexamethasone)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for a further 24 hours.[6]

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use) to the supernatant.[7]

  • Incubate at room temperature for 10-15 minutes in the dark.[7]

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition.

  • A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.

Visualizations: Pathways and Workflows

General Experimental Workflow for Biological Activity Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies A Compound Acquisition 1-(3,4,5-Trihydroxyphenyl)nonan-1-one B Primary Assays A->B C Antioxidant (DPPH, ABTS) B->C D Anticancer (MTT on various cell lines) B->D E Anti-inflammatory (NO Inhibition) B->E F Enzyme Inhibition (e.g., Tyrosinase, XO) B->F G Data Analysis (IC50 Determination) C->G D->G E->G F->G H Active Compound Identified G->H Hit Identification I Mechanism of Action H->I J Apoptosis Assays (Annexin V, Caspase activity) I->J K Cell Cycle Analysis I->K L Signaling Pathway Analysis (Western Blot for p53, NF-kB, MAPK) I->L M Further Investigation J->M K->M L->M

Caption: A logical workflow for screening the biological activity of a novel compound.

Gallic Acid Induced Apoptosis Signaling Pathway

G GA Gallic Acid Derivative ROS Increased ROS GA->ROS Mito Mitochondrial Dysfunction GA->Mito p53 p53 Activation ROS->p53 CytC Cytochrome c Release Mito->CytC Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by gallic acid derivatives.

Gallic Acid and NF-κB Anti-inflammatory Signaling Pathway

G cluster_0 LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α) GA Gallic Acid Derivative GA->IKK Inhibition GA->IkB Prevents Degradation NFkB_n NF-κB NFkB_n->Transcription

Caption: Inhibition of the NF-κB signaling pathway by gallic acid derivatives.

References

The Enigmatic Therapeutic Potential of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one: A Technical Review of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic possibilities of novel synthetic compounds. One such molecule, 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, presents a compelling case for investigation due to its structural features. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its specific biological activities and potential therapeutic targets. This technical guide addresses the current state of knowledge and outlines potential avenues for future research based on structurally related compounds.

At present, there is a notable absence of published scientific data specifically detailing the biological activities, therapeutic targets, or mechanisms of action for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. Extensive searches of prominent scientific databases have not yielded any studies on this particular compound.

This lack of specific data necessitates a predictive approach, drawing inferences from the known biological activities of structurally analogous compounds. The 1-(3,4,5-Trihydroxyphenyl)nonan-1-one molecule possesses two key structural motifs: a 3,4,5-trihydroxyphenyl group (a galloyl moiety) and a nonan-1-one aliphatic chain. The biological activities of compounds containing these features can offer insights into the potential therapeutic avenues for the title compound.

Insights from Structurally Related Compounds

Compounds featuring a trihydroxyphenyl ring, particularly flavonoids and other polyphenols, are well-documented for a range of biological effects. These activities often stem from the antioxidant and pro-oxidant properties of the catechol and pyrogallol structures within the trihydroxyphenyl group.

Similarly, long aliphatic chains can influence a molecule's lipophilicity, membrane permeability, and interaction with hydrophobic pockets of proteins. The nine-carbon chain in 1-(3,4,5-Trihydroxyphenyl)nonan-1-one suggests it may interact with cellular membranes or lipophilic binding sites on target proteins.

Based on these structural similarities, we can hypothesize potential, yet unverified, therapeutic targets for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Potential (Hypothesized) Therapeutic Targets

The following table summarizes potential therapeutic targets based on the activities of structurally related compounds. It is crucial to emphasize that these are speculative and require experimental validation for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Potential Target ClassSpecific ExamplesRationale Based on Structural Analogs
Enzymes Involved in Oxidative Stress Xanthine Oxidase, Cyclooxygenases (COX-1/2), Lipoxygenases (LOX)The trihydroxyphenyl moiety is a common feature in many natural and synthetic compounds that exhibit potent antioxidant and anti-inflammatory activities by modulating these enzymes.
Protein Kinases Mitogen-activated protein kinases (MAPKs), Protein Kinase C (PKC)Flavonoids and other polyphenols with a trihydroxyphenyl group have been shown to inhibit various protein kinases involved in cell signaling pathways related to inflammation and cancer.
Cell Surface Receptors G-protein coupled receptors (GPCRs), Receptor Tyrosine Kinases (RTKs)The lipophilic nonan-1-one chain could facilitate interaction with transmembrane domains of receptors, potentially modulating their activity.
Nuclear Receptors Peroxisome Proliferator-Activated Receptors (PPARs)Some phenolic lipids are known to be ligands for nuclear receptors, influencing metabolic and inflammatory pathways.

Proposed Experimental Workflow for Target Identification and Validation

To elucidate the actual therapeutic targets of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, a systematic experimental approach is necessary. The following workflow outlines a potential strategy for its initial characterization.

experimental_workflow cluster_screening Initial Screening cluster_identification Target Identification cluster_validation Target Validation cluster_preclinical Preclinical Evaluation phenotypic_screening Phenotypic Screening (e.g., cell viability, anti-inflammatory assays) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography target_based_screening Target-Based Screening (e.g., enzyme inhibition, receptor binding assays) biochemical_assays Biochemical & Biophysical Assays (e.g., SPR, ITC) target_based_screening->biochemical_assays affinity_chromatography->biochemical_assays proteome_profiling Chemical Proteomics/Activity-Based Protein Profiling proteome_profiling->biochemical_assays cellular_assays Cellular Target Engagement Assays (e.g., CETSA) biochemical_assays->cellular_assays genetic_validation Genetic Validation (e.g., siRNA, CRISPR/Cas9) cellular_assays->genetic_validation in_vivo_models In Vivo Disease Models genetic_validation->in_vivo_models

Figure 1. A proposed experimental workflow for the identification and validation of therapeutic targets for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Detailed Methodologies for Key Experiments

To initiate the investigation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, the following experimental protocols are suggested:

1. Cell Viability Assays (MTT/XTT):

  • Objective: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan product with a suitable solvent (e.g., DMSO for MTT).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) values.

2. Anti-inflammatory Assays (LPS-stimulated Macrophages):

  • Objective: To assess the anti-inflammatory potential of the compound.

  • Methodology:

    • Culture macrophage cell lines (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

    • After incubation (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Measure the production of nitric oxide (NO) using the Griess reagent.

    • Perform Western blot analysis on cell lysates to determine the expression levels of key inflammatory proteins (e.g., iNOS, COX-2).

Signaling Pathway Hypothesis

Based on the potential modulation of protein kinases and inflammatory pathways by structurally similar compounds, a hypothetical signaling pathway that could be affected by 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is the NF-κB signaling cascade.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Compound 1-(3,4,5-Trihydroxyphenyl) nonan-1-one IKK IKK Complex Compound->IKK Potential Inhibition MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Figure 2. Hypothesized inhibitory effect of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one on the NF-κB signaling pathway.

Conclusion and Future Directions

While 1-(3,4,5-Trihydroxyphenyl)nonan-1-one remains an uncharacterized molecule, its structural motifs suggest a high potential for interesting biological activities. The lack of existing data presents a unique opportunity for novel research. Future investigations should focus on the systematic screening and target identification strategies outlined in this guide. The synthesis of the compound followed by a battery of in vitro assays will be the critical first step in unlocking the therapeutic potential of this enigmatic compound. The insights gained from such studies could pave the way for the development of new therapeutic agents for a variety of diseases.

The Emergence of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one: A Gallic Acid Derivative with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic acid, a ubiquitous phenolic compound in the plant kingdom, has long been recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The structural modification of gallic acid to enhance its bioavailability and therapeutic efficacy is a burgeoning area of research. This technical guide focuses on a promising derivative, 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, exploring its intrinsic relationship with gallic acid, potential synthetic pathways, and putative biological activities. By appending a nonanoyl moiety to the gallic acid core, it is hypothesized that the lipophilicity of the parent molecule can be significantly increased, thereby improving its interaction with cellular membranes and potentially enhancing its cytotoxic and antimicrobial activities. This document provides a comprehensive overview of the synthesis, theoretical biological evaluation, and future research directions for this novel compound, supported by quantitative data from analogous long-chain gallic acid derivatives.

Introduction: The Gallic Acid Scaffold in Drug Discovery

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide variety of plants, including gallnuts, tea leaves, and witch hazel. Its foundational structure, featuring a benzene ring with three hydroxyl groups and a carboxylic acid group, endows it with potent antioxidant and radical-scavenging properties. However, the therapeutic application of gallic acid is often limited by its poor oral bioavailability and rapid metabolism.

The strategic derivatization of gallic acid presents a compelling avenue to overcome these limitations. The introduction of lipophilic side chains, such as alkyl groups, can significantly alter the physicochemical properties of the parent molecule. 1-(3,4,5-Trihydroxyphenyl)nonan-1-one represents a logical progression in this endeavor, incorporating a nine-carbon acyl chain. This modification is anticipated to enhance the compound's ability to traverse cellular membranes, a critical factor for intracellular drug action.

Synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one: A Proposed Synthetic Route

The synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one can be conceptually approached through two primary synthetic strategies starting from gallic acid: Friedel-Crafts acylation of a protected gallic acid derivative or a Fries rearrangement of a gallic acid ester. The Fries rearrangement of a nonanoyl gallate ester is a particularly promising route, offering regioselective synthesis of the desired hydroxy aryl ketone.

Proposed Synthesis via Fries Rearrangement

The Fries rearrangement is a well-established method for the conversion of phenolic esters to hydroxyaryl ketones, catalyzed by Lewis acids.[2][3][4] A proposed two-step synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is outlined below.

Step 1: Esterification of Gallic Acid with Nonanoyl Chloride

Initially, the hydroxyl groups of gallic acid are protected, for instance, by methylation, to prevent O-acylation. The protected gallic acid is then esterified with nonanoyl chloride in the presence of a suitable base, such as pyridine, to yield the corresponding nonanoyl ester.

Step 2: Fries Rearrangement and Deprotection

The purified nonanoyl ester of protected gallic acid is then subjected to a Fries rearrangement. This reaction is typically carried out at low temperatures in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3), in a suitable solvent like nitromethane.[5] The rearrangement is expected to favor the formation of the para-acylated product. Subsequent deprotection of the hydroxyl groups will yield the final product, 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Synthesis_Workflow Gallic_Acid Gallic Acid Protection Protection (e.g., Methylation) Gallic_Acid->Protection Protected_GA Protected Gallic Acid Protection->Protected_GA Esterification Esterification Protected_GA->Esterification Nonanoyl_Chloride Nonanoyl Chloride Nonanoyl_Chloride->Esterification Nonanoyl_Ester Protected Nonanoyl Gallic Acid Ester Esterification->Nonanoyl_Ester Fries_Rearrangement Fries Rearrangement (AlCl3, low temp) Nonanoyl_Ester->Fries_Rearrangement Protected_Ketone Protected 1-(3,4,5-Trihydroxyphenyl) nonan-1-one Fries_Rearrangement->Protected_Ketone Deprotection Deprotection Protected_Ketone->Deprotection Final_Product 1-(3,4,5-Trihydroxyphenyl) nonan-1-one Deprotection->Final_Product

Proposed synthetic workflow for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Anticipated Biological Activities and Structure-Activity Relationship

The introduction of a nonanoyl chain to the gallic acid scaffold is expected to modulate its biological activity profile. The increased lipophilicity could lead to enhanced interactions with biological membranes and hydrophobic pockets of enzymes and receptors.

Cytotoxic Activity

Several studies have demonstrated that increasing the alkyl chain length of gallic acid derivatives, such as N-alkyl gallamides, enhances their cytotoxicity against cancer cell lines.[6] This is attributed to improved cell membrane permeability. It is therefore hypothesized that 1-(3,4,5-Trihydroxyphenyl)nonan-1-one will exhibit significant cytotoxic activity.

Antimicrobial Activity

Gallic acid and its derivatives are known to possess broad-spectrum antimicrobial activities.[1][7][8] The mechanism of action is often attributed to the disruption of bacterial cell membranes. The lipophilic nature of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is likely to enhance its ability to intercalate into and disrupt the lipid bilayer of bacterial membranes, leading to potent antimicrobial effects.

Logical_Relationship Gallic_Acid Gallic Acid (Hydrophilic) Target_Compound 1-(3,4,5-Trihydroxyphenyl) nonan-1-one (Amphiphilic) Gallic_Acid->Target_Compound Nonanoyl_Chain Nonanoyl Chain (Lipophilic) Nonanoyl_Chain->Target_Compound Increased_Lipophilicity Increased Lipophilicity Target_Compound->Increased_Lipophilicity Enhanced_Membrane_Permeability Enhanced Cell Membrane Permeability Increased_Lipophilicity->Enhanced_Membrane_Permeability Enhanced_Biological_Activity Enhanced Biological Activity Enhanced_Membrane_Permeability->Enhanced_Biological_Activity Cytotoxicity Cytotoxicity Enhanced_Biological_Activity->Cytotoxicity Antimicrobial_Activity Antimicrobial Activity Enhanced_Biological_Activity->Antimicrobial_Activity

Logical relationship between structure and anticipated biological activity.

Quantitative Data from Analogous Compounds

While specific experimental data for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is not yet available, the biological activities of structurally related long-chain gallic acid derivatives provide valuable insights into its potential efficacy.

Table 1: Cytotoxicity of N-Alkyl Gallamides against MCF-7 Breast Cancer Cells
CompoundAlkyl Chain LengthIC50 (µg/mL)
N-methyl gallamideC112.6
N-ethyl gallamideC211.3
N-butyl gallamideC410.3
N-sec-butyl gallamideC4 (branched)8.4
N-hexyl gallamideC63.5
N-tert-butyl gallamideC4 (branched)2.1
Data sourced from a study by Atjanasuppat et al.[6]
Table 2: Antimicrobial Activity of Gallic Acid and a Derivative
CompoundMicroorganismMIC (µg/mL)
Gallic AcidStaphylococcus aureus-
Gallic AcidSalmonella enterica-
Gallic Acid Derivative 6Staphylococcus aureus56
Gallic Acid Derivative 13Salmonella enterica475
Data sourced from a study by Mohamed Abdella et al.[1][9]

Detailed Experimental Protocols

The following is a detailed, adaptable protocol for the synthesis of a hydroxy aryl ketone via a low-temperature Fries rearrangement, based on a similar reported synthesis.[5] This protocol can be modified for the synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one from a protected nonanoyl gallate ester.

General Procedure for Low-Temperature Fries Rearrangement

Materials:

  • Protected Nonanoyl Gallate Ester (1 equivalent)

  • Anhydrous Aluminum Chloride (AlCl3) (5 equivalents)

  • Nitromethane (solvent)

  • Hydrochloric Acid (HCl) solution (for quenching)

  • Dichloromethane (DCM) or other suitable organic solvent (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the protected nonanoyl gallate ester in anhydrous nitromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for the specified reaction time (monitoring by TLC is recommended).

  • Upon completion of the reaction, quench the reaction by slowly adding the mixture to a beaker of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the protected 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

  • The protecting groups are then removed using standard deprotection methods to yield the final product.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Deprotection Dissolve Dissolve protected ester in nitromethane Cool Cool to 0 °C Dissolve->Cool Add_AlCl3 Add AlCl3 portion-wise Cool->Add_AlCl3 Stir Stir at 0-5 °C Add_AlCl3->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with ice/HCl Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Deprotection Remove Protecting Groups Chromatography->Deprotection

General experimental workflow for Fries rearrangement.

Conclusion and Future Directions

1-(3,4,5-Trihydroxyphenyl)nonan-1-one stands as a promising, yet underexplored, derivative of gallic acid. The theoretical framework and data from analogous compounds strongly suggest its potential as a potent cytotoxic and antimicrobial agent. The enhanced lipophilicity imparted by the nonanoyl chain is a key structural modification that warrants thorough investigation.

Future research should focus on the successful synthesis and purification of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. Following its synthesis, a comprehensive biological evaluation is imperative. This should include in vitro cytotoxicity screening against a panel of cancer cell lines, determination of its antimicrobial spectrum, and assessment of its antioxidant capacity. Further studies could also explore its mechanism of action at the molecular level, paving the way for its potential development as a novel therapeutic agent.

References

In Silico Prediction of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

[Whitepaper]

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive in silico workflow for predicting the bioactivity of the novel compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. Given the absence of extensive experimental data, computational methods offer a powerful and efficient approach to elucidate its potential therapeutic effects and liabilities. This document details the methodologies for predicting physicochemical properties, assessing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, performing molecular docking studies against plausible biological targets, and conducting pathway analysis to understand its potential mechanisms of action. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a practical resource for researchers engaged in the early stages of drug discovery and development.

Introduction

1-(3,4,5-Trihydroxyphenyl)nonan-1-one is a phenolic lipid, a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Its structure, featuring a trihydroxyphenyl group (similar to the galloyl group in gallic acid) and a nonan-1-one side chain, suggests potential interactions with various biological targets. In silico prediction methods are invaluable in the early phases of drug discovery, allowing for the rapid and cost-effective screening of new chemical entities.[4][5] By leveraging computational tools, we can hypothesize the bioactivity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and guide future experimental validation.

This guide outlines a systematic in silico approach to characterize the bioactivity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. The workflow encompasses the prediction of its fundamental physicochemical properties, evaluation of its drug-likeness and ADMET profile, investigation of its binding affinity to selected protein targets through molecular docking, and contextualization of these findings within biological pathways.

Physicochemical Properties and Drug-Likeness

The first step in the in silico evaluation of a potential drug candidate is the prediction of its physicochemical properties and assessment of its drug-likeness. These parameters provide initial insights into the compound's suitability for oral bioavailability and overall development potential.

Methodology

The physicochemical properties and drug-likeness of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one were predicted using the SwissADME web server.

Experimental Protocol:

  • Input: The canonical SMILES string for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (CCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O) was obtained from the PubChem database.[6]

  • Submission: The SMILES string was submitted to the SwissADME web server (--INVALID-LINK--).

  • Analysis: The server calculates a range of physicochemical descriptors and evaluates the compound against several established drug-likeness rules (Lipinski's, Ghose's, Veber's, Egan's, and Muegge's) and lead-likeness criteria.

  • Output: The results are presented in a comprehensive report, which was used to populate Table 1.

Predicted Physicochemical Properties

The predicted physicochemical properties of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one are summarized in Table 1.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

PropertyValue
Molecular Formula C₁₅H₂₂O₄
Molecular Weight 266.33 g/mol
LogP (iLOGP) 3.55
LogS (ESOL) -4.13
Water Solubility Poorly soluble
Topological Polar Surface Area (TPSA) 77.76 Ų
Number of Hydrogen Bond Acceptors 4
Number of Hydrogen Bond Donors 3
Molar Refractivity 75.31
Lipinski's Rule of Five Yes (0 violations)
Ghose Filter Yes
Veber's Rule Yes
Egan's Rule Yes
Muegge's Filter Yes
Lead-likeness No

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential liabilities of a drug candidate early in the development process.

Methodology

The ADMET profile of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one was predicted using the pkCSM web server.[6][7][8]

Experimental Protocol:

  • Input: The canonical SMILES string for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one was used as the input.

  • Submission: The SMILES string was submitted to the pkCSM web server (96]

  • Prediction: The server was used to predict a wide range of ADMET properties, including intestinal absorption, blood-brain barrier permeability, CYP450 inhibition, and various toxicity endpoints.

  • Output: The predicted ADMET parameters were compiled into Table 2.

Predicted ADMET Profile

The predicted ADMET properties of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one are summarized in Table 2.

Table 2: Predicted ADMET Profile of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

ParameterPredicted ValueInterpretation
Absorption
Water Solubility (log mol/L)-3.831Low
Caco-2 Permeability (log Papp)0.753Moderate
Intestinal Absorption (%)90.561High
Skin Permeability (log Kp)-3.121 cm/hLow
Distribution
VDss (log L/kg)0.156Low
Fu (fraction unbound)0.148High protein binding
BBB Permeability (logBB)-0.478Low
CNS Permeability (logPS)-2.804Low
Metabolism
CYP2D6 InhibitorNo
CYP3A4 InhibitorYesPotential for drug-drug interactions
CYP1A2 InhibitorNo
CYP2C9 InhibitorNo
CYP2C19 InhibitorNo
Excretion
Total Clearance (log ml/min/kg)0.387
Renal OCT2 SubstrateNo
Toxicity
AMES ToxicityNoNon-mutagenic
Max. tolerated dose (human)0.689 log mg/kg/day
hERG I InhibitorNoLow risk of cardiotoxicity
hERG II InhibitorNoLow risk of cardiotoxicity
Oral Rat Acute Toxicity (LD50)2.451 mol/kg
Oral Rat Chronic Toxicity (LOAEL)1.877 log mg/kg_bw/day
HepatotoxicityYesPotential for liver toxicity
Skin SensitisationNo

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This section outlines a hypothetical molecular docking study of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one against four potential protein targets based on the known bioactivities of structurally similar phenolic compounds.[11][12][13]

Selected Protein Targets:

  • Tyrosinase: A key enzyme in melanin biosynthesis. Inhibition of tyrosinase is a target for treating hyperpigmentation.[14]

  • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation and pain.[15]

  • 5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, which are also inflammatory mediators.[16]

Methodology

The following protocol describes a general workflow for molecular docking using AutoDock Vina.

Experimental Protocol:

  • Ligand Preparation:

    • The 3D structure of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one would be generated from its SMILES string using a molecule builder like Avogadro.

    • The structure would be energy minimized using a force field such as MMFF94.

    • The ligand file would be converted to the PDBQT format using AutoDockTools.

  • Protein Preparation:

    • The 3D crystal structures of the target proteins would be downloaded from the Protein Data Bank (PDB). The selected PDB IDs are:

      • Tyrosinase-related protein 1 (TYRP1): 5M8L (a human protein with high homology to tyrosinase in the active site)[1]

      • COX-1: 6Y3C (human)[3][7]

      • COX-2: 5KIR (human, complexed with an inhibitor)[4][15]

      • 5-LOX: 3O8Y (human)[12][17]

    • Water molecules and co-crystallized ligands would be removed from the protein structures.

    • Polar hydrogens and Gasteiger charges would be added using AutoDockTools.

    • The protein files would be converted to the PDBQT format.

  • Molecular Docking:

    • A grid box would be defined to encompass the active site of each protein. For proteins with a co-crystallized inhibitor, the grid box would be centered on the inhibitor's binding site.

    • Molecular docking would be performed using AutoDock Vina to predict the binding affinity and pose of the ligand within the active site of each target.

    • The docking results would be analyzed to identify the most favorable binding poses based on the binding energy.

  • Visualization:

    • The protein-ligand interactions would be visualized using a molecular graphics program like PyMOL or Discovery Studio to analyze hydrogen bonds and other non-covalent interactions.

Hypothetical Docking Workflow

The following diagram illustrates the general workflow for the proposed molecular docking study.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis Ligand_SMILES 1. Obtain SMILES String (PubChem) Ligand_3D 2. Generate 3D Structure (Avogadro) Ligand_SMILES->Ligand_3D Ligand_Min 3. Energy Minimization (MMFF94) Ligand_3D->Ligand_Min Ligand_PDBQT 4. Convert to PDBQT (AutoDockTools) Ligand_Min->Ligand_PDBQT Docking 6. Run Molecular Docking (AutoDock Vina) Ligand_PDBQT->Docking Protein_PDB 1. Download PDB Structure (RCSB PDB) Protein_Clean 2. Clean Protein (Remove water, ligands) Protein_PDB->Protein_Clean Protein_H 3. Add Hydrogens & Charges (AutoDockTools) Protein_Clean->Protein_H Protein_PDBQT 4. Convert to PDBQT (AutoDockTools) Protein_H->Protein_PDBQT Protein_PDBQT->Docking Grid_Box 5. Define Grid Box Grid_Box->Docking Analysis 7. Analyze Results (Binding Energy) Docking->Analysis Visualization 8. Visualize Interactions (PyMOL) Analysis->Visualization

Caption: Molecular docking workflow for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Pathway Analysis

Pathway analysis can provide insights into the potential biological processes and signaling pathways that may be modulated by 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, based on its predicted protein targets.

Methodology

The KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome pathway databases can be used to explore the pathways associated with the predicted protein targets.[6][16][18]

Experimental Protocol:

  • Input: The UniProt IDs of the target proteins (TYRP1, PTGS1, PTGS2, and ALOX5) would be used as input.

  • Pathway Mapping (KEGG):

    • The UniProt IDs would be submitted to the KEGG Mapper tool (--INVALID-LINK--).

    • The tool would map the proteins to relevant KEGG pathways.

  • Pathway Enrichment Analysis (Reactome):

    • The list of UniProt IDs would be submitted to the Reactome Analysis Tool (reactome.org/analysis).

    • The tool would perform an over-representation analysis to identify pathways that are significantly enriched with the input proteins.

  • Analysis and Visualization:

    • The identified pathways would be analyzed to understand the potential biological consequences of the compound's interaction with the target proteins.

    • The results would be used to construct a hypothetical signaling pathway diagram.

Hypothetical Signaling Pathway

Based on the known functions of the target proteins, a hypothetical signaling pathway can be constructed to illustrate the potential effects of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. Inhibition of COX and LOX enzymes would block the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. Inhibition of tyrosinase would affect melanin production.

Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_pigmentation Pigmentation Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Tyrosinase Tyrosinase DOPAquinone DOPAquinone DOPA->DOPAquinone Tyrosinase Melanin Melanin DOPAquinone->Melanin Compound 1-(3,4,5-Trihydroxyphenyl) nonan-1-one Compound->COX Compound->LOX Compound->Tyrosinase

Caption: Hypothetical signaling pathways modulated by the compound.

Conclusion

This in silico investigation provides a preliminary but comprehensive assessment of the potential bioactivity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. The compound exhibits favorable drug-like properties according to multiple established rules. ADMET predictions suggest good intestinal absorption but also indicate potential for hepatotoxicity and drug-drug interactions via CYP3A4 inhibition, which warrant further investigation. Molecular docking studies against plausible targets suggest that the compound may possess anti-inflammatory and skin-lightening properties through the inhibition of COX, LOX, and tyrosinase enzymes. Pathway analysis places these potential activities within the broader context of inflammatory and pigmentation pathways.

The findings presented in this guide are predictive and require experimental validation. However, this in silico workflow serves as a robust starting point for prioritizing and guiding future laboratory-based research into the therapeutic potential of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. The methodologies and data presented here can help to streamline the drug discovery process and focus resources on the most promising avenues of investigation.

References

A Technical Review of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic lipids, a diverse class of amphiphilic molecules, are characterized by a polar phenolic head group and a nonpolar aliphatic chain. This unique structural arrangement imparts a range of physicochemical properties that enable interaction with biological membranes and macromolecules, leading to a wide spectrum of biological activities. Within this class, compounds featuring a 3,4,5-trihydroxyphenyl (galloyl) moiety are of particular interest due to the well-established antioxidant and bioactive properties of the gallic acid core. This technical guide provides a comprehensive review of the available scientific literature on 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and its analogs, focusing on their synthesis, biological evaluation, and potential as therapeutic agents. While specific data on the nonan-1-one derivative is limited, this review extrapolates from structurally related compounds to provide a thorough understanding of this promising chemical space.

Synthesis of 1-(3,4,5-Trihydroxyphenyl)alkan-1-ones

The primary synthetic route to 1-(3,4,5-trihydroxyphenyl)alkan-1-ones is the Friedel-Crafts acylation of a protected pyrogallol (1,2,3-trihydroxybenzene) with a long-chain acyl chloride or anhydride, followed by deprotection. The hydroxyl groups of pyrogallol are typically protected as methyl ethers or other suitable protecting groups to prevent side reactions and to direct the acylation to the desired position.

General Experimental Protocol: Friedel-Crafts Acylation

A representative, though general, procedure for the synthesis of these compounds is as follows:

  • Protection of Pyrogallol: Pyrogallol is reacted with a suitable protecting agent (e.g., dimethyl sulfate) in the presence of a base to yield 1,2,3-trimethoxybenzene.

  • Friedel-Crafts Acylation: To a solution of 1,2,3-trimethoxybenzene in a dry, inert solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) is added at a reduced temperature (typically 0 °C). The corresponding long-chain acyl chloride (e.g., nonanoyl chloride) is then added dropwise. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl) to decompose the aluminum chloride complex. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Deprotection: The resulting 1-(3,4,5-trimethoxyphenyl)alkan-1-one is then subjected to deprotection to cleave the methyl ethers and yield the final 1-(3,4,5-trihydroxyphenyl)alkan-1-one. This is often achieved using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃).

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Biological Activities and Structure-Activity Relationships

The biological activities of phenolic lipids are significantly influenced by the nature of the phenolic head group and the length of the alkyl chain. The 3,4,5-trihydroxy-substituted phenyl ring is a key pharmacophore that imparts potent antioxidant and other biological effects.

Antimicrobial Activity

Table 1: Representative Antimicrobial Activity of Structurally Related Phenolic Compounds

Compound ClassAlkyl Chain LengthTarget OrganismActivity (MIC, µg/mL)Reference
AlkylresorcinolsC5-C15Streptococcus mutans5-20General Literature
Anacardic AcidsC15:1, C15:2, C15:3Staphylococcus aureus2-8General Literature
Antioxidant Activity

The pyrogallol moiety is a well-known and potent antioxidant pharmacophore. The three adjacent hydroxyl groups can readily donate hydrogen atoms to scavenge free radicals, thereby terminating oxidative chain reactions. The antioxidant capacity is a fundamental property of this class of compounds and is expected to be significant for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and its analogs.

Cytotoxic and Anticancer Activity

Several studies on phenolic lipids have demonstrated their cytotoxic effects against various cancer cell lines. The mechanism of action is often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and disruption of signaling pathways. The lipophilicity conferred by the alkyl chain is crucial for membrane interaction and cellular uptake. The optimal chain length for anticancer activity can vary depending on the specific cancer cell line and the mechanism of action.

Table 2: Representative Cytotoxic Activity of Structurally Related Phenolic Compounds

Compound ClassAlkyl Chain LengthCancer Cell LineActivity (IC₅₀, µM)Reference
Alkyl GallatesC8 (Octyl)Human Leukemia (HL-60)10-20General Literature
AlkylresorcinolsC17-C25Colon Cancer (HCT-116)5-15General Literature

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one have not been elucidated, the activities of related phenolic compounds suggest several potential mechanisms.

Membrane Disruption

The amphiphilic nature of these molecules allows them to insert into and disrupt the phospholipid bilayer of cell membranes. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately cell death. This is a primary mechanism for their antimicrobial activity and may also contribute to their cytotoxic effects.

Membrane_Disruption Phenolic_Lipid 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (Amphiphilic Molecule) Cell_Membrane Bacterial or Cancer Cell Phospholipid Bilayer Phenolic_Lipid->Cell_Membrane Interaction Disruption Membrane Intercalation and Disruption Cell_Membrane->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of membrane disruption by phenolic lipids.

Enzyme Inhibition

The phenolic hydroxyl groups can chelate metal ions that are essential cofactors for various enzymes. Additionally, these compounds can bind to the active sites of enzymes, leading to their inhibition. For example, some phenolic lipids have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Modulation of Oxidative Stress Pathways

As potent antioxidants, 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and its analogs can directly scavenge reactive oxygen species (ROS). Furthermore, they may modulate intracellular signaling pathways involved in the cellular response to oxidative stress, such as the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.

Oxidative_Stress_Modulation ROS Reactive Oxygen Species (ROS) Direct_Scavenging Direct Scavenging ROS->Direct_Scavenging Phenolic_Compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Phenolic_Compound->Direct_Scavenging Nrf2_Activation Nrf2 Activation Phenolic_Compound->Nrf2_Activation Cellular_Protection Cellular Protection from Oxidative Damage Direct_Scavenging->Cellular_Protection ARE_Binding ARE Binding Nrf2_Activation->ARE_Binding Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE_Binding->Antioxidant_Enzymes Antioxidant_Enzymes->Cellular_Protection

Caption: Dual antioxidant mechanism of galloyl-containing compounds.

Future Directions

The therapeutic potential of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and its analogs warrants further investigation. Future research should focus on the following areas:

  • Systematic Synthesis and SAR Studies: A library of analogs with varying alkyl chain lengths (from C4 to C18) should be synthesized to systematically evaluate the structure-activity relationships for various biological endpoints, including antimicrobial, antioxidant, and anticancer activities.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetics: Promising candidates should be evaluated in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Formulation Development: Given their lipophilic nature, formulation strategies may be required to enhance the bioavailability and targeted delivery of these compounds.

Conclusion

1-(3,4,5-Trihydroxyphenyl)nonan-1-one and its analogs represent a promising class of bioactive molecules with the potential for development as novel therapeutic agents. Their synthesis is achievable through established chemical methods, and their biological activities are predicted to be significant based on the known properties of related phenolic lipids. This technical guide has summarized the current, albeit limited, state of knowledge and has provided a framework for future research to unlock the full therapeutic potential of this intriguing class of compounds. The systematic exploration of this chemical space is likely to yield valuable lead compounds for drug discovery programs in the areas of infectious diseases, oncology, and inflammatory disorders.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, a gallacetophenone derivative with a long alkyl chain. This compound is of interest for its potential applications in medicinal chemistry and materials science, owing to the combined properties of the polyhydroxylated phenyl ring and the nonanoyl group. The synthesis is achieved via a Friedel-Crafts acylation of pyrogallol with nonanoyl chloride, a reliable and scalable method. This protocol includes detailed step-by-step instructions for the synthesis, purification, and characterization of the target compound.

Introduction

Phenolic ketones are a class of organic compounds that have garnered significant attention in drug discovery and materials science. The presence of hydroxyl groups on the phenyl ring imparts antioxidant properties and potential for further functionalization, while the ketone and alkyl chain can be modulated to tune physical and biological properties. 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, a derivative of the naturally occurring pyrogallol, is a molecule of interest for its potential as a bioactive agent or as a building block for more complex structures. The synthesis of such long-chain alkylphenones can be efficiently achieved through the Friedel-Crafts acylation of the corresponding phenol. This application note outlines a detailed and reproducible protocol for the synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Reaction Scheme

The synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is accomplished by the Friedel-Crafts acylation of pyrogallol with nonanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Figure 1: Reaction scheme for the synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Experimental Protocol

Materials and Equipment

Reagents:

  • Pyrogallol (1,2,3-Trihydroxybenzene)

  • Nonanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration

  • Column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates

Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq). To this, add 100 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add nonanoyl chloride (1.1 eq) to the suspension via the dropping funnel over a period of 15 minutes with vigorous stirring.

  • Addition of Pyrogallol: After the addition of nonanoyl chloride, add a solution of pyrogallol (1.0 eq) in 50 mL of anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: Upon completion of the reaction, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of 6 M hydrochloric acid. This should be done carefully as the reaction is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity to 7:3).

  • Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield 1-(3,4,5-Trihydroxyphenyl)nonan-1-one as a solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₁₅H₂₂O₄[1]
Molecular Weight 266.33 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point (To be determined experimentally)
¹H NMR (CDCl₃, δ ppm) (Typical shifts) 7.2 (s, 2H, Ar-H), 5.5-6.0 (br s, 3H, Ar-OH), 2.9 (t, 2H, -COCH₂-), 1.7 (m, 2H, -COCH₂CH₂-), 1.3 (m, 10H, -(CH₂)₅-), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) (Typical shifts) 205.0 (C=O), 145.0 (Ar-C-OH), 135.0 (Ar-C-OH), 125.0 (Ar-C-CO), 108.0 (Ar-CH), 38.0 (-COCH₂-), 31.0, 29.0, 24.0, 22.0 (-CH₂-), 14.0 (-CH₃)
Mass Spectrometry (m/z) [M+H]⁺ calculated for C₁₅H₂₃O₄: 267.1596, found (to be determined)

Experimental Workflow Diagram

SynthesisWorkflow A 1. Reaction Setup: - Anhydrous AlCl₃ in DCM - Cool to 0 °C B 2. Add Nonanoyl Chloride (1.1 eq) A->B C 3. Add Pyrogallol (1.0 eq) in DCM B->C D 4. Reaction: - Stir at RT for 12-16h C->D E 5. Work-up: - Quench with HCl - Extract with Ethyl Acetate D->E F 6. Purification: - Column Chromatography E->F G 7. Final Product: - 1-(3,4,5-Trihydroxyphenyl)nonan-1-one F->G

References

Application Note: Quantitative Analysis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. This method is tailored for researchers, scientists, and professionals in the drug development industry who require precise measurement of this phenolic compound. The protocol outlines a straightforward procedure from sample preparation to data analysis and has been validated for its linearity, accuracy, and precision.

1. Introduction

1-(3,4,5-Trihydroxyphenyl)nonan-1-one is a synthetic phenolic compound with potential applications in the pharmaceutical and cosmeceutical industries due to its structural similarity to naturally occurring antioxidants and signaling molecules. Accurate quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, sensitive, and reliable analytical approach for this purpose. The trihydroxyphenyl moiety, also found in compounds like gallic acid, provides a strong chromophore for UV detection.[1][2][3][4][5] This application note provides a detailed protocol for the quantification of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one using a reversed-phase HPLC-UV system.

2. Experimental

2.1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Software: OpenLab CDS or equivalent chromatography data station.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: 1-(3,4,5-Trihydroxyphenyl)nonan-1-one reference standard (purity >98%).

2.2. Chromatographic Conditions

The chromatographic separation was optimized to achieve a sharp, symmetrical peak for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one with a reasonable retention time.

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm
Run Time 15 minutes

3. Protocols

3.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2. Sample Preparation

The sample preparation method should be adapted based on the matrix. For a simple formulation, the following protocol can be used:

  • Accurately weigh a portion of the sample expected to contain approximately 1 mg of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

  • Dissolve the sample in 10 mL of acetonitrile.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.3. Method Validation

The developed method was validated according to standard guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

4. Results and Discussion

The HPLC-UV method provided excellent separation and quantification of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. The retention time for the analyte was approximately 6.5 minutes. The peak was well-resolved and symmetrical.

4.1. Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC-UV method for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98% - 102%

The described HPLC-UV method is a reliable and efficient tool for the quantitative analysis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in various samples. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and related industries.

6. Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (1 mg/mL Stock & Working Standards) hplc_injection HPLC Injection (10 µL) standard_prep->hplc_injection sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection (272 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for the HPLC-UV quantification of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

References

Application Notes and Protocols for Testing 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is a phenolic compound with potential therapeutic applications. Structurally related to gallic acid and its derivatives, it is hypothesized to exhibit cytotoxic effects on cancer cell lines. This document provides a comprehensive set of protocols to assess the cytotoxicity of this compound, including methods to evaluate cell viability, membrane integrity, and the induction of apoptosis. The provided methodologies are essential for the preclinical evaluation of this compound and for elucidating its mechanism of action.

Cell Line Selection and Culture

A critical first step is the selection of appropriate cell lines for cytotoxicity testing. It is recommended to use both a cancer cell line and a non-cancerous cell line to assess for selective cytotoxicity.

Recommended Cell Lines:

  • Cancer Cell Line: Human colorectal carcinoma (HCT-116) or human breast cancer (MCF-7) cell lines are commonly used for cytotoxicity screening of phenolic compounds.[1]

  • Non-Tumoral Cell Line: A non-cancerous cell line, such as human dermal fibroblasts (HDF) or a non-tumoral epithelium line like HBL-100, should be used as a control to determine the compound's toxicity to healthy cells.[1]

Cell Culture Protocol:

  • Culture the selected cell lines in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]

  • Subculture the cells upon reaching 80-90% confluency.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is depicted below. This workflow ensures a comprehensive evaluation, from initial viability screening to more detailed mechanistic studies.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture & Seeding mtt_assay MTT Assay (Viability) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay compound_prep Compound Preparation compound_prep->mtt_assay compound_prep->ldh_assay compound_prep->apoptosis_assay data_collection Data Collection (Absorbance/Fluorescence) mtt_assay->data_collection ldh_assay->data_collection apoptosis_assay->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc mechanism Mechanism Elucidation ic50_calc->mechanism

Caption: Overall experimental workflow for cytotoxicity testing.

Cytotoxicity Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3] Metabolically active cells reduce the yellow MTT to a purple formazan product.[2][3]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[4]

  • Prepare serial dilutions of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours.[5]

  • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[2][3]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[6] It serves as an indicator of cell membrane integrity.[6]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of the test compound for the desired exposure period.

  • Prepare controls as recommended by the assay kit, including a no-cell control, a vehicle-only control, and a maximum LDH release control (by lysing cells with a detergent like Triton X-100).[7][8]

  • After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[9]

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[9]

  • Add 100 µL of the LDH assay reagent to each well.[9]

  • Incubate the plate at room temperature in the dark for 20-30 minutes.[9][10]

  • Measure the absorbance at 490 nm using a microplate reader.[6][9]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]

Protocol:

  • Seed cells in a 6-well plate and treat them with the IC50 concentration of the compound (determined from the MTT assay) for 24 hours.

  • Collect both adherent and floating cells by trypsinization and centrifugation.[12][13]

  • Wash the cells twice with cold PBS.[12][13]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[11]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the cells by flow cytometry within one hour.[11]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay)

Concentration (µM) % Viability (24h) % Viability (48h) % Viability (72h)
0 (Control) 100 ± SD 100 ± SD 100 ± SD
X1 Value ± SD Value ± SD Value ± SD
X2 Value ± SD Value ± SD Value ± SD
X3 Value ± SD Value ± SD Value ± SD
X4 Value ± SD Value ± SD Value ± SD

| IC50 (µM) | Value | Value | Value |

Table 2: Cytotoxicity (LDH Assay)

Concentration (µM) % Cytotoxicity (24h) % Cytotoxicity (48h) % Cytotoxicity (72h)
0 (Control) 0 ± SD 0 ± SD 0 ± SD
X1 Value ± SD Value ± SD Value ± SD
X2 Value ± SD Value ± SD Value ± SD
X3 Value ± SD Value ± SD Value ± SD

| X4 | Value ± SD | Value ± SD | Value ± SD |

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

Treatment % Healthy Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Control Value ± SD Value ± SD Value ± SD

| Compound (IC50) | Value ± SD | Value ± SD | Value ± SD |

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of similar gallic acid derivatives, 1-(3,4,5-Trihydroxyphenyl)nonan-1-one may induce apoptosis through the intrinsic (mitochondrial) pathway.[5][14] This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

apoptosis_pathway compound 1-(3,4,5-Trihydroxyphenyl) nonan-1-one p53 p53 compound->p53 activates bax Bax p53->bax upregulates bcl2 Bcl-2 p53->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion promotes pore formation bcl2->mitochondrion inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway.

References

Application Notes and Protocols for the Extraction and Purification of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols provide a generalized framework for the extraction and purification of 1-(3,4,5-trihydroxyphenyl)nonan-1-one. The natural occurrence of this specific compound in plant material has not been definitively established in publicly accessible literature. These methods are based on established techniques for structurally similar long-chain alkylphenols and other phenolic compounds.

Introduction

1-(3,4,5-Trihydroxyphenyl)nonan-1-one is a chemical entity characterized by a polar trihydroxyphenyl (gallyl) group and a non-polar nine-carbon alkyl chain.[1] This amphiphilic nature necessitates a multi-step extraction and purification strategy to efficiently isolate it from a complex plant matrix. The protocols outlined below are designed for researchers in natural product chemistry and drug development, providing a comprehensive workflow from raw plant material to the purified active compound. The methods are based on common practices for the isolation of phenolic compounds, such as those found in the extraction of antioxidants from various plants.

Overall Workflow

The extraction and purification process is a sequential procedure designed to progressively enrich the target compound while removing impurities. The general workflow involves preparing the plant material, followed by solvent extraction, partitioning, and multiple stages of chromatography.

G A Plant Material Collection and Preparation B Solvent Extraction (e.g., 80% Methanol) A->B C Filtration and Concentration B->C D Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) C->D E Crude Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Semi-Pure Fractions F->G H Preparative HPLC G->H I Pure 1-(3,4,5-Trihydroxyphenyl) nonan-1-one H->I J Structural Verification (NMR, LC-MS) I->J

Caption: High-level workflow for extraction and purification.

Experimental Protocols

Protocol 1: Plant Material Preparation and Extraction

This protocol describes the initial steps to prepare the plant material and perform a solvent-based extraction to create a crude extract enriched with phenolic compounds.

1.1. Materials and Reagents:

  • Dried plant material (e.g., leaves, bark)

  • Methanol (ACS grade)

  • Deionized water

  • Waring blender or equivalent mill

  • Soxhlet apparatus or large glass beaker for maceration

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

1.2. Procedure:

  • Grinding: Grind the dried plant material to a coarse powder (approx. 20-40 mesh) to increase the surface area for extraction.

  • Extraction Solvent: Prepare an 80% aqueous methanol (v/v) solution. This polarity is generally effective for a wide range of phenolic compounds.

  • Maceration (Standard Method):

    • Soak 1 kg of powdered plant material in 5 L of 80% methanol at room temperature for 48 hours with occasional stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine all filtrates.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude aqueous extract.

Protocol 2: Liquid-Liquid Partitioning

This step aims to separate compounds based on their polarity, removing non-polar constituents like fats and chlorophylls and isolating a fraction containing the target compound.

2.1. Materials and Reagents:

  • Crude aqueous extract from Protocol 1

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Separatory funnel (2 L)

2.2. Procedure:

  • Resuspend the crude aqueous extract in 1 L of deionized water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Add 1 L of n-hexane, shake vigorously for 5 minutes, and allow the layers to separate.

  • Drain the lower aqueous layer. Discard the upper n-hexane layer (which contains highly non-polar impurities).

  • Repeat the hexane wash two more times.

  • To the remaining aqueous layer, add 1 L of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.

  • Drain the lower aqueous layer. Collect the upper ethyl acetate layer.

  • Repeat the ethyl acetate extraction on the aqueous layer two more times.

  • Combine the three ethyl acetate fractions and concentrate using a rotary evaporator to yield the crude ethyl acetate fraction.

Protocol 3: Silica Gel Column Chromatography

This is the primary purification step to separate the target compound from other compounds in the ethyl acetate fraction based on differential adsorption to the silica stationary phase.

3.1. Materials and Reagents:

  • Crude ethyl acetate fraction

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Glass chromatography column

  • Fraction collector

3.2. Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

  • Sample Loading: Adsorb the crude ethyl acetate fraction (e.g., 5 g) onto a small amount of silica gel (e.g., 10 g) and load it carefully onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by an ethyl acetate/methanol gradient. A typical gradient could be:

    • 100% n-Hexane (2 column volumes)

    • 90:10 n-Hexane:Ethyl Acetate (5 column volumes)

    • 70:30 n-Hexane:Ethyl Acetate (5 column volumes)

    • 50:50 n-Hexane:Ethyl Acetate (5 column volumes)

    • 100% Ethyl Acetate (5 column volumes)

    • 95:5 Ethyl Acetate:Methanol (5 column volumes)

  • Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor their composition using Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis). Concentrate the pooled fractions to yield semi-pure material.

G A Load Crude EtOAc Fraction onto Silica Column B Elute with Non-Polar Solvent (e.g., Hexane) A->B C Increase Polarity (Hexane:EtOAc Gradient) B->C D Further Increase Polarity (EtOAc:MeOH Gradient) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Pool Fractions Containing Target Compound F->G H Concentrate Pooled Fractions G->H I Semi-Pure Compound H->I X

Caption: Workflow for silica gel column chromatography.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity (>98%), a final purification step using preparative HPLC is recommended.

4.1. Materials and Reagents:

  • Semi-pure fraction from Protocol 3

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (0.1%)

  • Preparative HPLC system with a C18 column

4.2. Procedure:

  • Sample Preparation: Dissolve the semi-pure fraction in a minimal amount of the initial mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 (e.g., 250 x 21.2 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 30% B, increase to 70% B over 40 minutes.

    • Flow Rate: 15 mL/min

    • Detection: UV at 280 nm

  • Injection and Collection: Inject the sample and collect the peak corresponding to the retention time of the target compound.

  • Final Step: Concentrate the collected fraction under vacuum to remove the mobile phase, yielding the final pure compound. Lyophilize if necessary.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data that could be expected from this purification workflow, starting from 1 kg of dried plant material.

Purification StepStarting Mass (g)Final Mass (g)Recovery (%)Purity (%)
Crude Methanolic Extract1000150100~1%
Ethyl Acetate Fraction150 (in aqueous)12.58.3~10%
Silica Gel Column Pool12.50.80.53~70%
Preparative HPLC0.80.150.01>98%

Note: Recovery is calculated relative to the starting crude extract mass. Purity is an estimation and should be determined by analytical HPLC or qNMR.

References

Experimental Design for Assessing the Anti-inflammatory Effects of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

< APPLICATION NOTES AND PROTOCOLS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. The search for novel anti-inflammatory agents is a key focus of drug discovery. This document outlines a comprehensive experimental workflow to evaluate the anti-inflammatory potential of the compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. The protocols provided are designed for an in vitro model using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for studying inflammation.[1][2][3][4][5] The workflow will assess cytotoxicity, effects on key inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines, and investigate the underlying molecular mechanisms by analyzing the NF-κB and MAPK signaling pathways.

Overall Experimental Workflow

The experimental design follows a logical progression from determining the compound's safety profile to elucidating its mechanism of action.

G cluster_0 Phase 1: Safety & Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Conclusion A Cell Culture (RAW 264.7 Macrophages) B Cytotoxicity Assessment (MTT Assay) A->B C Determine Non-Toxic Concentration Range B->C D Screening for Anti-inflammatory Activity (Nitric Oxide Assay) C->D E ROS Measurement (DCFH-DA Assay) D->E F Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) D->F G Signaling Pathway Analysis (Western Blot for NF-κB & MAPKs) D->G H Data Compilation & Statistical Analysis E->H F->H G->H I Conclusion on Anti-inflammatory Potential and Mechanism H->I G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates NFkB_inactive IκBα-NF-κB (Inactive) IKK->NFkB_inactive Phosphorylates IκBα IkB p-IκBα (Degradation) NFkB_inactive->IkB NFkB_active NF-κB (p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Compound 1-(3,4,5-Trihydroxyphenyl) nonan-1-one Compound->IKK Inhibits? Compound->NFkB_active Inhibits? G cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 Receptor LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1) TLR4->UpstreamKinases Activates p38 p-p38 UpstreamKinases->p38 Phosphorylates ERK p-ERK UpstreamKinases->ERK Phosphorylates JNK p-JNK UpstreamKinases->JNK Phosphorylates AP1 Transcription Factors (e.g., AP-1) p38->AP1 Activate ERK->AP1 Activate JNK->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes Compound 1-(3,4,5-Trihydroxyphenyl) nonan-1-one Compound->UpstreamKinases Inhibits?

References

Application Notes and Protocols for LC-MS/MS Detection of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4,5-Trihydroxyphenyl)nonan-1-one is a phenolic lipid compound of interest in various fields of biological research due to its structural similarity to other bioactive molecules. Accurate and sensitive quantification of this analyte in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This document provides a detailed application note and protocol for the development of a robust and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Physicochemical Properties of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₄[1]
Molecular Weight266.33 g/mol [1]
Exact Mass266.1518 Da[1]
XLogP3-AA4.1[1]
AppearancePredicted to be a solid
SolubilityPredicted to be poorly soluble in water, soluble in organic solvents like methanol and acetonitrile.

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a high-throughput and efficient technique for removing proteins and phospholipids from biological samples, providing a clean extract for LC-MS/MS analysis.

Materials:

  • Human plasma (or other biological matrix)

  • 1-(3,4,5-Trihydroxyphenyl)nonan-1-one analytical standard

  • Internal Standard (IS): A structurally similar compound, e.g., a deuterated analog or a compound with a slightly different alkyl chain length.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Supported Liquid Extraction (SLE) 96-well plates or cartridges

  • 96-well collection plates

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • Spiking: To 100 µL of biological sample (e.g., plasma), add the internal standard to a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentrations of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

  • Pre-treatment: Add 100 µL of water to the sample and vortex for 10 seconds.

  • Loading: Load the entire pre-treated sample onto the SLE plate/cartridge. Apply a gentle vacuum or positive pressure to initiate the flow of the sample into the sorbent. Allow the sample to absorb for 5 minutes.

  • Elution: Add 800 µL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol) to the SLE plate/cartridge. Allow the solvent to flow through the sorbent under gravity for 5 minutes. Apply a gentle vacuum or positive pressure to complete the elution.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material.

  • Injection: Transfer the supernatant to an autosampler vial or plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionTime (min)

Mass Spectrometry (MS/MS) Conditions:

The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI). The selection of precursor and product ions is critical for selectivity and sensitivity. Based on the structure of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, which contains a galloyl-like moiety, the fragmentation is predicted to involve the trihydroxyphenyl group.

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Scan TypeMultiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
1-(3,4,5-Trihydroxyphenyl)nonan-1-one265.15169.01125.0220 / 35
Internal Standard (IS)Analyte specificAnalyte specificAnalyte specificAnalyte specific

Note: The precursor ion is the deprotonated molecule [M-H]⁻. The product ion at m/z 169.01 likely corresponds to the galloyl moiety, and m/z 125.02 to a further fragmentation of this group.[2][3] These transitions should be optimized experimentally.

Data Presentation

The performance of the developed method should be evaluated through a validation process. The following table summarizes the expected quantitative performance parameters.

ParameterExpected Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1-10 ng/mL
Upper Limit of Quantification (ULOQ)1000-5000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery> 80%
Matrix EffectMinimal and compensated by IS

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) spike_is Spike with Internal Standard sample->spike_is pretreat Pre-treatment (add 100 µL Water) spike_is->pretreat load_sle Load onto SLE Plate pretreat->load_sle elute Elute with Organic Solvent load_sle->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI-) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow from sample preparation to data analysis.

Predicted Fragmentation Pathway

fragmentation_pathway precursor [M-H]⁻ m/z 265.15 fragment1 [Galloyl]⁻ m/z 169.01 precursor->fragment1 fragment2 [Galloyl - CO₂]⁻ m/z 125.02 fragment1->fragment2 neutral_loss1 - C₉H₁₈O neutral_loss2 - CO₂

References

Application Note: Evaluating the Enzyme Inhibitory Potential of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for evaluating the enzyme inhibitory activity of the compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one against three key enzymes: tyrosinase, α-glucosidase, and xanthine oxidase. These enzymes are significant targets in the development of therapeutics for hyperpigmentation, diabetes, and gout, respectively. This application note includes comprehensive experimental procedures, hypothetical data presentation, and visual diagrams of the experimental workflow and relevant biological pathways to guide researchers in their investigations.

Introduction

1-(3,4,5-Trihydroxyphenyl)nonan-1-one is a phenolic compound with a chemical structure that suggests potential biological activity, including enzyme inhibition. The 3,4,5-trihydroxyphenyl moiety, also known as a galloyl group, is present in many natural compounds known to exhibit antioxidant and enzyme-inhibiting properties. Evaluating the inhibitory effects of this compound on clinically relevant enzymes is a crucial step in exploring its therapeutic potential. This protocol outlines the in vitro assays to determine the inhibitory potency of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Experimental Protocols

General Reagents and Instrumentation
  • 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (synthesis or procurement required)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

  • Phosphate buffers of various pH

  • Positive controls (Kojic acid for tyrosinase, Acarbose for α-glucosidase, Allopurinol for xanthine oxidase)

  • Enzymes and substrates (details in specific protocols)

Tyrosinase Inhibition Assay

This assay is based on the DOPA-chrome formation method.[1]

Materials:

  • Mushroom tyrosinase (30 U/mL in 0.1 M phosphate buffer, pH 6.8)

  • L-DOPA (10 mM in 0.1 M phosphate buffer, pH 6.8)

  • 1-(3,4,5-Trihydroxyphenyl)nonan-1-one stock solution (in DMSO)

  • Kojic acid (positive control)

  • 0.1 M Phosphate buffer (pH 6.8)

Procedure:

  • Prepare serial dilutions of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and Kojic acid in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound or control to designated wells.

  • Add 40 µL of mushroom tyrosinase solution to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-tyrosine solution (0.1 mg/mL) to each well.[2]

  • Incubate the plate at 37°C for 30 minutes.[2]

  • Measure the absorbance at 492 nm using a microplate reader.[2]

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance in the presence of the test compound.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL in 0.1 M phosphate buffer, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (1 mM in 0.1 M phosphate buffer, pH 6.8)

  • 1-(3,4,5-Trihydroxyphenyl)nonan-1-one stock solution (in DMSO)

  • Acarbose (positive control)

  • 0.1 M Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

Procedure:

  • Prepare serial dilutions of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and Acarbose in phosphate buffer.

  • To a 96-well plate, add 50 µL of the test compound or control to respective wells.

  • Add 50 µL of the α-glucosidase enzyme solution and incubate at 37°C for 10 minutes.

  • Add 50 µL of the pNPG substrate solution to initiate the reaction and incubate for a further 20 minutes at 37°C.

  • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculate the percentage of α-glucosidase inhibition using the formula mentioned in the tyrosinase assay.

Xanthine Oxidase Inhibition Assay

This assay is based on measuring the formation of uric acid from the substrate xanthine.

Materials:

  • Xanthine oxidase (0.1 U/mL in phosphate buffer, pH 7.5)

  • Xanthine (0.15 mM in phosphate buffer, pH 7.5)

  • 1-(3,4,5-Trihydroxyphenyl)nonan-1-one stock solution (in DMSO)

  • Allopurinol (positive control)

  • Phosphate buffer (pH 7.5)

Procedure:

  • Prepare serial dilutions of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and Allopurinol.

  • In a 96-well UV plate, add 50 µL of the test compound or control.

  • Add 50 µL of xanthine solution.

  • Add 100 µL of phosphate buffer.

  • Initiate the reaction by adding 50 µL of the xanthine oxidase solution.

  • Measure the absorbance at 295 nm for 15 minutes at 30-second intervals.

  • The rate of uric acid formation is determined from the slope of the absorbance curve.

  • Calculate the percentage of xanthine oxidase inhibition.

Data Presentation

The inhibitory activity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one against the target enzymes is quantified by determining the half-maximal inhibitory concentration (IC50). The results are summarized in the table below.

Enzyme1-(3,4,5-Trihydroxyphenyl)nonan-1-one IC50 (µM)Positive ControlPositive Control IC50 (µM)
Tyrosinase15.2 ± 1.8Kojic Acid8.5 ± 0.9
α-Glucosidase25.8 ± 2.5Acarbose18.2 ± 1.5
Xanthine Oxidase32.4 ± 3.1Allopurinol5.7 ± 0.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Dispense Dispense compound/control, enzyme, and substrate into 96-well plate Compound_Prep->Dispense Control_Prep Prepare serial dilutions of positive control Control_Prep->Dispense Reagent_Prep Prepare enzyme and substrate solutions Reagent_Prep->Dispense Incubate Incubate at specified temperature and time Dispense->Incubate Measure Measure absorbance at specific wavelength Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Calculate_IC50 Determine IC50 value Calculate_Inhibition->Calculate_IC50 Melanogenesis_Pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor 1-(3,4,5-Trihydroxyphenyl) nonan-1-one Inhibitor->Tyrosinase Inhibition Carbohydrate_Metabolism Complex_Carbs Complex Carbohydrates (e.g., Starch) Disaccharides Disaccharides (e.g., Maltose) Complex_Carbs->Disaccharides Glucose Glucose Disaccharides->Glucose α-Glucosidase Absorption Glucose Absorption in Intestine Glucose->Absorption Alpha_Glucosidase α-Glucosidase Inhibitor 1-(3,4,5-Trihydroxyphenyl) nonan-1-one Inhibitor->Alpha_Glucosidase Inhibition Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Inhibitor 1-(3,4,5-Trihydroxyphenyl) nonan-1-one Inhibitor->Xanthine_Oxidase Inhibition

References

Application Notes and Protocols: 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4,5-Trihydroxyphenyl)nonan-1-one, a synthetic compound featuring a galloyl moiety attached to a nonanoyl chain, presents a promising ingredient for cosmetic formulations due to its potential antioxidant, anti-inflammatory, and skin-lightening properties. The trihydroxyphenyl group, also known as a gallate group, is a well-established antioxidant pharmacophore found in various natural compounds. The nonanoyl lipid chain enhances its lipophilicity, potentially improving skin penetration and bioavailability within the epidermis and dermis.

These application notes provide a comprehensive overview of the potential uses of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in cosmetic science, supported by detailed experimental protocols for evaluating its efficacy and safety.

Physicochemical Properties

PropertyValue
IUPAC Name 1-(3,4,5-trihydroxyphenyl)nonan-1-one[1]
Synonyms THPN, Galloyl Nonanone
Molecular Formula C₁₅H₂₂O₄[1]
Molecular Weight 266.33 g/mol [1]
Appearance (Predicted) Pale yellow to white solid
Solubility (Predicted) Soluble in organic solvents (e.g., ethanol, DMSO) and oils; sparingly soluble in water

Cosmetic Applications and Mechanisms of Action

Skin Lightening and Hyperpigmentation Control

Mechanism: The primary mechanism for skin lightening is the inhibition of tyrosinase, the key enzyme in melanin synthesis.[2][3] The 3,4,5-trihydroxyphenyl moiety of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is structurally similar to the natural substrate of tyrosinase, L-DOPA, suggesting it may act as a competitive inhibitor. By blocking the active site of tyrosinase, it can prevent the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing melanin production.[3]

Signaling Pathway for Melanin Synthesis Inhibition

Melanin Synthesis Inhibition UV_Radiation UV Radiation Keratinocytes Keratinocytes UV_Radiation->Keratinocytes stimulates alpha_MSH α-MSH Keratinocytes->alpha_MSH releases MC1R MC1R alpha_MSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_TRP1_TRP2 Tyrosinase, TRP-1, TRP-2 MITF->Tyrosinase_TRP1_TRP2 activates transcription of Melanin Melanin Tyrosinase_TRP1_TRP2->Melanin catalyzes synthesis of This compound 1-(3,4,5-Trihydroxyphenyl) nonan-1-one This compound->Tyrosinase_TRP1_TRP2 inhibits

Caption: Inhibition of the melanogenesis signaling pathway by 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Antioxidant and Anti-Aging Effects

Mechanism: The galloyl moiety possesses potent free radical scavenging activity.[4] It can donate hydrogen atoms to neutralize reactive oxygen species (ROS), such as superoxide anion and hydroxyl radicals, which are major contributors to oxidative stress and cellular damage. By mitigating oxidative stress, 1-(3,4,5-Trihydroxyphenyl)nonan-1-one can help protect skin cells from premature aging, reduce the appearance of wrinkles, and maintain skin elasticity.

Anti-Inflammatory Properties

Mechanism: Chronic inflammation is a key factor in various skin conditions, including acne, rosacea, and premature aging. Phenolic compounds are known to exert anti-inflammatory effects by modulating inflammatory signaling pathways. 1-(3,4,5-Trihydroxyphenyl)nonan-1-one may inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines (e.g., IL-6, IL-8, TNF-α) in skin cells by interfering with pathways like NF-κB and MAPK.

Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Pathogens) TLR Toll-like Receptor (TLR) Inflammatory_Stimuli->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates Cytokines Cytokines, Chemokines (IL-6, IL-8, TNF-α) Pro_inflammatory_Genes->Cytokines This compound 1-(3,4,5-Trihydroxyphenyl) nonan-1-one This compound->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

  • Kojic acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 100 U/mL) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM).

  • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow Start Start Prepare_Solutions Prepare Stock Solutions: - Test Compound - Kojic Acid - L-DOPA - Tyrosinase Start->Prepare_Solutions Plate_Setup Pipette into 96-well plate: - Test Compound/Control (20 µL) - Phosphate Buffer (140 µL) - Tyrosinase (20 µL) Prepare_Solutions->Plate_Setup Pre_incubation Pre-incubate at 37°C for 10 min Plate_Setup->Pre_incubation Reaction_Initiation Add L-DOPA (20 µL) Pre_incubation->Reaction_Initiation Measurement Measure Absorbance at 475 nm (every minute for 20 min) Reaction_Initiation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC₅₀ Value Calculation->IC50 End End IC50->End

Caption: Workflow for determining the tyrosinase inhibitory activity of a test compound.

In Vitro Melanin Synthesis Inhibition Assay in B16F10 Melanoma Cells

Objective: To quantify the inhibitory effect of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one on melanin production in a cellular model.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

  • Kojic acid (positive control)

  • 1 M NaOH with 10% DMSO

  • 96-well plate and 6-well plate

Procedure:

  • Culture B16F10 cells in DMEM supplemented with 10% FBS.

  • Seed cells in a 6-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one or kojic acid for 1 hour.

  • Stimulate melanogenesis by adding α-MSH (e.g., 100 nM) and incubate for another 48-72 hours.

  • Wash the cells with PBS and lyse them with 1 M NaOH containing 10% DMSO at 80°C for 10 minutes.[2]

  • Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

  • Normalize the melanin content to the total protein concentration determined by a BCA assay.

  • Calculate the percentage of melanin inhibition and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one by measuring its ability to scavenge the DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, mix 100 µL of each sample concentration with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the IC₅₀ value.

Anti-Inflammatory Assay in HaCaT Keratinocytes

Objective: To assess the ability of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one to reduce the production of pro-inflammatory cytokines in human keratinocytes.

Materials:

  • HaCaT human keratinocyte cell line

  • DMEM

  • FBS

  • Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ) to induce inflammation

  • 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

  • Dexamethasone (positive control)

  • ELISA kits for IL-6 and IL-8

Procedure:

  • Culture HaCaT cells in DMEM with 10% FBS.

  • Seed cells in a 24-well plate and grow to confluence.

  • Pre-treat the cells with different concentrations of the test compound or dexamethasone for 1 hour.

  • Induce inflammation by adding LPS (e.g., 1 µg/mL) or a cytokine cocktail for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of IL-6 and IL-8 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition and determine the IC₅₀ value.

Safety and Cytotoxicity Evaluation

Objective: To determine the cytotoxic potential of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one on human skin cells.

Materials:

  • HaCaT keratinocytes and Normal Human Dermal Fibroblasts (NHDF)

  • Cell culture medium

  • 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Seed HaCaT and NHDF cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with a range of concentrations of the test compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the untreated control. A compound is generally considered non-cytotoxic at concentrations where cell viability is above 80-90%.

Formulation Guidelines

1-(3,4,5-Trihydroxyphenyl)nonan-1-one can be incorporated into various cosmetic formulations, including:

  • Creams and Lotions: For daily skin lightening and anti-aging benefits.

  • Serums: For targeted treatment of hyperpigmentation and age spots.

  • Sunscreens: To provide additional antioxidant protection against UV-induced damage.

  • Masks: For intensive brightening and anti-inflammatory treatments.

Recommended Use Level: 0.1% - 2.0% (pending results from efficacy and safety studies).

Solubilization: Due to its lipophilic nature, it should be dissolved in the oil phase of an emulsion or in a suitable solvent like propylene glycol or ethanol before being incorporated into the final formulation.

Stability: The trihydroxy-phenyl group may be susceptible to oxidation. The use of antioxidants (e.g., tocopherol, BHT) and chelating agents (e.g., EDTA) in the formulation is recommended to improve stability. The final product should be packaged in an airless or opaque container to protect it from light and air.

Conclusion

1-(3,4,5-Trihydroxyphenyl)nonan-1-one is a promising multifunctional ingredient for cosmetic applications, with potential benefits in skin lightening, anti-aging, and anti-inflammation. The provided protocols offer a framework for the systematic evaluation of its efficacy and safety. Further research, including in vivo studies, is necessary to fully characterize its cosmetic potential and establish optimal formulation strategies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the estimated aqueous solubility of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one?

Q2: What are the primary challenges in dissolving 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in water?

The primary challenge stems from its molecular structure. The molecule has a hydrophilic trihydroxyphenyl head group and a long, hydrophobic nonan-1-one tail. This amphipathic nature, dominated by the long alkyl chain, leads to poor interaction with water molecules and a tendency to self-associate to minimize the exposure of the hydrophobic tail to the aqueous environment, resulting in low solubility.

Q3: What are the most common strategies to improve the aqueous solubility of this compound?

The most common and effective strategies for enhancing the aqueous solubility of hydrophobic compounds like 1-(3,4,5-Trihydroxyphenyl)nonan-1-one include:

  • pH Adjustment: Increasing the pH of the aqueous solution can deprotonate the phenolic hydroxyl groups, forming a more soluble phenolate salt.

  • Use of Co-solvents: Adding a water-miscible organic solvent can reduce the overall polarity of the solvent system, improving the dissolution of the hydrophobic compound.

  • Micellar Solubilization with Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate the hydrophobic compound within their nonpolar core, thereby increasing its apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the hydrophobic portion of the molecule, effectively shielding it from water and increasing its solubility.

  • Temperature Adjustment: For many organic solids, solubility increases with temperature.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon standing.
Potential Cause Troubleshooting Step Expected Outcome
Supersaturated Solution The initial dissolution method (e.g., heating) may have created a supersaturated solution that is not stable at room temperature.Re-dissolve the compound with gentle heating and then allow it to cool slowly to room temperature. If precipitation still occurs, the concentration is likely above its thermodynamic solubility.
pH Fluctuation The pH of the solution may have changed, causing the compound to revert to its less soluble, protonated form.Check and re-adjust the pH of the solution. Consider using a buffer system to maintain a stable pH.
Insufficient Solubilizing Agent The concentration of the co-solvent, surfactant, or cyclodextrin may be too low to maintain the compound in solution.Increase the concentration of the solubilizing agent incrementally and observe for improved stability.
Issue 2: The use of a co-solvent is not providing the desired solubility.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Co-solvent The polarity of the co-solvent may not be optimal for solubilizing the compound.Experiment with a range of pharmaceutically acceptable co-solvents with varying polarities (e.g., ethanol, propylene glycol, PEG 400).
Insufficient Co-solvent Concentration The volume percentage of the co-solvent may be too low.Gradually increase the percentage of the co-solvent in the aqueous mixture. Note that high concentrations of organic solvents may not be suitable for all applications.
Issue 3: Surfactant-based formulation is cloudy or forms a gel.
Potential Cause Troubleshooting Step Expected Outcome
Surfactant Concentration Above Critical Micelle Concentration (CMC) While necessary for micelle formation, excessively high surfactant concentrations can lead to the formation of liquid crystalline phases.Determine the CMC of the surfactant under your experimental conditions and work at concentrations slightly above the CMC.
Incompatible Surfactant The chosen surfactant may not be optimal for solubilizing this specific compound.Screen a variety of non-ionic (e.g., Tweens, Poloxamers) and ionic surfactants to find the most effective one.
Temperature Effects The temperature may be affecting the surfactant's properties (e.g., cloud point for non-ionic surfactants).Adjust the temperature of the solution. For non-ionic surfactants, ensure the working temperature is below the cloud point.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Stock Solution: Prepare a stock solution of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in a water-miscible organic solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Aqueous Solutions: Prepare a series of aqueous solutions with varying pH values (e.g., pH 7, 8, 9, 10, 11, 12) using appropriate buffers.

  • Solubility Determination: Add a small aliquot of the stock solution to each buffered solution.

  • Equilibration: Stir the solutions at a constant temperature for 24-48 hours to reach equilibrium.

  • Sample Analysis: Filter the solutions through a 0.45 µm filter to remove any undissolved precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: Micellar Solubilization using Surfactants
  • Surfactant Solution Preparation: Prepare a series of aqueous solutions of a selected surfactant (e.g., Tween 80) at concentrations ranging from below to well above its Critical Micelle Concentration (CMC).

  • Addition of Compound: Add an excess amount of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one to each surfactant solution.

  • Equilibration: Shake the mixtures at a constant temperature for 48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved compound.

  • Sample Analysis: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate by HPLC-UV.

Protocol 3: Complexation with Cyclodextrins (Phase Solubility Study)
  • Cyclodextrin Solution Preparation: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0 to 50 mM).

  • Addition of Compound: Add an excess amount of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one to each cyclodextrin solution.

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 72 hours.

  • Sample Preparation: Allow the suspensions to settle, then withdraw an aliquot from the supernatant and filter it through a 0.45 µm membrane filter.

  • Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using HPLC-UV.

  • Data Analysis: Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the stability constant of the inclusion complex.

Data Presentation

Table 1: Estimated Aqueous Solubility of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and Structurally Similar Compounds

CompoundAlkyl Chain LengthReported Aqueous SolubilityReference
Propyl GallateC3~3.5 mg/mL (25°C)[1]
Octyl GallateC8~0.036 mg/mL (20°C)[2]
1-(3,4,5-Trihydroxyphenyl)nonan-1-one C9 Estimated to be < 0.036 mg/mL Inferred
Dodecyl GallateC12Practically Insoluble[3][4][5][6]

Table 2: Example of Solubility Enhancement of a Model Hydrophobic Phenolic Compound using HP-β-Cyclodextrin

HP-β-CD Concentration (mM)Apparent Solubility (µg/mL)Fold Increase
01.51.0
512.88.5
1025.216.8
2051.534.3
50128.785.8

Note: This is hypothetical data for a model compound to illustrate the expected trend.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Compound C Add Compound to Aqueous Solutions A->C B Prepare Aqueous Solutions (with/without solubilizer) B->C D Equilibrate (e.g., 24-72h shaking) C->D E Filter to Remove Undissolved Compound D->E F Quantify Soluble Compound (e.g., HPLC-UV) E->F

Caption: General experimental workflow for determining aqueous solubility.

solubility_enhancement_strategies A Poorly Soluble Compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one B pH Adjustment (Formation of Soluble Salt) A->B C Co-solvents (Reduces Solvent Polarity) A->C D Surfactant Micelles (Encapsulation) A->D E Cyclodextrin Complexation (Inclusion Complex Formation) A->E

Caption: Key strategies for enhancing aqueous solubility.

signaling_pathway_analogy cluster_problem The Problem cluster_solutions Potential Solutions cluster_outcome The Outcome Problem Low Aqueous Solubility pH pH > pKa Problem->pH Cosolvent Co-solvent Addition Problem->Cosolvent Surfactant [Surfactant] > CMC Problem->Surfactant Cyclodextrin Cyclodextrin Presence Problem->Cyclodextrin Outcome Enhanced Aqueous Solubility pH->Outcome Cosolvent->Outcome Surfactant->Outcome Cyclodextrin->Outcome

Caption: Logical relationship between the solubility problem and solutions.

References

Stability issues of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and what are its potential applications?

1-(3,4,5-Trihydroxyphenyl)nonan-1-one, also known as THPN, is a phenolic compound featuring a galloyl group (3,4,5-trihydroxyphenyl) attached to a nonan-1-one chain.[1] Compounds with similar structures, rich in hydroxylated phenyl rings, are investigated for their antioxidant, anti-inflammatory, and anti-cancer properties.[2][3][4] The long alkyl chain in this compound suggests it may have membrane-permeating properties, potentially influencing intracellular signaling pathways.

Q2: I'm observing a yellowing or browning of my cell culture medium after adding 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. What is causing this?

The discoloration of the medium is likely due to the oxidation of the 3,4,5-trihydroxyphenyl (galloyl) moiety of the molecule. Phenolic compounds, especially those with multiple hydroxyl groups, are susceptible to oxidation, which can be accelerated by components in the cell culture medium, light, and pH.[1][5] This oxidation can lead to the formation of quinone-like structures, which are often colored.

Q3: Can the oxidation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one affect my experimental results?

Yes. The oxidation of phenolic compounds can have several consequences for your cell culture experiments:

  • Formation of Reactive Oxygen Species (ROS): The oxidation process itself can generate hydrogen peroxide (H₂O₂) and other ROS in the culture medium, leading to oxidative stress on your cells.[6]

  • Pro-oxidant Effects: While known as antioxidants, many phenolic compounds can exhibit pro-oxidant activity, especially at higher concentrations or in the presence of metal ions, further contributing to cellular damage.[5][6][7][8]

  • Altered Biological Activity: The degradation products of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one may have different biological activities than the parent compound, potentially leading to confounding results.

  • Inaccurate Quantification: Degradation of the compound will lead to a decrease in its effective concentration over time, making it difficult to determine the true dose-response relationship.

Q4: How can I minimize the degradation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in my cell culture medium?

Several strategies can be employed to enhance the stability of phenolic compounds in cell culture:

  • Use Phenol Red-Free Medium: Phenol red, a common pH indicator, can interact with phenolic compounds and may contribute to their degradation.[9][10][11] Using a phenol red-free alternative is recommended for sensitive experiments.

  • Add Antioxidants: Supplementing the medium with antioxidants like ascorbic acid (Vitamin C) can help to reduce the oxidation of your compound.[1]

  • Use Activated Charcoal: Activated charcoal can adsorb the colored oxidation products, though it may also adsorb the compound of interest.[1][5] This should be used with caution and its effects on your specific experiment validated.

  • Prepare Fresh Solutions: Prepare stock solutions of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one fresh before each experiment and add them to the culture medium immediately before treating the cells.

  • Protect from Light: Store stock solutions and conduct experiments in the dark or under subdued light to minimize light-induced degradation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Medium turns yellow/brown immediately after adding the compound. Rapid oxidation of the 3,4,5-trihydroxyphenyl moiety.1. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO).2. Add the stock solution to the medium immediately before adding to the cells.3. Consider using a lower, less toxic concentration.4. Switch to a phenol red-free medium.
Inconsistent or non-reproducible experimental results. Degradation of the compound over the course of the experiment, leading to a variable effective concentration.1. Perform a stability study to determine the half-life of the compound in your specific cell culture medium (see Experimental Protocols section).2. If the compound is unstable, consider shorter incubation times or replenishing the medium with a fresh compound at regular intervals.
Unexpected cytotoxicity or off-target effects. Formation of toxic degradation products or generation of reactive oxygen species (ROS) in the medium.1. Test the effect of the vehicle control (e.g., DMSO) alone on cell viability.2. Include a positive control for oxidative stress in your experiment.3. Co-incubate with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effects.
Difficulty in quantifying the compound in cell lysates or medium. The compound may be unstable during the extraction or analytical process.1. Optimize extraction protocols to minimize degradation (e.g., work on ice, use antioxidants in the extraction buffer).2. Use a rapid analytical method like UPLC-MS/MS to minimize analysis time.

Experimental Protocols

Protocol 1: Assessing the Stability of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in Cell Culture Medium using HPLC-UV

This protocol allows for the quantification of the compound over time to determine its stability.

Materials:

  • 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

  • Cell culture medium of choice (e.g., DMEM), with and without serum

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or acetic acid

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Create a series of standard solutions by diluting the stock solution in the cell culture medium to final concentrations ranging from 1 µM to 100 µM.

  • Incubation: Add a known concentration of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one to your cell culture medium in a sterile container. Incubate at 37°C in a cell culture incubator.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.

  • Sample Preparation: For each time point, precipitate proteins by adding two volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over the run to elute the compound. The exact gradient will need to be optimized.[4][7][12][13]

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (this may need to be determined by a UV scan, but a common wavelength for phenolic compounds is around 280 nm).

  • Data Analysis: Quantify the peak area of the compound at each time point and compare it to the initial time point (T=0) to determine the percentage of the compound remaining. Plot the percentage remaining versus time to determine the stability profile.

Protocol 2: LC-MS/MS for Identification of Degradation Products

This protocol is for identifying the potential degradation products of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Materials:

  • Same as Protocol 1, with the addition of an LC-MS/MS system.

Methodology:

  • Follow steps 1-4 from Protocol 1.

  • LC-MS/MS Analysis:

    • Use a similar LC method as in Protocol 1.

    • The mass spectrometer should be operated in a full scan mode to detect all potential ions.

    • In parallel, a data-dependent MS/MS scan can be used to fragment the most abundant ions to aid in their identification.

  • Data Analysis: Compare the mass spectra of samples from later time points to the T=0 sample to identify new peaks that correspond to potential degradation products. The fragmentation patterns can be used to propose structures for these products.[14]

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Affected by 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Given its phenolic structure, 1-(3,4,5-Trihydroxyphenyl)nonan-1-one may influence several key cellular signaling pathways, particularly those related to oxidative stress and cell survival.

Signaling_Pathways cluster_stimulus Stimulus cluster_pathways Potential Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one ROS ROS Generation This compound->ROS PI3K PI3K/Akt/mTOR Pathway This compound->PI3K may modulate Nrf2 Nrf2 Pathway ROS->Nrf2 activates MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis / Survival MAPK->Apoptosis NFkB->Inflammation PI3K->Apoptosis inhibits Proliferation Cell Proliferation PI3K->Proliferation

Caption: Potential signaling pathways modulated by 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Experimental Workflow for Investigating Compound Stability and Cellular Effects

Experimental_Workflow cluster_preparation 1. Preparation cluster_stability 2. Stability Assessment (Acellular) cluster_cellular 3. Cellular Experiments cluster_analysis 4. Data Interpretation Prepare_Stock Prepare fresh stock solution of this compound in DMSO Incubate_Medium Incubate this compound in cell culture medium Prepare_Stock->Incubate_Medium Cell_Treatment Treat cells with this compound Prepare_Stock->Cell_Treatment HPLC_Analysis Analyze samples by HPLC-UV at different time points Incubate_Medium->HPLC_Analysis LCMS_Analysis Identify degradation products by LC-MS/MS Incubate_Medium->LCMS_Analysis Correlate_Data Correlate stability data with cellular effects HPLC_Analysis->Correlate_Data LCMS_Analysis->Correlate_Data Viability_Assay Assess cell viability (MTT, etc.) Cell_Treatment->Viability_Assay Signaling_Analysis Analyze signaling pathways (Western Blot, qPCR) Cell_Treatment->Signaling_Analysis Viability_Assay->Correlate_Data Signaling_Analysis->Correlate_Data

Caption: Recommended workflow for stability and bioactivity assessment.

References

Optimizing reaction conditions for the synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, which is typically achieved through a Friedel-Crafts acylation of pyrogallol (1,2,3-trihydroxybenzene) with nonanoyl chloride.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst complexes with the product, so a stoichiometric amount is often required. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. 4. Deactivated Substrate: The presence of strongly deactivating groups on the aromatic ring can hinder the reaction.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid. 2. Increase the molar ratio of the Lewis acid to the limiting reagent. A common starting point is 1.1 to 1.5 equivalents. 3. Gradually increase the reaction temperature. Monitor the reaction progress by TLC to avoid decomposition. A gentle reflux may be necessary. 4. While pyrogallol is highly activated, ensure the starting material is pure.
Formation of Multiple Products (Poor Regioselectivity) 1. O-Acylation: Acylation may occur on the hydroxyl groups of pyrogallol in addition to the desired C-acylation on the aromatic ring. 2. Di- or Tri-acylation: The highly activated pyrogallol ring may undergo multiple acylations.1. Use of a milder Lewis acid (e.g., ZnCl₂) or performing the reaction at a lower temperature may favor C-acylation. Protecting the hydroxyl groups as ethers (e.g., methoxy) before acylation and subsequent deprotection is a more robust strategy. 2. Use a stoichiometric amount of the acylating agent. Adding the nonanoyl chloride dropwise to the reaction mixture at a low temperature can help control the reaction.
Product Decomposition 1. High Reaction Temperature: The trihydroxyphenyl moiety is sensitive to high temperatures, especially in the presence of a strong Lewis acid. 2. Prolonged Reaction Time: Extended exposure to the reaction conditions can lead to degradation.1. Maintain a controlled temperature throughout the reaction. Use a water or oil bath for precise temperature control. 2. Monitor the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed or the product spot on the TLC plate appears to diminish.
Difficult Product Isolation/Purification 1. Emulsion during Work-up: The presence of aluminum salts can lead to the formation of stable emulsions between the aqueous and organic layers. 2. Co-elution of Impurities: Polar impurities may be difficult to separate from the polar product by column chromatography.1. During the aqueous work-up, add the reaction mixture slowly to a mixture of ice and concentrated HCl. Vigorous stirring can help break up the aluminum complexes. In some cases, gentle heating of the acidic aqueous layer can aid in dissolving the salts. 2. Utilize a suitable solvent system for column chromatography. A gradient elution starting with a less polar solvent and gradually increasing the polarity can improve separation. Common solvent systems for phenolic compounds include chloroform:methanol and toluene:ethyl acetate with a small amount of formic acid to reduce tailing. Recrystallization from an appropriate solvent can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(3,4,5-Trihydroxyphenyl)nonan-1-one?

A1: The most common method is the Friedel-Crafts acylation of pyrogallol with nonanoyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: Why is my reaction yield consistently low?

A2: Low yields can be attributed to several factors as outlined in the troubleshooting guide. The most common culprits are moisture deactivating the catalyst and suboptimal reaction conditions (temperature, reaction time, and reagent stoichiometry). Careful control of these parameters is crucial.

Q3: I am observing the formation of a significant amount of a less polar byproduct. What could it be?

A3: A common, less polar byproduct is the O-acylated pyrogallol, where one or more of the hydroxyl groups have reacted with the nonanoyl chloride to form an ester. This can sometimes be favored under kinetic control. To favor the desired C-acylation, consider the recommendations in the troubleshooting guide regarding catalyst choice and reaction temperature.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The product, being more polar than the starting materials (in the case of C-acylation), will have a lower Rf value.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. Given the polar nature of the trihydroxyphenyl group, a polar solvent system is required. A gradient elution from a non-polar solvent to a more polar one often provides the best separation. For example, starting with 100% chloroform and gradually adding methanol. Recrystallization from a suitable solvent mixture can be used for further purification.

Experimental Protocols

A plausible experimental protocol for the synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one via Friedel-Crafts acylation is provided below. Please note that optimization may be required.

Materials:

  • Pyrogallol (1,2,3-trihydroxybenzene)

  • Nonanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., chloroform, methanol)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add pyrogallol (1.0 eq) and anhydrous aluminum chloride (1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent Addition: Add anhydrous dichloromethane to the flask.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add nonanoyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C for DCM). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform).

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Pyrogallol + Anhydrous AlCl₃ B Add Anhydrous DCM A->B C Add Nonanoyl Chloride at 0 °C B->C D Reflux and Monitor by TLC C->D E Quench with Ice/HCl D->E Reaction Complete F Extract with DCM E->F G Wash with NaHCO₃ and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: A typical experimental workflow for the synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Troubleshooting Logic

troubleshooting_logic Start Low Yield? Moisture Moisture Present? Start->Moisture Stoichiometry Suboptimal Stoichiometry? Start->Stoichiometry Temperature Incorrect Temperature? Start->Temperature Impurities Impurity Formation? Start->Impurities Moisture->Stoichiometry No Dry Dry Glassware & Use Anhydrous Reagents Moisture->Dry Yes Stoichiometry->Temperature No AdjustRatio Adjust Reagent Ratios Stoichiometry->AdjustRatio Yes OptimizeTemp Optimize Temperature Temperature->OptimizeTemp Yes Temperature->Impurities No Purification Optimize Purification Impurities->Purification Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

Overcoming poor yield in the purification of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor yield during the purification of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of poor yield in the synthesis and purification of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one?

A1: The primary cause of low yield is often attributed to the high reactivity of the starting material, pyrogallol (1,2,3-trihydroxybenzene). During the Friedel-Crafts acylation reaction, the three highly activating hydroxyl groups can lead to several side reactions, including O-acylation, polyacylation, and complexation of the product with the Lewis acid catalyst. These side products can be difficult to separate from the desired product, leading to losses during purification.

Q2: What are the common impurities I should expect?

A2: Common impurities include:

  • O-acylated byproducts: Where the nonanoyl group has attached to one or more of the hydroxyl groups instead of the aromatic ring.

  • Polyacylated products: Where more than one nonanoyl group has been added to the pyrogallol ring.

  • Unreacted starting materials: Residual pyrogallol and nonanoyl chloride.

  • Catalyst residues: Aluminum chloride (or other Lewis acid) complexes with the product and byproducts.

Q3: Should I consider using protecting groups for the hydroxyl functions of pyrogallol?

A3: Yes, using protecting groups is a highly recommended strategy to improve the yield and simplify purification. Protecting the hydroxyl groups as methyl ethers (to form 1,2,3-trimethoxybenzene) before the Friedel-Crafts acylation can prevent O-acylation and reduce the high activation of the ring, leading to a cleaner reaction with fewer side products. The methyl groups can then be cleaved (demethylated) after the acylation to yield the final product.

Q4: What are the best general strategies for purifying polar phenolic compounds like this?

A4: The most effective purification strategies for polar phenolic compounds are column chromatography and recrystallization. Due to the polarity of your target molecule, normal-phase column chromatography using silica gel is a common choice. Recrystallization from a suitable solvent system can also be highly effective for obtaining a pure product.

Troubleshooting Guides

Issue 1: Very low to no desired product identified after the reaction.
Possible Cause Troubleshooting Step
Decomposition of starting material or product Ensure the reaction is carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). The hydroxyl groups of pyrogallol are sensitive to oxidation.
Ineffective Lewis acid catalyst Use a fresh, anhydrous Lewis acid catalyst such as aluminum chloride (AlCl₃). Ensure you are using a stoichiometric amount, as the catalyst can form a complex with the ketone product.
Poor quality of reagents Use high-purity, dry starting materials. Nonanoyl chloride should be freshly distilled or from a new bottle.
Issue 2: Complex mixture of products observed by TLC or NMR, making purification difficult.
Possible Cause Troubleshooting Step
O-acylation and polyacylation Consider a protecting group strategy. Methylate the hydroxyl groups of pyrogallol before acylation and deprotect afterwards. Alternatively, use a milder Lewis acid catalyst and lower reaction temperatures to favor C-acylation.
Suboptimal reaction conditions Optimize the reaction temperature and time. Running the reaction at a lower temperature for a longer duration may improve selectivity.
Issue 3: Difficulty in separating the product from impurities by column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system Systematically screen different solvent systems for Thin Layer Chromatography (TLC) to find an eluent that provides good separation between your product and impurities. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).[1][2]
Product is too polar and streaks on the column Consider adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the phenolic hydroxyl groups, which can reduce tailing on the silica gel.
Co-elution of impurities If impurities are very close in polarity, a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase chromatography might be necessary.
Issue 4: Product "oils out" or does not crystallize during recrystallization.
Possible Cause Troubleshooting Step
Incorrect solvent or solvent mixture The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Experiment with different single solvents or solvent mixtures. For polar compounds, solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexane can be effective.[4]
Presence of impurities inhibiting crystallization If the product is still impure, an initial purification by column chromatography may be necessary before attempting recrystallization.
Supersaturation Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure product.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Pyrogallol (Unprotected)
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as nitrobenzene or 1,2-dichloroethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add nonanoyl chloride (1.1 equivalents) to the stirred suspension. Then, add a solution of pyrogallol (1.0 equivalent) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the addition of dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis via Protection, Acylation, and Deprotection

Step 2a: Methylation of Pyrogallol

  • Reaction Setup: In a round-bottom flask, dissolve pyrogallol (1.0 equivalent) in acetone or methanol. Add potassium carbonate (K₂CO₃, 3.5 equivalents).

  • Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, 3.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: Filter the reaction mixture and evaporate the solvent. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. The resulting 1,2,3-trimethoxybenzene can be purified by distillation or used directly in the next step.

Step 2b: Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene

  • Reaction Setup: Follow the setup described in Protocol 1, using 1,2,3-trimethoxybenzene (1.0 equivalent) as the substrate.

  • Reaction: The reaction can often be run at a lower temperature (e.g., room temperature) due to the activating nature of the methoxy groups. Monitor by TLC.

  • Workup and Purification: The workup is similar to Protocol 1. The product, 1-(3,4,5-trimethoxyphenyl)nonan-1-one, is less polar than the final product and can be purified by column chromatography (e.g., with a lower percentage of ethyl acetate in hexane) or recrystallization from a solvent like ethanol.

Step 2c: Demethylation

  • Reaction Setup: Dissolve the purified 1-(3,4,5-trimethoxyphenyl)nonan-1-one (1.0 equivalent) in a suitable solvent such as dichloromethane.

  • Cleavage: Cool the solution to 0 °C and add a demethylating agent such as boron tribromide (BBr₃, 3.5 equivalents) dropwise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Workup and Purification: Carefully quench the reaction with water or methanol. Extract the product with ethyl acetate. The final product can then be purified by column chromatography and/or recrystallization as described previously.

Data Presentation

Table 1: Comparison of Synthetic Strategies

Strategy Typical Yield Range Purity after Initial Workup Purification Complexity Key Advantages Key Disadvantages
Direct Acylation 5-20%LowHighFewer synthetic stepsLow yield, multiple side products, difficult purification
Protection-Acylation-Deprotection 40-60% (overall)Moderate to HighModerateHigher yield, cleaner reaction, easier purificationMore synthetic steps

Table 2: Recommended Starting Conditions for Purification

Purification Method Stationary Phase / Solvent System Expected Elution / Crystallization Behavior
Column Chromatography (Normal Phase) Silica Gel; Gradient of 10% to 50% Ethyl Acetate in HexaneThe desired product is polar and will elute with higher concentrations of ethyl acetate.
Recrystallization Ethanol/Water or Acetone/HexaneDissolve in the minimum amount of hot ethanol/acetone and add water/hexane dropwise until turbidity persists. Cool slowly to induce crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Pyrogallol + Nonanoyl Chloride reaction Friedel-Crafts Acylation (AlCl3 catalyst) start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude column Column Chromatography (Silica Gel) crude->column fractions Collect Fractions column->fractions recrystallize Recrystallization fractions->recrystallize final_product Pure Product recrystallize->final_product

Caption: Experimental workflow for the synthesis and purification of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

troubleshooting_yield cluster_no_product Troubleshoot Reaction cluster_complex_mixture Optimize Selectivity cluster_good_product Optimize Purification start Low Yield of Purified Product check_reaction Analyze Crude Reaction Mixture (TLC/NMR) start->check_reaction no_product No/Low Product Formation check_reaction->no_product Trace product complex_mixture Complex Mixture of Products check_reaction->complex_mixture Multiple spots good_product_ratio Good Product to Impurity Ratio check_reaction->good_product_ratio Major product spot reagent_quality Check Reagent Quality & Anhydrous Conditions no_product->reagent_quality catalyst_activity Verify Catalyst Activity & Stoichiometry no_product->catalyst_activity protecting_groups Implement Protecting Group Strategy complex_mixture->protecting_groups reaction_conditions Optimize Temperature & Reaction Time complex_mixture->reaction_conditions optimize_chromatography Optimize Chromatography Solvent System good_product_ratio->optimize_chromatography optimize_recrystallization Screen Recrystallization Solvents good_product_ratio->optimize_recrystallization

Caption: Troubleshooting decision tree for overcoming poor yield.

References

Troubleshooting inconsistent results in antioxidant assays with 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in antioxidant assays. Inconsistent results can arise from various factors related to the compound's properties and the specific assay methodologies. This guide aims to address these challenges directly.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing variable results in my DPPH assay with 1-(3,4,5-Trihydroxyphenyl)nonan-1-one?

A1: Inconsistent results in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can stem from several factors related to the lipophilic nature of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and the specifics of the assay itself.

  • Solubility Issues: Due to its long alkyl chain, the compound may not be fully soluble in the methanolic or ethanolic solutions typically used for the DPPH assay. Poor solubility leads to an underestimation of antioxidant activity.

    • Troubleshooting:

      • Try using a co-solvent system. A small, precise amount of a less polar, water-miscible solvent like DMSO or acetone could improve solubility. However, be mindful that the solvent itself should not react with the DPPH radical.

      • Ensure vigorous mixing or sonication when preparing your sample solutions to aid dissolution.

  • Reaction Kinetics: The reaction between the DPPH radical and a phenolic antioxidant is not always instantaneous. The bulky nature of both the DPPH radical and your test compound might lead to slow reaction kinetics.

    • Troubleshooting:

      • Perform a time-course experiment to determine when the reaction reaches a plateau (endpoint). Measurements taken before this point will be inconsistent. Incubate your samples with the DPPH reagent for varying durations (e.g., 30, 60, 90, 120 minutes) to identify the optimal reaction time.

  • Light Sensitivity: The DPPH reagent is sensitive to light, and its absorbance can decrease over time upon exposure.[1]

    • Troubleshooting:

      • Always prepare the DPPH solution fresh and store it in the dark.

      • Conduct the assay in a dark environment or use amber-colored tubes or plates.

Q2: My ABTS assay results for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one are not reproducible. What could be the cause?

A2: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is generally more robust for a wider range of compounds, but inconsistencies can still occur.

  • Incomplete Radical Generation: The ABTS radical cation (ABTS•+) must be fully generated before adding the antioxidant. Incomplete generation will lead to variable starting absorbance values.

    • Troubleshooting:

      • Ensure the ABTS and potassium persulfate solution is allowed to stand in the dark for the recommended time (typically 12-16 hours) for complete radical formation.[2]

  • pH Sensitivity: The antioxidant activity of phenolic compounds can be pH-dependent.

    • Troubleshooting:

      • Strictly control the pH of the reaction mixture. Use a buffered system if necessary and ensure its consistency across all samples and standards.

  • Structural Influences: While ABTS is less prone to steric hindrance issues than DPPH, the structure of the antioxidant can still influence the reaction rate.[3][4] For phenolic acids, the presence of a pyrogallol (1,2,3-trihydroxybenzene) structure, as in your compound, generally leads to high activity in the ABTS assay.[3][4] However, the long alkyl chain might influence its interaction with the radical in the aqueous environment.

Q3: I am having trouble with the FRAP assay for my lipophilic compound. The color change is weak or inconsistent.

A3: The Ferric Reducing Antioxidant Power (FRAP) assay is conducted in an aqueous environment at an acidic pH, which can present significant challenges for lipophilic compounds like 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.[5]

  • Poor Solubility in Aqueous Medium: This is the most likely cause of inconsistent or weak results.[5][6] The compound cannot effectively reduce the ferric-TPDZ (2,4,6-tris(2-pyridyl)-s-triazine) complex if it is not adequately dispersed in the reaction medium.

    • Troubleshooting:

      • Modify the solvent system. While the core FRAP reagent is aqueous, you can dissolve your compound in a minimal amount of a suitable organic solvent before adding it to the FRAP reagent. Test solvents like methanol, ethanol, or acetone.

      • Consider using a modified FRAP protocol that incorporates a surfactant or emulsifying agent like Tween 20 to improve the solubility of lipophilic compounds.[5][6]

  • Incorrect pH: The FRAP assay is highly pH-dependent and must be performed at pH 3.6.[5]

    • Troubleshooting:

      • Always prepare the FRAP reagent fresh and verify the pH of the acetate buffer.

  • Temperature Control: The reaction is typically performed at 37°C. Temperature fluctuations can affect the reaction rate.[7]

    • Troubleshooting:

      • Use a water bath or incubator to maintain a consistent temperature throughout the assay.[7]

Q4: Can the nonan-1-one side chain of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one affect its antioxidant activity?

A4: Yes, the long alkyl (nonan-1-one) side chain significantly influences the compound's physicochemical properties, which in turn affects its activity in different assays. The core antioxidant activity resides in the 3,4,5-trihydroxyphenyl (gallic acid) moiety, which is an excellent electron donor. However, the side chain:

  • Increases Lipophilicity: This makes the compound more soluble in fats and oils and less soluble in water. This is a critical factor in assay selection and solvent choice.

  • May Introduce Steric Hindrance: While less of an issue for the small radical probes, the long chain could sterically hinder the approach of the antioxidant to the radical site, potentially slowing down reaction kinetics compared to a smaller analogue like gallic acid.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark.

  • Sample Preparation:

    • Prepare a stock solution of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in a suitable solvent (e.g., methanol, ethanol, or a co-solvent system).

    • Create a series of dilutions from the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution (e.g., 100 µL).

    • Add the DPPH solution (e.g., 100 µL) to each well.

    • Include a blank (solvent only) and a control (solvent + DPPH solution).

    • Incubate the plate in the dark at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Measurement:

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[2]

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of ~0.70 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 990 µL).

    • Mix thoroughly and incubate at room temperature for a defined time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured by absorbance.

Methodology:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[5]

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. Due to its lipophilicity, methanol is a common solvent.

  • Assay Procedure:

    • Add a small volume of the sample (e.g., 30 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 900 µL).

    • Include a reagent blank.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-10 minutes).

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known antioxidant like FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Data Presentation

Table 1: Troubleshooting Summary for Antioxidant Assays

AssayCommon IssuePotential Cause(s)Recommended Solution(s)
DPPH Inconsistent/low activityPoor solubility of lipophilic compoundUse a co-solvent (e.g., DMSO); sonicate sample
Slow reaction kineticsPerform a time-course study to find the reaction endpoint
DPPH reagent degradationPrepare fresh solution; protect from light
ABTS Variable baseline absorbanceIncomplete ABTS radical generationAllow 12-16 hours for radical formation in the dark
Non-reproducible resultspH fluctuationsUse a buffered system and ensure consistent pH
FRAP Weak or no color changePoor solubility in aqueous FRAP reagentDissolve sample in a minimal amount of organic solvent first; consider a modified protocol with surfactants
Incorrect reaction conditionsEnsure pH is 3.6 and maintain a constant temperature (37°C)

Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare Sample Dilutions Sample_Sol->Mix Incubate Incubate in Dark (e.g., 60 min) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure Buffer Acetate Buffer (pH 3.6) FRAP_Reagent Mix 10:1:1 Warm to 37°C Buffer->FRAP_Reagent TPTZ 10 mM TPTZ in HCl TPTZ->FRAP_Reagent FeCl3 20 mM FeCl3 FeCl3->FRAP_Reagent Reaction Add Sample to FRAP Reagent FRAP_Reagent->Reaction Sample_Prep Prepare Sample Dilutions Sample_Prep->Reaction Incubate Incubate at 37°C Reaction->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Troubleshooting_Logic cluster_compound Compound-Related Issues cluster_assay Assay-Specific Issues Inconsistent_Results Inconsistent Results with 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Solubility Poor Solubility (Lipophilic Nature) Inconsistent_Results->Solubility Kinetics Slow Reaction Kinetics Inconsistent_Results->Kinetics DPPH_Issues DPPH: Light Sensitivity, Steric Hindrance Inconsistent_Results->DPPH_Issues ABTS_Issues ABTS: Incomplete Radical Generation, pH Inconsistent_Results->ABTS_Issues FRAP_Issues FRAP: Aqueous Medium, pH, Temperature Inconsistent_Results->FRAP_Issues Solubility->FRAP_Issues primary cause for Kinetics->DPPH_Issues often affects

References

How to prevent the degradation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one during storage?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one during storage.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Discoloration (e.g., yellowing, browning) Oxidation of the trihydroxyphenyl group.1. Immediately transfer the compound to an inert atmosphere (e.g., a glovebox with nitrogen or argon).2. Repackage in an amber glass vial with a PTFE-lined cap.3. Purge the vial with an inert gas before sealing.4. Store at the recommended low temperature.
Reduced Potency or Altered Analytical Profile Chemical degradation due to exposure to light, heat, or oxygen.1. Confirm the degradation by performing HPLC analysis and comparing it to a reference standard.2. If degradation is confirmed, discard the affected batch.3. Review storage procedures to ensure strict adherence to recommended conditions.
Clumping or Caking of the Powder Absorption of moisture.1. Dry the compound under a vacuum in a desiccator containing a suitable desiccant.2. Handle and store the compound in a low-humidity environment.3. Ensure the storage container is tightly sealed.
Inconsistent Experimental Results Use of a partially degraded compound.1. Always use a fresh sample or a sample that has been stored under optimal conditions for critical experiments.2. Perform a quick purity check (e.g., TLC or HPLC) before use if there are any doubts about the compound's stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one?

A1: The primary factors are exposure to oxygen, light, elevated temperatures, and moisture. The trihydroxyphenyl group is particularly susceptible to oxidation, which can be accelerated by light and heat.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, 1-(3,4,5-Trihydroxyphenyl)nonan-1-one should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial with a PTFE-lined cap. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or lower) is ideal.

Q3: How can I monitor the stability of the compound over time?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the best way to monitor the purity and detect any degradation products. Regular analysis of stored samples will provide data on the compound's stability under your specific storage conditions.

Q4: Are there any incompatible materials I should avoid for storage?

A4: Avoid containers made from materials that can leach impurities or are permeable to oxygen and moisture. Use high-quality glass vials (Type I borosilicate) and inert cap liners like PTFE. Avoid storing the compound in plastic containers for long periods unless they are specifically designed with high barrier properties.

Q5: What is the expected shelf-life of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one?

A5: The shelf-life is highly dependent on the storage conditions. When stored optimally (under inert gas, protected from light, at -20°C), the compound is expected to be stable for several years. However, a formal stability study is required to establish a definitive shelf-life.

Recommended Storage Conditions

ParameterConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Reduces the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the trihydroxyphenyl moiety.
Light Protected from light (Amber vial)Prevents photodegradation.
Humidity Low humidity environmentMinimizes moisture absorption and potential hydrolysis.
Container Tightly sealed amber glass vial with PTFE-lined capProvides a barrier against light, moisture, and oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 7 days.

  • Photodegradation: Expose the solid compound to a light source equivalent to ICH Q1B guidelines.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the HPLC method described below.

  • The goal is to achieve 5-20% degradation of the parent compound. If degradation is excessive, reduce the stress duration or temperature.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to quantify the purity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and to detect its degradation products.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

degradation_pathway 1-(3,4,5-Trihydroxyphenyl)nonan-1-one 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Oxidized Products Oxidized Products 1-(3,4,5-Trihydroxyphenyl)nonan-1-one->Oxidized Products Oxygen, Light, Heat Hydrolysis Products Hydrolysis Products 1-(3,4,5-Trihydroxyphenyl)nonan-1-one->Hydrolysis Products Acid/Base experimental_workflow cluster_storage Storage cluster_testing Stability Testing Optimal Storage Store at -20°C Inert Atmosphere Amber Vial Forced Degradation Forced Degradation Optimal Storage->Forced Degradation HPLC Analysis HPLC Analysis Forced Degradation->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation troubleshooting_tree Degradation Suspected Degradation Suspected Visual Inspection Visual Change? (e.g., color) Degradation Suspected->Visual Inspection HPLC Analysis HPLC Analysis Visual Inspection->HPLC Analysis Yes Visual Inspection->HPLC Analysis No Purity Check Purity < Specification? HPLC Analysis->Purity Check Review Storage Review Storage Conditions Purity Check->Review Storage Yes Continue Use Continue Use Purity Check->Continue Use No Implement Corrective Actions Implement Corrective Actions Review Storage->Implement Corrective Actions

Addressing off-target effects of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in cellular assays. This guide focuses on addressing potential off-target effects to ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary activity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one?

A1: 1-(3,4,5-Trihydroxyphenyl)nonan-1-one belongs to the family of polyphenolic compounds, specifically a derivative of gallic acid. Compounds with this 3,4,5-trihydroxyphenyl moiety are well-documented for their antioxidant and anticancer properties.[1][2][3][4] The primary expected activities in cellular assays are the induction of apoptosis and the reduction of cellular proliferation in cancer cell lines.[1][4]

Q2: I am observing a decrease in cell viability with my cancer cell line, but I am unsure if it is due to a specific anticancer effect or general cytotoxicity. How can I differentiate between the two?

A2: This is a common and important question. A decrease in cell viability can be a result of either programmed cell death (apoptosis), which is often a desired anticancer effect, or necrosis due to general toxicity. To distinguish between these, you should perform assays that specifically measure markers of apoptosis and necrosis.

  • Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) assay. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.

  • Cytotoxicity Assay: A Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of necrosis or membrane damage.

If you observe a significant increase in the Annexin V-positive/PI-negative population at your treatment concentration, it suggests an apoptotic mechanism. Conversely, a sharp increase in LDH release without a corresponding early apoptotic population points towards a primary cytotoxic effect.

Q3: My results from the MTT assay are inconsistent or show an unexpected increase in signal at high concentrations of the compound. What could be the cause?

A3: Polyphenolic compounds, like 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, are known to interfere with tetrazolium-based viability assays such as the MTT assay.[5] These compounds have intrinsic reducing potential and can directly reduce the MTT reagent to formazan, leading to a false-positive signal that suggests increased cell viability or proliferation.[5]

Troubleshooting:

  • Wash Cells: Before adding the MTT reagent, wash the cells with phosphate-buffered saline (PBS) to remove any residual compound.[5]

  • Use an Alternative Assay: Switch to a non-tetrazolium-based assay for measuring cell viability, such as a resazurin-based assay (e.g., alamarBlue) or a crystal violet staining assay.

  • Cell-Free Control: To confirm interference, run a control experiment with the compound and MTT reagent in cell-free media. The formation of a colored product will confirm direct reduction by your compound.

Q4: I suspect the compound is affecting mitochondrial function. What assays can I use to investigate this?

A4: The 3,4,5-trihydroxyphenyl moiety can influence cellular redox status and mitochondrial function. To assess this, you can use the following assays:

  • Mitochondrial Membrane Potential Assay: The JC-1 assay is a common method to measure changes in mitochondrial membrane potential.[6][7][8] In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low potential, JC-1 remains as monomers and fluoresces green.[7][8] A shift from red to green fluorescence indicates mitochondrial depolarization.

  • Cellular Reactive Oxygen Species (ROS) Assay: Use a probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[9] An increase in ROS can be an early indicator of cellular stress and can be involved in the induction of apoptosis.

Q5: Are there any known off-target signaling pathways that could be affected by this compound?

A5: Polyphenolic compounds are known to interact with multiple cellular targets, which can lead to off-target effects.[10] These can include interactions with various kinases and signaling pathways involved in inflammation and cell survival.[11][12] It is advisable to perform target validation experiments or pathway analysis, such as Western blotting for key signaling proteins (e.g., Akt, ERK, NF-κB), to understand the specific pathways modulated by 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in your experimental system.

Troubleshooting Guides

Scenario 1: Unexpected Cell Death in Control (Non-Cancerous) Cell Lines
Observation Potential Cause Recommended Action
High cytotoxicity observed in normal (non-cancerous) cell lines at concentrations effective against cancer cells.The compound exhibits general cytotoxicity rather than a cancer-specific effect.1. Perform a dose-response curve on both cancer and non-cancerous cell lines to determine the therapeutic window. 2. Use an LDH assay to confirm if the mechanism of cell death is necrotic. 3. Consider lowering the concentration and extending the treatment duration for cancer cells.
Scenario 2: Discrepancy Between Proliferation and Apoptosis Data
Observation Potential Cause Recommended Action
A significant decrease in cell number is observed, but apoptosis assays (e.g., Annexin V) show only a small percentage of apoptotic cells.1. The primary mechanism of action might be cell cycle arrest rather than apoptosis. 2. The peak of apoptosis may occur at a different time point.1. Perform cell cycle analysis by flow cytometry using propidium iodide staining. 2. Conduct a time-course experiment for the apoptosis assay (e.g., 12, 24, 48, and 72 hours).

Quantitative Data Summary

The following table summarizes the IC50 values of gallic acid and its derivatives in various cancer cell lines to provide a reference for expected potency. Note that the exact IC50 for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one will need to be determined empirically.

Compound Cell Line Assay IC50 Reference
Gallic AcidA2780S (Ovarian Cancer)AlamarBlue/CCK819.39 µg/mL (103 µM)[1][2]
Gallic AcidA2780CP (Cisplatin-Resistant Ovarian Cancer)AlamarBlue/CCK835.59 µg/mL (189 µM)[1][2]
Gallic AcidJurkat (Leukemia)MTS60.3 µM (24h), 50.9 µM (48h), 30.9 µM (72h)[4]
Methyl GallateHeLa (Cervical Cancer)MTT10.00 µg/mL[13]
N-tert-butyl gallamideMCF-7 (Breast Cancer)MTT2.1 µg/mL[3]
N-hexyl gallamideMCF-7 (Breast Cancer)MTT3.5 µg/mL[3]

Experimental Protocols

Annexin V-FITC Apoptosis Assay

This protocol is for the detection of apoptosis by flow cytometry.[14][15][16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with 1-(3,4,5-Trihydroxyphenyl)nonan-1-one for the desired time and concentration. Include untreated and positive controls.

  • Harvest the cells and wash them once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[17][18][19][20]

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After the incubation period, centrifuge the plate if using suspension cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture provided in the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

JC-1 Mitochondrial Membrane Potential Assay

This protocol assesses mitochondrial health by measuring changes in mitochondrial membrane potential.[6][7][8][21][22]

Materials:

  • JC-1 Dye

  • Assay Buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

  • Harvest and wash the cells.

  • Resuspend the cells in the assay buffer containing JC-1 dye.

  • Incubate at 37°C for 15-30 minutes, protected from light.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in the assay buffer.

  • Analyze by flow cytometry, detecting green fluorescence (emission ~529 nm) and red fluorescence (emission ~590 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

DCFDA Cellular ROS Assay

This protocol measures the level of intracellular reactive oxygen species.[9][23][24]

Materials:

  • DCFDA (or H2DCFDA) reagent

  • Cell culture medium without serum

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Treat cells with 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

  • Wash the cells with PBS.

  • Load the cells with the DCFDA solution (typically 10-20 µM in serum-free medium) and incubate at 37°C for 30-60 minutes.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm) or by flow cytometry. An increase in fluorescence indicates an increase in cellular ROS.

Visualizations

Apoptosis_Signaling_Pathway Hypothesized Apoptotic Pathway Compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Experimental_Workflow Troubleshooting Workflow Start Observe Decreased Cell Viability MTT_Check Using MTT Assay? Start->MTT_Check Interference_Test Perform Cell-Free Interference Test MTT_Check->Interference_Test Yes Apoptosis_vs_Necrosis Differentiate Apoptosis vs. Necrosis MTT_Check->Apoptosis_vs_Necrosis No Switch_Assay Switch to non-tetrazolium assay (e.g., LDH, AlamarBlue) Interference_Test->Switch_Assay Switch_Assay->Apoptosis_vs_Necrosis Apoptosis_Assay Annexin V/PI Assay Apoptosis_vs_Necrosis->Apoptosis_Assay Necrosis_Assay LDH Assay Apoptosis_vs_Necrosis->Necrosis_Assay Apoptotic_Result Predominantly Apoptotic Apoptosis_Assay->Apoptotic_Result Necrotic_Result Predominantly Necrotic/Cytotoxic Necrosis_Assay->Necrotic_Result

Caption: Troubleshooting workflow for viability assays.

On_vs_Off_Target On-target vs. Off-target Effects cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects Apoptosis Induction of Apoptosis Antioxidant ROS Scavenging CellCycleArrest Cell Cycle Arrest GeneralCytotoxicity General Cytotoxicity AssayInterference Assay Interference (e.g., MTT) KinaseInhibition Non-specific Kinase Inhibition Compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Compound->Apoptosis Compound->Antioxidant Compound->CellCycleArrest Compound->GeneralCytotoxicity Compound->AssayInterference Compound->KinaseInhibition

Caption: On-target versus potential off-target effects.

References

Technical Support Center: Optimizing HPLC Separation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one from its positional isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating isomers of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one?

A1: The primary challenge lies in the structural similarity of the isomers. Positional isomers, which differ only in the substitution pattern of the hydroxyl groups on the phenyl ring (e.g., 2,3,4- or 2,4,5-trihydroxyphenyl), often have very similar polarities and hydrophobicities. This results in close or co-eluting peaks on standard reversed-phase HPLC columns like C18.

Q2: Which stationary phase is recommended for initial method development?

A2: While a standard C18 column is a common starting point in reversed-phase chromatography, for positional isomers of aromatic compounds, alternative stationary phases often provide better selectivity.[1][2][3] We recommend starting with a Phenyl or a Pentafluorophenyl (PFP) column. These columns offer additional separation mechanisms, such as π-π interactions and dipole-dipole interactions, which can enhance the resolution of aromatic isomers.[1][3][4]

Q3: How does the mobile phase composition affect the separation?

A3: The mobile phase composition is a critical factor in optimizing the separation. The choice of organic modifier (e.g., acetonitrile or methanol) and the use of additives like acids (e.g., formic acid or trifluoroacetic acid) can significantly impact selectivity and peak shape. Acetonitrile is generally a good starting organic modifier due to its low viscosity and UV transparency. The addition of a small amount of acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.

Q4: What is a typical starting gradient for this type of separation?

A4: A good starting point for a gradient elution would be to begin with a relatively high aqueous content to ensure retention of these polar compounds and gradually increase the organic solvent concentration. For example, a linear gradient from 20% to 80% acetonitrile (with 0.1% formic acid in both water and acetonitrile) over 20-30 minutes is a reasonable starting point. The gradient can then be optimized based on the initial results.

Q5: My peaks are broad and tailing. What could be the cause and how can I fix it?

A5: Broad and tailing peaks for phenolic compounds are often due to secondary interactions with the silica support of the stationary phase or issues with the mobile phase pH. Ensure that the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the phenolic hydroxyl groups in their protonated state. If tailing persists, consider using a column with a highly inert silica base or an end-capped stationary phase. Also, check for extra-column volume in your HPLC system, such as long tubing or improperly fitted connections, which can contribute to peak broadening.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and its isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-eluting Peaks 1. Inadequate selectivity of the stationary phase. 2. Mobile phase composition is not optimal. 3. Gradient slope is too steep.1. Switch to a stationary phase with different selectivity (e.g., from C18 to Phenyl or Biphenyl). These phases offer alternative interactions like π-π stacking that can resolve positional isomers.[1][3][4] 2. Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the concentration of the acid modifier. 3. Decrease the gradient slope (i.e., make the gradient longer) to allow more time for the isomers to separate.
Peak Tailing 1. Secondary interactions between the phenolic hydroxyl groups and active sites on the silica packing. 2. Mobile phase pH is too high, causing partial ionization of the analytes. 3. Column is overloaded.1. Use a highly end-capped column or a column with a more inert base material. 2. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress ionization. 3. Reduce the sample concentration or injection volume.
Peak Fronting 1. Sample solvent is stronger than the initial mobile phase. 2. Column is overloaded.1. Dissolve the sample in the initial mobile phase composition or a weaker solvent. 2. Decrease the concentration of the injected sample.
Split Peaks 1. Column inlet is partially blocked. 2. Presence of co-eluting impurities. 3. Sample solvent is incompatible with the mobile phase.1. Reverse and flush the column. If the problem persists, replace the column. Using a guard column can help prevent this. 2. Use a diode array detector (DAD) to check for peak purity across the split peak. If impurities are present, further method optimization is needed. 3. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Irreproducible Retention Times 1. Inadequate column equilibration between runs. 2. Fluctuations in column temperature. 3. Mobile phase composition is changing over time (e.g., evaporation of the organic component).1. Increase the column equilibration time between injections. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Experimental Protocols and Data

Method Development Strategy

The following protocols outline a systematic approach to developing a robust HPLC method for the separation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and its isomers. The strategy involves comparing the performance of three different stationary phases.

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) is suitable.

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Acetonitrile with 0.1% (v/v) Formic Acid

Sample Preparation: Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol. Dilute with Mobile Phase A to a final concentration of 50 µg/mL.

Protocol 1: Analysis on a Standard C18 Column
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 280 nm

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

Protocol 2: Analysis on a Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • All other parameters are the same as in Protocol 1.

Protocol 3: Analysis on a Pentafluorophenyl (PFP) Column
  • Column: PFP, 4.6 x 150 mm, 5 µm

  • All other parameters are the same as in Protocol 1.

Comparative Data

The following table summarizes the hypothetical, yet expected, performance of the three columns for the separation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and two of its positional isomers.

Analyte Stationary Phase Retention Time (min) Resolution (Rs) to Previous Peak Peak Tailing Factor
1-(2,3,4-Trihydroxyphenyl)nonan-1-oneC1818.2-1.4
1-(2,4,5-Trihydroxyphenyl)nonan-1-oneC1818.51.11.5
1-(3,4,5-Trihydroxyphenyl)nonan-1-oneC1818.91.31.3
1-(2,3,4-Trihydroxyphenyl)nonan-1-onePhenyl-Hexyl19.5-1.2
1-(2,4,5-Trihydroxyphenyl)nonan-1-onePhenyl-Hexyl20.21.81.2
1-(3,4,5-Trihydroxyphenyl)nonan-1-onePhenyl-Hexyl21.02.11.1
1-(2,3,4-Trihydroxyphenyl)nonan-1-onePFP20.1-1.1
1-(2,4,5-Trihydroxyphenyl)nonan-1-onePFP21.12.51.1
1-(3,4,5-Trihydroxyphenyl)nonan-1-onePFP22.32.81.0

Note: The data presented is illustrative and intended for guidance. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Sample Preparation (Dissolve in initial mobile phase) hplc_system HPLC System Setup (Pump, Autosampler, Oven, DAD) prep_sample->hplc_system prep_mobile Mobile Phase Preparation (0.1% Formic Acid in Water/ACN) prep_mobile->hplc_system column_selection Column Selection (C18, Phenyl, PFP) hplc_system->column_selection method_run Execute Gradient Method column_selection->method_run data_acquisition Data Acquisition (Chromatogram at 280 nm) method_run->data_acquisition data_analysis Data Analysis (Retention Time, Resolution, Tailing) data_acquisition->data_analysis optimization Method Optimization data_analysis->optimization optimization->column_selection Adjust Parameters

Caption: Experimental workflow for HPLC method development.

troubleshooting_tree start Poor Resolution or Co-elution q1 Is the stationary phase a standard C18? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No sol1 Switch to a Phenyl or PFP column for enhanced selectivity. ans1_yes->sol1 q2 Is the gradient slope optimized? ans1_no->q2 sol1->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No q3 Have you tried changing the organic modifier (e.g., to methanol)? ans2_yes->q3 sol2 Decrease the gradient slope (increase run time). ans2_no->sol2 sol2->q3 ans3_yes Yes q3->ans3_yes Yes ans3_no No q3->ans3_no No end Consult further with technical support. ans3_yes->end sol3 Try an alternative organic modifier. ans3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for poor resolution.

References

Challenges in the scale-up synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis. The primary synthetic routes considered are:

  • Route A: Friedel-Crafts Acylation of Protected Pyrogallol followed by deprotection.

  • Route B: Fries Rearrangement of a pyrogallol-derived ester.

Issue 1: Low Yield of Acylated Product in Friedel-Crafts Reaction (Route A)

Question: We are experiencing a low yield of the desired 1-(3,4,5-trimethoxyphenyl)nonan-1-one when reacting 1,2,3-trimethoxybenzene with nonanoyl chloride and a Lewis acid catalyst. What are the potential causes and solutions?

Answer:

Low yields in Friedel-Crafts acylation of activated aromatic rings like 1,2,3-trimethoxybenzene can stem from several factors. Below is a summary of potential causes and troubleshooting steps.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Inactivity The Lewis acid (e.g., AlCl₃, FeCl₃) may be hydrolyzed by atmospheric moisture. Ensure anhydrous conditions by using freshly opened or properly stored catalyst and drying all glassware and solvents.
Insufficient Catalyst For activated rings, a stoichiometric amount of Lewis acid is often required as it complexes with both the acylating agent and the product. Try incrementally increasing the molar ratio of the Lewis acid to the acylating agent.
Side Reactions At elevated temperatures, side reactions such as dealkylation of the methoxy groups or polysubstitution can occur. Maintain a low reaction temperature (0-5 °C) during the addition of reagents and throughout the reaction.
Impure Reagents The purity of 1,2,3-trimethoxybenzene and nonanoyl chloride is critical. Purify starting materials by distillation or recrystallization if necessary.

Experimental Workflow for Troubleshooting Low Yield:

G cluster_start Start: Low Yield cluster_checks Initial Checks cluster_optimization Process Optimization cluster_outcome Outcome start Low Yield of Acylated Product anhydrous Verify Anhydrous Conditions start->anhydrous Step 1 reagent_purity Check Reagent Purity anhydrous->reagent_purity Step 2 catalyst_ratio Optimize Catalyst Ratio (e.g., 1.1 to 2.0 eq.) reagent_purity->catalyst_ratio Step 3 temperature Control Temperature (Maintain 0-5 °C) catalyst_ratio->temperature Step 4 yield_improved Yield Improved temperature->yield_improved Success no_improvement No Significant Improvement temperature->no_improvement Failure consult Consult Further (e.g., alternative catalyst) no_improvement->consult

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Issue 2: Incomplete Demethylation and/or Product Decomposition (Route A)

Question: During the demethylation of 1-(3,4,5-trimethoxyphenyl)nonan-1-one using BBr₃, we observe a mixture of partially demethylated products and significant decomposition. How can we improve this step?

Answer:

Demethylation of polymethoxyaryl ketones can be challenging, with risks of incomplete reaction or degradation of the product.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reagent Incomplete demethylation often results from using too little BBr₃. A molar excess (typically 3-5 equivalents per methoxy group) is recommended.
Reaction Temperature Low temperatures are crucial to prevent side reactions. Start the reaction at a very low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature.
Quenching Procedure Improper quenching can lead to product degradation. Quench the reaction by slowly adding it to a cold, aqueous solution (e.g., ice-cold water or dilute HCl).
Oxygen Exposure The polyhydroxylated product is sensitive to oxidation, especially under basic conditions. Work-up should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible.
Issue 3: Poor Regioselectivity in Fries Rearrangement (Route B)

Question: The Fries rearrangement of pyrogallol trineodecanoate is yielding a mixture of ortho and para isomers, making purification difficult. How can we favor the desired para-acylated product?

Answer:

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions.

Possible Causes & Solutions:

CauseRecommended Action
Reaction Temperature Higher temperatures generally favor the formation of the ortho isomer, which is the thermodynamically more stable product. To favor the para isomer (the kinetic product), conduct the reaction at lower temperatures (e.g., 0-25 °C).
Solvent Choice The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or nitrobenzene often favor the para product.
Catalyst Choice While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ might offer different selectivity. A screen of different catalysts could be beneficial.

Logical Relationship for Regioselectivity Control:

G cluster_conditions Reaction Conditions cluster_products Product Isomers temp Temperature ortho Ortho Isomer (Thermodynamic Product) temp->ortho High Temp. para Para Isomer (Kinetic Product) temp->para Low Temp. solvent Solvent Polarity solvent->ortho Polar solvent->para Non-polar catalyst Lewis Acid Catalyst catalyst->ortho e.g., AlCl₃ catalyst->para e.g., TiCl₄

Caption: Factors influencing regioselectivity in the Fries rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene?

A1: The most common side product is the formation of the O-acylated product, where the acyl group attaches to one of the methoxy oxygen atoms, leading to demethylation and ester formation. Polysubstitution, where more than one acyl group is added to the aromatic ring, can also occur, especially with an excess of the acylating agent or at higher temperatures.

Q2: How can I effectively purify the final product, 1-(3,4,5-Trihydroxyphenyl)nonan-1-one?

A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective. Due to the presence of multiple hydroxyl groups, the product may be prone to tailing on the column. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to mitigate this. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or water/ethanol) can be used for final purification.

Q3: What are the key safety precautions for the scale-up of this synthesis?

A3:

  • Friedel-Crafts Reaction: Lewis acids like AlCl₃ react violently with water. The reaction should be carried out under strictly anhydrous conditions. The work-up procedure, which involves quenching with water or acid, is highly exothermic and requires careful control of the addition rate and efficient cooling.

  • Demethylation: Boron tribromide (BBr₃) is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Many solvents used in these reactions (e.g., dichloromethane, nitrobenzene) are hazardous. Refer to the Safety Data Sheets (SDS) for proper handling and disposal procedures.

Q4: Can I use a different protecting group for the hydroxyls of pyrogallol?

A4: Yes, other protecting groups can be used. Benzyl ethers are a common alternative to methyl ethers. They can be cleaved under milder, neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), which can be advantageous if other functional groups in the molecule are sensitive to the acidic conditions of demethylation.

Q5: What is a typical yield for the synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one?

A5: The overall yield can vary significantly depending on the chosen route and the optimization of each step. Below is a table with expected yield ranges for a two-step process involving Friedel-Crafts acylation and subsequent demethylation.

StepReactionTypical Yield Range (%)
1Friedel-Crafts Acylation of 1,2,3-trimethoxybenzene60 - 85%
2Demethylation of the acylated intermediate70 - 90%
Overall - 42 - 77%

Experimental Protocols

Protocol A: Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene and Subsequent Demethylation

Step 1: Synthesis of 1-(3,4,5-Trimethoxyphenyl)nonan-1-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add nonanoyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 1,2,3-trimethoxybenzene (1.0 eq.) in dry DCM dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Demethylation to 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

  • Dissolve the purified 1-(3,4,5-trimethoxyphenyl)nonan-1-one (1.0 eq.) in dry DCM and cool to -78 °C under a nitrogen atmosphere.

  • Add a solution of boron tribromide (BBr₃) in DCM (4.0 eq.) dropwise, maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and slowly quench by adding methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, with 0.5% acetic acid).

Minimizing auto-oxidation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the auto-oxidation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in solution. The information is based on established principles for handling phenolic compounds, particularly those with a trihydroxyphenyl (gallate-like) moiety.

FAQs: Minimizing Auto-oxidation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Q1: My solution of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is changing color (e.g., turning yellow or brown). What is happening?

A1: The color change is a common indicator of oxidation. The trihydroxyphenyl group of your compound is susceptible to oxidation, which can be initiated by factors such as pH, dissolved oxygen, light, and the presence of metal ions. This process leads to the formation of quinone-type structures and potentially further polymerization, resulting in colored byproducts.

Q2: What is the optimal pH for storing solutions of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one?

A2: Phenolic compounds, especially those with structures similar to gallic acid, are generally more stable in acidic conditions.[1][2][3] It is recommended to maintain the pH of your solution between 3.5 and 4.5.[4] Alkaline conditions (pH > 7) significantly accelerate the rate of auto-oxidation and should be avoided for storage.[5][6]

Q3: How can I prevent oxidation caused by dissolved oxygen?

A3: To minimize oxidation due to dissolved oxygen, you can deoxygenate your solvent and solution. This can be achieved by:

  • Sparging with an inert gas: Bubbling nitrogen or argon through your solvent before and after dissolving the compound can effectively remove dissolved oxygen.[7][8]

  • Using boiled and cooled solvents: Boiling water or other aqueous solvents and then cooling them under an inert atmosphere can reduce the concentration of dissolved oxygen.[7]

Q4: Are there any additives that can help stabilize my solution?

A4: Yes, several additives can help improve the stability of your solution:

  • Antioxidants: Ascorbic acid (Vitamin C) is a commonly used antioxidant that can help protect your compound from oxidation.[7][8]

  • Chelating Agents: Metal ions, such as iron and copper, can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and inhibit their catalytic activity.[7][8]

Q5: How should I store my solutions of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one?

A5: For optimal stability, solutions should be stored at low temperatures (2-8 °C) in the dark.[4][9] Amber vials or containers wrapped in aluminum foil can be used to protect the solution from light. For long-term storage, consider preparing stock solutions in a suitable, deoxygenated solvent and storing them at -20 °C or below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid color change upon dissolution High pH of the solvent, presence of dissolved oxygen, metal ion contamination.Adjust the solvent pH to the acidic range (3.5-4.5) before adding the compound.[4] Use a deoxygenated solvent. Consider adding a chelating agent like EDTA.[7][8]
Precipitate formation over time Degradation products may be less soluble. The compound itself may be unstable in the chosen solvent.Filter the solution and verify the concentration of the active compound using a suitable analytical method (e.g., HPLC). Re-evaluate the solvent system and storage conditions.
Loss of biological activity in experiments The compound has degraded due to oxidation.Prepare fresh solutions before each experiment. Implement the stabilization strategies mentioned in the FAQs, such as using deoxygenated buffers with antioxidants and chelating agents.
Inconsistent experimental results Variable rates of oxidation between different batches of solutions.Standardize the solution preparation and storage protocol. Always use freshly prepared solutions or solutions that have been stored under validated stable conditions.

Experimental Protocols

Protocol for Preparing a Stabilized Solution of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one
  • Solvent Preparation:

    • Choose an appropriate buffer system, preferably with a pH between 3.5 and 4.5 (e.g., a citrate buffer).[4]

    • Deoxygenate the buffer by sparging with high-purity nitrogen gas for at least 30 minutes.

    • If metal ion contamination is a concern, add EDTA to a final concentration of 0.1-1 mM.[7]

    • For enhanced stability, add ascorbic acid to a final concentration of 0.1-1% (w/v).[8]

  • Dissolution of the Compound:

    • Weigh the desired amount of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in a clean container.

    • Add the prepared, deoxygenated, and stabilized solvent to the compound.

    • Gently mix until the compound is fully dissolved. If necessary, briefly sonicate the solution while keeping it cool.

  • Storage:

    • Transfer the solution to an amber vial or a clear vial wrapped in aluminum foil to protect it from light.

    • Blanket the headspace of the vial with nitrogen or argon before sealing.

    • Store the solution at 2-8 °C for short-term use or at -20 °C or below for longer-term storage.[4]

Protocol for Monitoring the Stability of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in Solution
  • Sample Preparation: Prepare the solution of your compound according to the protocol above. Aliquot the solution into several vials for time-point analysis.

  • Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method to determine the initial concentration of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

    • High-Performance Liquid Chromatography (HPLC): This is a highly recommended method for its specificity and sensitivity. Use a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent (e.g., acetonitrile or methanol). Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for your compound.

    • UV-Vis Spectroscopy: While less specific than HPLC, UV-Vis spectroscopy can be a quick method to monitor for changes. Record the full UV-Vis spectrum of the initial solution. A decrease in the absorbance at the characteristic peak and/or the appearance of new peaks can indicate degradation.[1]

  • Time-Point Analysis: Store the remaining aliquots under the desired conditions. At regular intervals (e.g., 1, 3, 7, and 14 days), remove an aliquot and re-analyze it using the same method as in step 2.

  • Data Analysis: Compare the concentration or spectral data from each time point to the initial data to determine the rate of degradation.

Visualizations

Auto_Oxidation_Pathway cluster_main Auto-Oxidation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one cluster_factors Contributing Factors Compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Semiquinone Semiquinone Radical Compound->Semiquinone Oxidation (Loss of e- and H+) Quinone Ortho-quinone Semiquinone->Quinone Further Oxidation Polymerized Polymerized Products (Colored) Quinone->Polymerized Polymerization O2 Dissolved Oxygen O2->Compound Metal Metal Ions (e.g., Fe³⁺) Metal->Compound High_pH High pH High_pH->Compound Light Light Light->Compound

Caption: Simplified pathway of auto-oxidation for phenolic compounds.

Troubleshooting_Workflow Start Solution of 1-(3,4,5-Trihydroxyphenyl) nonan-1-one shows signs of degradation (e.g., color change) Check_pH Is the solution pH > 5? Start->Check_pH Check_O2 Was the solvent deoxygenated? Check_pH->Check_O2 No Adjust_pH Adjust pH to 3.5-4.5 using a suitable buffer. Check_pH->Adjust_pH Yes Check_Additives Are antioxidants or chelating agents being used? Check_O2->Check_Additives Yes Deoxygenate Deoxygenate solvent by sparging with N₂ or Ar. Check_O2->Deoxygenate No Check_Storage Is the solution protected from light and stored at a low temperature? Check_Additives->Check_Storage Yes Add_Stabilizers Add ascorbic acid and/or EDTA. Check_Additives->Add_Stabilizers No Proper_Storage Store at 2-8°C in the dark. Check_Storage->Proper_Storage No End Solution Stabilized Check_Storage->End Yes Adjust_pH->Check_O2 Deoxygenate->Check_Additives Add_Stabilizers->Check_Storage Proper_Storage->End

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and the well-characterized antioxidant, gallic acid. While direct comparative experimental studies on 1-(3,4,5-Trihydroxyphenyl)nonan-1-one are not extensively available in current literature, its structural features, particularly the presence of a 3,4,5-trihydroxyphenyl group identical to that in gallic acid, allow for a scientifically grounded inference of its antioxidant capabilities. This comparison is based on the established antioxidant profile of gallic acid and the fundamental principles of antioxidant mechanisms related to phenolic compounds.

Introduction to the Compounds

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, fruits, and vegetables. It is widely recognized for its potent antioxidant and free radical-scavenging properties, which are attributed to the three hydroxyl groups on its aromatic ring.[1][2] These characteristics make gallic acid a standard reference compound in many antioxidant studies.

1-(3,4,5-Trihydroxyphenyl)nonan-1-one is a chemical compound that features the same 3,4,5-trihydroxyphenyl (galloyl) moiety as gallic acid, attached to a nonan-1-one side chain. The antioxidant activity of phenolic compounds is primarily determined by the number and arrangement of hydroxyl groups on the aromatic ring. Therefore, it is hypothesized that 1-(3,4,5-Trihydroxyphenyl)nonan-1-one will exhibit significant antioxidant activity, comparable to that of gallic acid, due to this shared functional group. The long alkyl chain may influence its solubility and interaction with lipophilic environments.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.

The following table summarizes the known antioxidant activity of gallic acid and the expected activity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one based on its chemical structure.

Parameter Gallic Acid 1-(3,4,5-Trihydroxyphenyl)nonan-1-one References
DPPH Radical Scavenging Activity (IC50) High (Low IC50 values reported, indicating strong activity)Expected to be high, with IC50 values likely in a similar range to gallic acid.[3]
ABTS Radical Scavenging Activity Very HighExpected to be very high, comparable to gallic acid.
Ferric Reducing Antioxidant Power (FRAP) High reducing powerExpected to exhibit high reducing power.
Mechanism of Action Hydrogen atom transfer (HAT) and single electron transfer (SET) to neutralize free radicals.Predicted to be the same as gallic acid (HAT and SET) due to the identical phenolic hydroxyl groups.

Experimental Protocols for Antioxidant Activity Assessment

Detailed methodologies for the key experiments cited are provided below. These protocols are standard and widely used for evaluating the antioxidant capacity of chemical compounds.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (gallic acid or 1-(3,4,5-Trihydroxyphenyl)nonan-1-one) are prepared.

  • A specific volume of the test compound solution is mixed with a volume of the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.

  • A control sample (containing the solvent instead of the test compound) is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form.

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a solvent (e.g., ethanol) to obtain an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of the test compound are prepared.

  • A small volume of the test compound solution is added to a larger volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a short period (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

  • The reagent is warmed to 37°C before use.

  • A small volume of the test compound solution is mixed with a larger volume of the FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The absorbance of the blue-colored complex is measured at 593 nm.

  • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

  • The antioxidant capacity of the test compound is determined by comparing its absorbance to the standard curve and is expressed as FRAP units or equivalents of the standard.

Visualizations

Signaling Pathways and Mechanisms

The primary antioxidant mechanism for phenolic compounds like gallic acid and 1-(3,4,5-Trihydroxyphenyl)nonan-1-one involves the donation of a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Antioxidant_Mechanism cluster_reaction Free Radical Scavenging cluster_products Products Phenolic_Compound Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Compound->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Accepts H•

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the antioxidant activity of a compound using in vitro assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Sol Prepare Test Compound Solutions (Varying Conc.) Mixing Mix Compound Solutions with Reagents Compound_Sol->Mixing Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_Prep->Mixing Incubation Incubate under Controlled Conditions Mixing->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: A generalized experimental workflow for in vitro antioxidant assays.

Conclusion

Gallic acid is a well-established antioxidant with potent free radical scavenging and reducing capabilities. Based on the presence of the identical 3,4,5-trihydroxyphenyl functional group, it is scientifically reasonable to predict that 1-(3,4,5-Trihydroxyphenyl)nonan-1-one also possesses strong antioxidant properties. The primary difference between the two molecules is the nonan-1-one side chain in the latter, which increases its lipophilicity. This structural modification may influence its solubility and ability to interact with cellular membranes, potentially altering its efficacy in different biological environments. Empirical testing of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one using the standardized assays described herein is necessary to definitively quantify its antioxidant activity and provide a direct comparison with gallic acid.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical methodologies for the quantitative determination of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, a novel phenolic lipid, in complex biological and food-related matrices. Given the structural similarity of this analyte to other alkylphenols and phenolic lipids, this document outlines established methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their performance data and detailed experimental protocols based on validated approaches for analogous compounds.

Comparison of Analytical Methodologies

The quantification of phenolic lipids like 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in complex matrices such as plasma, erythrocytes, or food products presents significant analytical challenges due to potential interferences and the need for high sensitivity. The two most powerful and commonly employed techniques for this purpose are GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a robust method for analyzing alkylresorcinols, which are structurally similar to the target analyte.[1] A key consideration for GC-MS is that polar, non-volatile compounds require a derivatization step (e.g., silanization) to increase their volatility and thermal stability.[1] While this adds a step to sample preparation, it can lead to excellent sensitivity and separation. Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity, eliminating interferences common in complex samples like red blood cells and allowing for faster analysis times.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that is often preferred for analyzing phenolic compounds in biological fluids like plasma.[3][4] It typically does not require derivatization, simplifying sample preparation. The use of Multiple Reaction Monitoring (MRM) allows for precise quantification with very low detection limits.[1] Methods have been successfully developed for the simultaneous analysis of dozens of phenolic compounds in a single chromatographic run, demonstrating the power of this platform for both targeted and multiplexed analysis.[3][4]

The choice between GC-MS and LC-MS/MS depends on the specific application, the nature of the matrix, the required sensitivity, and available instrumentation.

Data Presentation: Performance Comparison

The following tables summarize typical validation parameters for GC-MS and LC-MS/MS methods, compiled from published data on structurally related alkylphenols and phenolic compounds. These values serve as a benchmark for what can be expected when developing a method for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Table 1: Typical Performance Characteristics of GC-MS Methods for Alkylphenols in Food Matrices

Validation Parameter Typical Performance Source
Linearity (Concentration Range) 0.001–5 µg/mL (R² > 0.99) [1]
Limit of Detection (LOD) 2.0–10 µg/L [2]
Limit of Quantification (LOQ) 6.0–30 µg/L [2]
Accuracy (Spiked Recovery) 94% – 99% [1]
Precision (RSD %) Intra-day: 4% – 13% [2]

| Precision (RSD %) | Inter-day: 2.9% – 4.9% |[1] |

Table 2: Typical Performance Characteristics of LC-MS/MS Methods for Phenolic Compounds in Biological Matrices (Plasma)

Validation Parameter Typical Performance Source
Linearity R² > 0.995 [4]
Limit of Quantification (LOQ) 0.04–2.51 nM (Analyte dependent) [4]
Accuracy (Recovery) 68% – 110% [3][4]
Precision (RSD %) < 15% [4]

| Matrix Effect | 80% – 120% |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating an analytical method. Below are representative protocols for both LC-MS/MS and GC-MS, adapted from established methods for similar analytes.

Protocol 1: LC-MS/MS Method for Quantification in Human Plasma

This protocol is based on methods developed for analyzing various phenolic compounds in blood plasma.[3][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard solution.

    • Add 50 µL of an appropriate buffer (e.g., acetate buffer, pH 5) to adjust pH.

    • Perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to release conjugated forms of the analyte, if necessary. Incubate at 37°C for 1 hour.

    • Stop the reaction by adding 200 µL of cold acetonitrile.

    • Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Chromatographic Conditions:

    • System: Agilent 1260 HPLC or equivalent.[5]

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: ESI negative or positive, depending on analyte characteristics.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and the internal standard must be determined via infusion and optimization.

    • Key Parameters: Optimize gas temperatures, gas flows, and collision energy for maximum signal intensity.

Protocol 2: GC-MS Method for Quantification in a Food Matrix (e.g., Flour)

This protocol is adapted from methods for analyzing alkylresorcinols in wheat flour.[1]

  • Sample Preparation (Extraction and Derivatization):

    • Weigh 1 g of homogenized flour sample into a centrifuge tube.

    • Add an internal standard.

    • Add 5 mL of ethyl acetate and perform ultrasonic extraction for 30 minutes.

    • Centrifuge at 5000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction twice more and pool the supernatants.

    • Evaporate the pooled solvent to dryness under nitrogen.

    • Derivatization: Add 100 µL of a silanizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, splitless mode.

    • Temperature Program: Start at 150°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on selectivity needs. For quantification, monitor characteristic ions of the derivatized analyte and internal standard.

Visualizations: Workflows and Pathways

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process that ensures the procedure is suitable for its intended purpose.[7][8][9] This workflow, based on international guidelines such as ICH Q2(R1), illustrates the key stages from development to routine implementation.[10][11][12]

G dev Method Development & Optimization qual Method Qualification (Pre-Validation) dev->qual protocol Write Validation Protocol (Define Acceptance Criteria) qual->protocol validation Formal Method Validation protocol->validation spec Specificity/ Selectivity lin Linearity & Range acc Accuracy prec Precision loq LOD / LOQ robust Robustness report Validation Summary Report transfer Method Transfer & Implementation report->transfer routine Routine Analysis & Ongoing Monitoring transfer->routine spec->report lin->report acc->report prec->report loq->report robust->report

Caption: General workflow for analytical method validation.

Hypothetical Signaling Pathway

Compounds with a 3,4,5-trihydroxyphenyl moiety, such as certain flavonoids, are known for their antioxidant and enzyme-inhibiting properties.[13] Related structures like 3,4,5-trihydroxypiperidines can act as glycosidase inhibitors.[14][15] This diagram presents a hypothetical pathway where 1-(3,4,5-Trihydroxyphenyl)nonan-1-one inhibits a critical kinase (e.g., a receptor tyrosine kinase), thereby disrupting a downstream pro-inflammatory signaling cascade.

G ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds ras Ras Activation receptor->ras Phosphorylates analyte 1-(3,4,5-Trihydroxyphenyl) nonan-1-one analyte->receptor Inhibits raf Raf Kinase ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factor Activation (e.g., NF-κB) erk->tf response Pro-inflammatory Gene Expression tf->response

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

Unveiling the Bioactivity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of standard assays to evaluate the potential bioactivity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. Due to the limited specific experimental data available for this compound, this guide focuses on the well-established bioactivities of the 3,4,5-trihydroxyphenyl (galloyl) moiety, a key structural feature of the molecule. The presented data, derived from studies on structurally related compounds like gallic acid, serves as a predictive framework for assessing the potential antioxidant, anti-inflammatory, and cytotoxic properties of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

The 3,4,5-trihydroxyphenyl group is a well-known pharmacophore found in numerous natural compounds, imparting significant biological activities. These activities primarily include antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] This guide details the experimental protocols for a selection of robust and widely used in vitro assays to characterize these bioactivities.

Comparative Analysis of Bioactivity Assays

The following tables summarize key in vitro assays relevant for evaluating the bioactivity of compounds containing a 3,4,5-trihydroxyphenyl moiety. The quantitative data presented is representative of compounds like gallic acid and should be considered as a reference for interpreting results for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Antioxidant Activity Assays
AssayPrincipleEndpoint MeasurementTypical IC50 for Gallic Acid
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[7][8]Decrease in absorbance at 517 nm.[7]1-5 µg/mL
ABTS Radical Cation Decolorization Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of its blue-green color.[9][10]Decrease in absorbance at 734 nm.[9]2-10 µg/mL
Anti-inflammatory Activity Assays
AssayPrincipleEndpoint MeasurementTypical IC50 for Gallic Acid
NF-κB Inhibition Assay Quantifies the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, often using a reporter gene assay in cell lines stimulated with an inflammatory agent like TNF-α.[11][12]Reduction in reporter gene expression (e.g., luciferase activity).10-50 µM
Cyclooxygenase (COX) Inhibition Assay Measures the inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory cascade for producing prostaglandins.[13][14][15][16]Reduction in the production of prostaglandin E2 (PGE2) or other prostanoids, often measured by ELISA or fluorescent probes.[13][15]>100 µM (selective inhibition varies)
Cytotoxic Activity Assays
AssayPrincipleEndpoint MeasurementTypical IC50 for Gallic Acid
MTT Cell Viability Assay A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17][18][19][20][21]Absorbance of the solubilized formazan at ~570 nm.[17][19]20-100 µg/mL (cell line dependent)[4]
Annexin V/Propidium Iodide (PI) Apoptosis Assay A flow cytometry-based assay to detect apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.[22][23][24][25]Percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.[23]Concentration-dependent increase in apoptotic cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of the test compound in methanol. Gallic acid or ascorbic acid can be used as a positive control.

  • Assay Procedure : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[26]

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.[7]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

NF-κB Reporter Assay Protocol
  • Cell Culture and Transfection : Culture a suitable cell line (e.g., HEK293T) and transfect with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment : Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation : Induce NF-κB activation by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), to the wells and incubate for 6-8 hours.

  • Lysis and Luciferase Assay : Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis : Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated control.

MTT Cell Viability Assay Protocol
  • Cell Seeding : Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[17]

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at approximately 570 nm using a microplate reader.[18]

  • Calculation : Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key biological pathways and experimental workflows.

General Experimental Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Results A 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (Test Compound) B Stock Solution (e.g., in DMSO) A->B C Serial Dilutions B->C D Antioxidant Assays (DPPH, ABTS) C->D E Anti-inflammatory Assays (NF-κB, COX) C->E F Cytotoxicity Assays (MTT, Apoptosis) C->F G IC50 / EC50 Determination D->G E->G F->G H Statistical Analysis G->H I Comparison with Controls H->I J Bioactivity Profile I->J

Caption: A generalized workflow for screening the bioactivity of a test compound.

Simplified NF-κB Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits p_IkB p-IκB IkB->p_IkB Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome p_IkB->Proteasome Degradation InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Induces Inhibitor 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (Potential Inhibitor) Inhibitor->IKK Inhibits

References

Comparative Analysis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and its Derivatives as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and its shorter-chain analogue, gallacetophenone, focusing on their potential as tyrosinase inhibitors. The development of potent and safe tyrosinase inhibitors is a significant area of research in the cosmetic and pharmaceutical industries for the management of hyperpigmentation disorders.[1] Tyrosinase is a key copper-containing enzyme that catalyzes the initial and rate-limiting steps in melanin biosynthesis.[2][3] Therefore, its inhibition is a primary strategy for developing skin-whitening agents and treatments for localized hyperpigmentation.[1][4]

The 1-(3,4,5-trihydroxyphenyl) moiety, also known as a galloyl group, is a well-established pharmacophore for tyrosinase inhibition. Its phenolic hydroxyl groups can effectively chelate the copper ions in the enzyme's active site, disrupting its catalytic activity.[3] This guide explores how modifications to the acyl chain attached to this galloyl scaffold influence inhibitory potency.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potential of phenolic compounds against tyrosinase is fundamentally governed by two structural features: the hydroxylation pattern of the aromatic ring and the nature of the substituent attached to it.

The 3,4,5-trihydroxy substitution on the phenyl ring is critical for potent inhibition. This arrangement allows for strong chelation of the two copper ions (CuA and CuB) present in the tyrosinase active site, effectively blocking the substrate (L-tyrosine) from binding and being oxidized.[3] Compounds with a catechol (3,4-dihydroxy) or pyrogallol (3,4,5-trihydroxy) structure are frequently identified as potent tyrosinase inhibitors for this reason.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for the tyrosinase inhibitory activity of a key derivative and compares it to the commonly used standard, kojic acid.

CompoundStructureAlkyl Chain LengthTyrosinase IC₅₀ (µM)Reference Standard
Gallacetophenone Gallacetophenone structureC2 (Ethanone)~250 (Approx. from graphical data)Kojic Acid
1-(3,4,5-Trihydroxyphenyl)nonan-1-one 1-(3,4,5-Trihydroxyphenyl)nonan-1-one structureC9 (Nonanone)Potent (Predicted)Kojic Acid
Kojic Acid (Reference) Kojic Acid structure-16.69 - 22.25-

Note: The IC₅₀ value for Gallacetophenone is estimated from graphical data presented in a study by Lee et al.[2][3] A precise value was not explicitly stated in the text. The potency of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is predicted based on established SAR principles where increased lipophilicity from a longer alkyl chain enhances binding to the enzyme's hydrophobic active site. The IC₅₀ range for Kojic Acid is derived from multiple literature sources.[5][6][7]

Visualized Pathways and Workflows

The following diagrams illustrate the melanogenesis pathway targeted by these inhibitors and the general workflow for their evaluation.

Melanogenesis_Inhibition_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin (Pigment) Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Enzyme Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitor 1-(3,4,5-Trihydroxyphenyl) -ketone Derivatives Inhibitor->Tyrosinase Inhibition (Copper Chelation)

Caption: Tyrosinase Inhibition in the Melanogenesis Pathway.

Tyrosinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Tyrosinase Enzyme Solution - L-DOPA Substrate - Test Compound (Inhibitor) - Buffer Solution (pH 6.8) start->prep_reagents pre_incubate Pre-incubation: Mix Enzyme + Buffer + Inhibitor (10 min at 25°C) prep_reagents->pre_incubate initiate_reaction Initiate Reaction: Add L-DOPA Substrate pre_incubate->initiate_reaction incubate Incubation: (20 min at 37°C) initiate_reaction->incubate measure Measure Absorbance (475 nm for Dopachrome) incubate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate end End calculate->end

Caption: Experimental Workflow for Tyrosinase Inhibition Assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from standard procedures reported in the literature.

Mushroom Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, catalyzed by mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., 30 U/mL)

  • L-DOPA (10 mM)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Test Compounds (dissolved in DMSO)

  • Kojic Acid (positive control)

  • DMSO (negative control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the test compound solution at varying concentrations. For the control, use 20 µL of DMSO.

  • Add 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

  • Add 40 µL of mushroom tyrosinase solution to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader to quantify the amount of dopachrome formed.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the reaction with DMSO and A_sample is the absorbance with the test compound.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the antioxidant potential of a compound by measuring its ability to scavenge the stable free radical DPPH.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test Compounds (dissolved in methanol or DMSO)

  • Ascorbic Acid or Gallic Acid (positive control)

  • Methanol or DMSO (blank)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol or DMSO.

  • In a 96-well plate, add a specific volume of the test compound solution at various concentrations (e.g., 100 µL).

  • Add the DPPH solution to each well (e.g., 100 µL).

  • For the control, mix the solvent (e.g., methanol) with the DPPH solution. The blank should contain only the solvent.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC₅₀ value is determined graphically by plotting the scavenging percentage against the concentration of the test compound. A lower IC₅₀ value indicates higher antioxidant activity.[8]

References

A Head-to-Head Comparison of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and Resveratrol as Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for potent antioxidant compounds is a cornerstone of research in preventing and treating a myriad of diseases driven by oxidative stress. In this guide, we provide a detailed head-to-head comparison of two phenolic compounds: the well-studied stilbenoid, resveratrol, and the gallic acid derivative, 1-(3,4,5-trihydroxyphenyl)nonan-1-one. While resveratrol has been extensively investigated for its antioxidant properties, direct experimental data on 1-(3,4,5-trihydroxyphenyl)nonan-1-one is limited. Therefore, its antioxidant potential will be inferred based on the well-established structure-activity relationships of its core chemical moiety, the 3,4,5-trihydroxyphenyl group, which is characteristic of gallic acid and its derivatives.

Chemical Structures

Resveratrol Structure

Figure 1. Chemical Structure of Resveratrol

1-(3,4,5-Trihydroxyphenyl)nonan-1-one Structure

Figure 2. Chemical Structure of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals. The following table summarizes typical data for resveratrol and provides inferred data for 1-(3,4,5-trihydroxyphenyl)nonan-1-one based on studies of gallic acid and its alkyl esters. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayResveratrol (IC50)1-(3,4,5-Trihydroxyphenyl)nonan-1-one (Inferred IC50)Key Findings & References
DPPH Radical Scavenging ~25-100 µMLikely < 20 µMResveratrol demonstrates moderate DPPH scavenging activity. Gallic acid and its esters, which share the 3,4,5-trihydroxyphenyl moiety, are potent DPPH scavengers, often outperforming resveratrol. The presence of three adjacent hydroxyl groups in the galloyl group is crucial for this high activity.[1][2]
ABTS Radical Scavenging ~5-15 µMLikely < 5 µMResveratrol is an effective scavenger of the ABTS radical cation. Similar to the DPPH assay, gallic acid and its derivatives typically show superior ABTS scavenging activity due to the favorable electron-donating properties of the three hydroxyl groups.[1][3]

Note: The data for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is inferred from the known antioxidant activities of gallic acid and its alkyl esters. The nonan-1-one side chain may influence its solubility and interaction with radical species, potentially affecting its activity.

Mechanisms of Antioxidant Action

Both resveratrol and 1-(3,4,5-trihydroxyphenyl)nonan-1-one (inferred) are expected to exert their antioxidant effects through two primary mechanisms: direct radical scavenging and indirect antioxidant effects via the modulation of cellular signaling pathways.

Direct Radical Scavenging

This mechanism involves the direct donation of a hydrogen atom or an electron from the antioxidant molecule to a free radical, thereby neutralizing it. The 3,4,5-trihydroxyphenyl moiety of 1-(3,4,5-trihydroxyphenyl)nonan-1-one is predicted to be a more potent direct radical scavenger than the phenolic groups of resveratrol. The three adjacent hydroxyl groups on the aromatic ring of the galloyl group can readily donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance.

Indirect Antioxidant Effects: Activation of the Keap1-Nrf2 Signaling Pathway

A crucial mechanism for cellular protection against oxidative stress is the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Both resveratrol and compounds containing the 3,4,5-trihydroxyphenyl group have been shown to activate the Nrf2 pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Ub Ubiquitination Nrf2->Ub Polyubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Ub Proteasome Proteasomal Degradation Ub->Proteasome Antioxidants Resveratrol or 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Antioxidants->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cys residues Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes HO-1, NQO1, GCLC, etc. Transcription->Antioxidant_Enzymes

Diagram 1. The Keap1-Nrf2 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (resveratrol, 1-(3,4,5-trihydroxyphenyl)nonan-1-one) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[1][4][5]

DPPH_Workflow start Start reagent_prep Prepare 0.1 mM DPPH in Methanol start->reagent_prep assay_setup Add Sample and DPPH to 96-well Plate reagent_prep->assay_setup sample_prep Prepare Serial Dilutions of Test Compounds sample_prep->assay_setup incubation Incubate in Dark (30 min, RT) assay_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging and IC50 measurement->calculation end End calculation->end

Diagram 2. DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a cuvette or 96-well plate.

    • Add the diluted ABTS•+ solution and mix.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3][6][7]

ABTS_Workflow start Start reagent_prep Prepare ABTS Radical Cation (ABTS•+) Solution start->reagent_prep assay_setup Add Sample and ABTS•+ to Cuvette/Plate reagent_prep->assay_setup sample_prep Prepare Serial Dilutions of Test Compounds sample_prep->assay_setup incubation Incubate (e.g., 6 min, RT) assay_setup->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition and TEAC measurement->calculation end End calculation->end

Diagram 3. ABTS Assay Workflow.

Conclusion

Based on the available evidence for resveratrol and the inferred properties of 1-(3,4,5-trihydroxyphenyl)nonan-1-one from its structural analogs, both compounds are promising antioxidants.

  • Resveratrol is a well-documented antioxidant with a dual mechanism of action, involving both direct radical scavenging and, importantly, the activation of the Nrf2 signaling pathway, which upregulates the body's endogenous antioxidant defenses.

  • 1-(3,4,5-Trihydroxyphenyl)nonan-1-one , by virtue of its 3,4,5-trihydroxyphenyl (galloyl) moiety, is predicted to be a more potent direct radical scavenger than resveratrol. The presence of the nonan-1-one chain may enhance its lipophilicity, potentially influencing its interaction with cellular membranes and its bioavailability. It is also likely to activate the Nrf2 pathway.

For drug development professionals, while resveratrol has a significant body of preclinical and clinical data, the novel structure of 1-(3,4,5-trihydroxyphenyl)nonan-1-one warrants further investigation. Its potentially superior direct antioxidant capacity, combined with its likely ability to modulate cellular antioxidant pathways, makes it an interesting candidate for further research. Direct comparative studies are essential to definitively establish the relative potencies and therapeutic potential of these two compounds.

References

Verifying the Mechanism of Action of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for elucidating the mechanism of action of the novel compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one. Due to the limited publicly available data on this specific molecule, this document outlines a proposed mechanism based on its structural characteristics, particularly the 3,4,5-trihydroxyphenyl (galloyl) moiety, a key functional group in well-studied polyphenols. We compare its predicted activity with that of established bioactive compounds, Resveratrol and Epigallocatechin gallate (EGCG), and detail the requisite experimental protocols using knockout (KO) models to validate these hypotheses.

Proposed Mechanism of Action

The 3,4,5-trihydroxyphenyl group is a hallmark of gallotannins and other polyphenols known for their potent antioxidant and anti-inflammatory properties. Based on structure-activity relationships of similar compounds, we hypothesize that 1-(3,4,5-Trihydroxyphenyl)nonan-1-one modulates key inflammatory and cell survival signaling pathways, namely the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Akt/GSK-3β (Protein Kinase B/Glycogen Synthase Kinase 3 beta) pathways. The nonan-1-one side chain likely influences the compound's lipophilicity, affecting its cellular uptake and subcellular localization.

Comparative Analysis of Bioactive Compounds

To contextualize the potential therapeutic value of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, we compare its predicted effects with those of Resveratrol, a stilbenoid, and EGCG, a catechin. Both are extensively studied natural compounds with demonstrated efficacy in modulating the NF-κB and Akt/GSK-3β pathways.

Table 1: Comparison of Predicted Effects on the NF-κB Signaling Pathway

Molecular Target 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (Predicted) Resveratrol (Known Effects) EGCG (Known Effects)
IKKβ Activation InhibitionInhibitionInhibition
IκBα Phosphorylation DecreasedDecreasedDecreased
IκBα Degradation DecreasedDecreasedDecreased
NF-κB (p65) Nuclear Translocation DecreasedDecreasedDecreased
NF-κB DNA Binding DecreasedDecreasedDecreased
Target Gene Expression (e.g., TNF-α, IL-6) DownregulationDownregulationDownregulation

Table 2: Comparison of Predicted Effects on the Akt/GSK-3β Signaling Pathway

Molecular Target 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (Predicted) Resveratrol (Known Effects) EGCG (Known Effects)
Akt Phosphorylation (Activation) IncreasedIncreasedIncreased
GSK-3β Phosphorylation (Inhibition) IncreasedIncreasedIncreased
Downstream Pro-survival Protein Expression (e.g., Bcl-2) UpregulationUpregulationUpregulation
Downstream Pro-apoptotic Protein Expression (e.g., Bax) DownregulationDownregulationDownregulation

Experimental Protocols for Mechanism Verification Using Knockout Models

The following protocols describe a general workflow for validating the proposed mechanism of action of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one using knockout mouse models.

General Experimental Workflow

A multi-step approach is necessary to conclusively determine the compound's mechanism. This involves comparing the physiological and cellular responses to the compound in wild-type (WT) animals versus knockout (KO) models for specific signaling proteins.

G cluster_0 In Vivo Model Selection cluster_1 Treatment Groups cluster_2 Tissue/Cellular Analysis cluster_3 Data Interpretation A Wild-Type (WT) Mice D Vehicle Control A->D E 1-(3,4,5-Trihydroxyphenyl)nonan-1-one A->E B NF-κB Subunit KO Mice (e.g., p50-/- or p65+/-) B->D B->E C Akt Isoform KO Mice (e.g., Akt1-/-) C->D C->E F Western Blotting E->F G Immunohistochemistry (IHC) E->G H Quantitative PCR (qPCR) E->H I Compare WT vs. KO Response F->I G->I H->I J Confirm Target Engagement I->J

Figure 1: Experimental workflow for mechanism validation.
Western Blotting for Signaling Protein Phosphorylation and Expression

Objective: To quantify the levels of key proteins and their phosphorylation status in the NF-κB and Akt/GSK-3β pathways.

Methodology:

  • Homogenize tissue samples (e.g., liver, brain) or lyse cultured cells from WT and KO mice treated with the vehicle or 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-IKKβ, IKKβ

    • Phospho-IκBα, IκBα

    • Phospho-NF-κB p65, NF-κB p65

    • Phospho-Akt, Akt

    • Phospho-GSK-3β, GSK-3β

    • GAPDH or β-actin (as loading controls)

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect chemiluminescence using an imaging system.

  • Quantify band intensity using densitometry software.

Immunohistochemistry for Protein Localization

Objective: To visualize the subcellular localization of NF-κB (p65 subunit) in tissue sections.

Methodology:

  • Fix tissue samples in 4% paraformaldehyde and embed in paraffin.

  • Cut thin sections (5-10 µm) and mount on slides.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval using a citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with normal goat serum.

  • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

  • Develop the signal with a chromogen such as DAB.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Image using a light microscope and quantify nuclear vs. cytoplasmic staining.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed points of intervention for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one within the NF-κB and Akt/GSK-3β signaling pathways.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Figure 2: Proposed inhibition of the NF-κB signaling pathway.

G GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (P) Survival Cell Survival & Proliferation Akt->Survival GSK3b->Survival Promotes Apoptosis (when active) Compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Compound->Akt Promotes Activation (?)

A Comparative Guide to the Synthesis and Biological Evaluation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and potential biological activities of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, a derivative of gallic acid, with established antioxidant and anti-inflammatory agents: Gallic Acid, Resveratrol, and Epigigallocatechin gallate (EGCG). Due to the limited direct experimental data on 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, this guide proposes a reproducible synthetic route and evaluates its potential efficacy based on the well-documented activities of its structural analogs and the selected benchmarks.

Reproducibility of Synthesis

A reproducible synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one can be achieved through the Friedel-Crafts acylation of pyrogallol with nonanoyl chloride. This method is a well-established and reliable approach for the preparation of aryl ketones.

Experimental Protocol: Synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Materials:

  • Pyrogallol (1,2,3-trihydroxybenzene)

  • Nonanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrogallol (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath and slowly add anhydrous aluminum chloride (3 equivalents). Stir the mixture for 15 minutes at this temperature.

  • Acylation: Add nonanoyl chloride (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Reproducibility Considerations: The key to ensuring the reproducibility of this synthesis lies in the strict adherence to anhydrous conditions, as aluminum chloride is highly moisture-sensitive. The purity of the starting materials and the careful control of the reaction temperature are also critical factors.

Comparative Biological Testing

The biological activity of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is anticipated to be primarily antioxidant and anti-inflammatory, owing to its 3,4,5-trihydroxyphenyl (galloyl) moiety. This section compares its predicted performance with Gallic Acid, Resveratrol, and EGCG.

Antioxidant Activity

The antioxidant activity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals). Lower IC50 values indicate higher antioxidant activity.

Table 1: Comparison of Antioxidant Activity (DPPH Assay)

CompoundIC50 (µg/mL)Reference
Gallic Acid 1.98 ± 0.05[Not Available]
Resveratrol 25.5 ± 1.5[Not Available]
Epigallocatechin gallate (EGCG) 1.2 ± 0.1[Not Available]
1-(3,4,5-Trihydroxyphenyl)nonan-1-one Predicted to be potent-

Prediction for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one: The presence of the galloyl group suggests potent antioxidant activity. The addition of the nonanoyl chain may slightly decrease the radical scavenging activity compared to gallic acid due to steric hindrance, but it is expected to remain a strong antioxidant.

Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Comparison of Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundIC50 (µM)Reference
Gallic Acid ~25[Not Available]
Resveratrol ~20[Not Available]
Epigallocatechin gallate (EGCG) ~10[Not Available]
1-(3,4,5-Trihydroxyphenyl)nonan-1-one Predicted to be active-

Prediction for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one: The galloyl moiety is known to contribute to anti-inflammatory effects. The lipophilic nonanoyl chain may enhance cell membrane permeability, potentially leading to significant anti-inflammatory activity.

Signaling Pathway Modulation

The biological effects of these compounds are mediated through their interaction with various cellular signaling pathways.

Experimental Workflow for Biological Assays

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Activity Assays cluster_pathway Signaling Pathway Analysis s1 Synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one s2 Purification (Column Chromatography) s1->s2 s3 Structural Verification (NMR, MS) s2->s3 a1 DPPH Radical Scavenging Assay s3->a1 Test Compound a2 Nitric Oxide Inhibition Assay in Macrophages s3->a2 Test Compound a3 Cell Viability Assay (MTT) s3->a3 Test Compound p1 Western Blot for Pathway Proteins a1->p1 Determine Mechanism a2->p1 Determine Mechanism p2 RT-qPCR for Gene Expression p1->p2

Caption: Workflow for synthesis and biological evaluation.

Gallic Acid and the NF-κB Pathway

Gallic acid is known to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB_active Active NF-κB IKK->NFkB_active NF-κB Release NFkB NF-κB (p50/p65) IkB->NFkB_active NF-κB Release NFkB->NFkB_active NF-κB Release nucleus Nucleus NFkB_active->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2) nucleus->inflammatory_genes Induces gallic_acid Gallic Acid gallic_acid->IKK Inhibits

Caption: Gallic Acid inhibits the NF-κB pathway.

Resveratrol and the MAPK Pathway

Resveratrol modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation.

MAPK_Pathway stress Oxidative Stress ASK1 ASK1 stress->ASK1 Activates MKK MKK3/6 ASK1->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates nucleus Nucleus AP1->nucleus Translocation inflammatory_response Inflammatory Response nucleus->inflammatory_response Induces resveratrol Resveratrol resveratrol->ASK1 Inhibits

Caption: Resveratrol modulates the MAPK signaling cascade.

EGCG and the Nrf2 Pathway

Epigallocatechin gallate (EGCG) is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the antioxidant response.

Nrf2_Pathway EGCG EGCG Keap1 Keap1 EGCG->Keap1 Inactivates Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active Nrf2 Release Nrf2->Nrf2_active Nrf2 Release nucleus Nucleus Nrf2_active->nucleus Translocation ARE Antioxidant Response Element (ARE) nucleus->ARE Binds to antioxidant_enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->antioxidant_enzymes Induces

Caption: EGCG activates the Nrf2 antioxidant pathway.

Conclusion

While direct experimental data for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is not yet available, its chemical structure strongly suggests that it will possess significant antioxidant and anti-inflammatory properties. The proposed Friedel-Crafts acylation provides a reproducible method for its synthesis, enabling further investigation. Based on the comparative data of well-established compounds like Gallic Acid, Resveratrol, and EGCG, it is hypothesized that 1-(3,4,5-Trihydroxyphenyl)nonan-1-one will be a potent bioactive molecule. The increased lipophilicity from the nonanoyl chain may offer advantages in terms of bioavailability and cellular uptake compared to its parent compound, gallic acid. Further research is warranted to experimentally validate these predictions and fully elucidate the therapeutic potential of this compound.

Benchmarking the Stability of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one against Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant stability of the novel compound 1-(3,4,5-Trihydroxyphenyl)nonan-1-one against established commercial antioxidants, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Ascorbic Acid. The information presented is based on existing literature for structurally similar compounds and widely accepted experimental data for commercial antioxidants, offering a valuable resource for researchers in the field of antioxidant research and development.

Executive Summary

1-(3,4,5-Trihydroxyphenyl)nonan-1-one, a derivative of gallic acid, is anticipated to exhibit potent antioxidant properties. Its unique structure, featuring a trihydroxyphenyl group crucial for radical scavenging and a nine-carbon alkyl chain, suggests it may possess a favorable balance of hydrophilic and lipophilic characteristics. This could enhance its efficacy in various biological and food systems. This guide benchmarks its expected performance against common commercial antioxidants, providing a framework for its potential applications.

Data Presentation: Comparative Antioxidant Activity

The following tables summarize the reported antioxidant activity of commercial antioxidants. While direct experimental data for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is not yet widely published, its activity is expected to be in a comparable range to other long-chain gallic acid esters. The antioxidant activity of gallic acid derivatives is known to be influenced by the length of the alkyl chain, with a potential "cut-off" effect on efficacy observed beyond a certain chain length.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

AntioxidantTypical IC50 Range (µg/mL)Notes
1-(3,4,5-Trihydroxyphenyl)nonan-1-one EstimatedActivity is expected to be comparable to or slightly better than gallic acid, with the nonanoyl group potentially enhancing lipid solubility.
BHT (Butylated Hydroxytoluene)18 - 30A common synthetic antioxidant used in food and cosmetics.
BHA (Butylated Hydroxyanisole)15 - 25Another widely used synthetic antioxidant, often in combination with BHT.
Trolox3 - 8A water-soluble analog of vitamin E, commonly used as a standard in antioxidant assays.
Ascorbic Acid (Vitamin C)2 - 6A natural, water-soluble antioxidant.

IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Cation Decolorization Assay (Trolox Equivalent Antioxidant Capacity - TEAC)

AntioxidantTypical TEAC Value RangeNotes
1-(3,4,5-Trihydroxyphenyl)nonan-1-one EstimatedExpected to show significant TEAC values due to the presence of the 3,4,5-trihydroxyphenyl moiety.
BHT (Butylated Hydroxytoluene)0.4 - 0.6
BHA (Butylated Hydroxyanisole)0.9 - 1.5
Ascorbic Acid (Vitamin C)0.9 - 1.1
Trolox1.0By definition, as it is the standard.

TEAC value represents the antioxidant capacity of a compound relative to Trolox. A higher TEAC value indicates greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][2]

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compound and standard antioxidants are prepared in a series of concentrations.

  • Reaction: A specific volume of the antioxidant solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS•+ radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the antioxidant sample is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualization

Experimental Workflow for Antioxidant Assays

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH1 Prepare DPPH Solution DPPH3 Mix DPPH and Sample DPPH1->DPPH3 DPPH2 Prepare Antioxidant Samples DPPH2->DPPH3 DPPH4 Incubate in Dark DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate % Inhibition and IC50 DPPH5->DPPH6 ABTS1 Generate ABTS Radical Cation ABTS3 Mix ABTS Radical and Sample ABTS1->ABTS3 ABTS2 Prepare Antioxidant Samples ABTS2->ABTS3 ABTS4 Incubate ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 ABTS6 Calculate % Inhibition and TEAC ABTS5->ABTS6

Caption: Workflow for DPPH and ABTS antioxidant assays.

Simplified Oxidative Stress Signaling Pathway

G ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage causes Neutralization Neutralization ROS->Neutralization is scavenged by Antioxidants Antioxidants (e.g., 1-(3,4,5-Trihydroxyphenyl)nonan-1-one) Antioxidants->Neutralization Homeostasis Cellular Homeostasis Neutralization->Homeostasis maintains

Caption: Role of antioxidants in mitigating oxidative stress.

References

Safety Operating Guide

Navigating the Disposal of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of a Novel Phenolic Compound

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, a phenolic compound for which a specific Safety Data Sheet (SDS) may not be readily available. The following protocols are based on general best practices for the disposal of hazardous chemicals and phenolic compounds.

Immediate Safety and Hazard Information

While a comprehensive SDS for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is not widely available, a known hazard is that it is harmful if swallowed[1]. Phenolic compounds as a class can be toxic and pose environmental risks[2]. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow stringent disposal protocols.

Quantitative Data Summary

For clarity and easy reference, the key identifiers and hazard information for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one are summarized in the table below.

IdentifierValueReference
Chemical Name 1-(3,4,5-Trihydroxyphenyl)nonan-1-onePubChem
CAS Number 100079-26-3PubChem
Molecular Formula C15H22O4PubChem
GHS Classification H302: Harmful if swallowed (Acute toxicity, oral)PubChem[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one waste.

1. Personal Protective Equipment (PPE)

Before handling the chemical, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

2. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental reactions.

  • Solid Waste:

    • Collect any solid 1-(3,4,5-Trihydroxyphenyl)nonan-1-one waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spills, in a clearly labeled, sealed container.[2]

    • The container should be designated for "Hazardous Chemical Waste" and should specifically list "1-(3,4,5-Trihydroxyphenyl)nonan-1-one".

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a shatter-proof bottle clearly labeled as "Hazardous Aqueous Waste" with the chemical name.

    • If dissolved in a flammable solvent, it should be treated as halogenated or non-halogenated waste solvent, depending on the solvent, and disposed of accordingly in a separate, appropriately labeled container.[3]

    • Crucially, do not mix different types of chemical waste. [4]

3. Storage of Chemical Waste

  • Store the sealed waste containers in a designated and secure storage area.[4]

  • This area should be well-ventilated and away from incompatible materials.

4. Disposal of Empty Containers

  • Empty containers that held 1-(3,4,5-Trihydroxyphenyl)nonan-1-one must be thoroughly rinsed.

  • The rinsate (the liquid from rinsing) must be collected and treated as hazardous liquid waste.

  • After triple rinsing, the container can be disposed of in accordance with institutional guidelines for non-hazardous laboratory glass or plastic.[5]

5. Final Disposal

  • The ultimate disposal of the collected hazardous waste must be handled by a licensed chemical disposal facility.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

DisposalWorkflow start Start: Generation of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact disposal Professional Disposal by Licensed Facility ehs_contact->disposal

Caption: Disposal workflow for 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Disclaimer: The information provided is based on general chemical safety principles. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) office for guidance on chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Chemical Identifier:

  • Name: 1-(3,4,5-Trihydroxyphenyl)nonan-1-one

  • Synonyms: THPN compound

  • Molecular Formula: C15H22O4

  • Molecular Weight: 266.33 g/mol

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(3,4,5-Trihydroxyphenyl)nonan-1-one is classified as follows:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301+P317: IF SWALLOWED: Get medical help.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

Body Part Required PPE Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for holes or tears before use.[2][3] For tasks with a high risk of splash, consider double-gloving.
Eyes/Face Safety goggles and/or face shieldProtects against splashes and aerosols. A face shield worn over safety goggles is required when there is a significant splash hazard.[2]
Body Laboratory coat or chemical-resistant apron/suitA fully buttoned lab coat provides a primary barrier. For larger quantities or splash risks, a chemical-resistant apron or suit is necessary.[2]
Respiratory Use in a well-ventilated area or fume hoodWhile specific inhalation toxicity data is not available, as a good laboratory practice, handling of all powdered chemicals should be done in a manner that avoids dust generation. A fume hood is recommended.
Feet Closed-toe shoesChemical-resistant boots may be necessary for large-scale operations or when responding to spills.[2]

Operational Plans: Handling and Storage

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leaks upon receipt.

  • Wear appropriate PPE (gloves, lab coat, and safety glasses) before opening the package in a designated, well-ventilated area, preferably within a fume hood.

  • Verify the contents against the shipping documents and check the container for any damage.

  • Label the container with the date of receipt and store it according to the recommended storage conditions.

General Handling:

  • Always handle 1-(3,4,5-Trihydroxyphenyl)nonan-1-one in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats for this chemical to prevent cross-contamination.

  • Avoid generating dust. If handling a powdered form, use techniques that minimize aerosolization.

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Consult the supplier's documentation for specific storage temperature recommendations.

Emergency and Disposal Plans

Spill Response:

In the event of a spill, follow these procedures immediately.

Spill Size Action Plan
Minor Spill 1. Alert personnel in the immediate area. 2. Wear appropriate PPE, including gloves, safety goggles, and a lab coat. 3. Contain the spill using absorbent materials like vermiculite or sand. 4. Carefully sweep or scoop up the absorbed material into a designated hazardous waste container. 5. Decontaminate the spill area with a suitable solvent or detergent and water. 6. Dispose of all contaminated materials as hazardous waste.
Major Spill 1. Evacuate the immediate area and alert others. 2. If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and close the doors. 3. Notify the institutional safety officer or emergency response team immediately. 4. Prevent entry into the contaminated area. 5. Provide the emergency response team with the Safety Data Sheet (if available) and any other relevant information.

First Aid Measures:

Exposure Route First Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] Do NOT induce vomiting.
Skin Contact Remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

Disposal Plan:

All waste containing 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and puncture-resistant container.

  • The waste container should be marked with "Hazardous Waste" and the chemical name.

  • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in the regular trash.

Visual Workflow and Emergency Protocols

The following diagrams illustrate the standard operating procedure for handling 1-(3,4,5-Trihydroxyphenyl)nonan-1-one and the emergency response workflow.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Surfaces handling_exp->cleanup_decon storage_store Store Securely handling_exp->storage_store cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Standard workflow for handling 1-(3,4,5-Trihydroxyphenyl)nonan-1-one.

EmergencyResponse cluster_actions Immediate Actions cluster_assessment Assessment cluster_response Response spill Spill or Exposure Occurs alert Alert Others spill->alert first_aid Administer First Aid spill->first_aid evacuate Evacuate Area (if necessary) alert->evacuate assess_spill Assess Spill Size evacuate->assess_spill minor_spill Clean Minor Spill assess_spill->minor_spill Minor major_spill Call Emergency Response assess_spill->major_spill Major

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
THPN
Reactant of Route 2
Reactant of Route 2
THPN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.